3-Hydroxypalmitoylcarnitine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-(3-hydroxyhexadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4/h20-21,25H,5-19H2,1-4H3/t20?,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAZIAFZAQAHHG-BPGUCPLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334822 | |
| Record name | 3-Hydroxyhexadecanoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyhexadecanoylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
195207-76-2 | |
| Record name | 3-Hydroxyhexadecanoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyhexadecanoylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3-Hydroxypalmitoylcarnitine biosynthesis pathway
An In-depth Technical Guide to the Biosynthesis of 3-Hydroxypalmitoylcarnitine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a critical intermediate metabolite in the mitochondrial beta-oxidation of long-chain fatty acids. Its biosynthesis is not a standalone pathway but rather a key step within the catabolic spiral of fatty acid degradation. This process is primarily orchestrated by the mitochondrial trifunctional protein (MTP), a multi-enzyme complex embedded in the inner mitochondrial membrane. Deficiencies in the enzymes responsible for this pathway, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), lead to severe metabolic disorders characterized by the accumulation of this compound and other related long-chain 3-hydroxyacylcarnitines. This technical guide provides a comprehensive overview of the biosynthesis pathway, associated enzymes, quantitative data, relevant experimental protocols, and the clinical significance of this compound.
The Core Biosynthesis Pathway
The generation of this compound is intrinsically linked to the beta-oxidation of palmitic acid, a 16-carbon saturated fatty acid. The process occurs within the mitochondrial matrix and involves a series of enzymatic reactions.
Entry of Palmitic Acid into the Mitochondria: The Carnitine Shuttle
Long-chain fatty acids like palmitate cannot freely cross the inner mitochondrial membrane. Their entry is facilitated by the carnitine shuttle system.
-
Activation: In the cytoplasm, palmitic acid is first activated to Palmitoyl-CoA by long-chain-fatty-acid—CoA ligase.
-
Carnitine Conjugation: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, converts Palmitoyl-CoA to Palmitoylcarnitine.[1]
-
Translocation: Palmitoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[1]
-
Re-conversion: Once in the matrix, carnitine palmitoyltransferase II (CPT2) converts Palmitoylcarnitine back to Palmitoyl-CoA, releasing free carnitine.[1]
Beta-Oxidation via the Mitochondrial Trifunctional Protein (MTP)
Palmitoyl-CoA enters the beta-oxidation spiral. For long-chain fatty acids, the last three steps of this four-step cycle are catalyzed by the mitochondrial trifunctional protein (MTP).[2][3] MTP is a hetero-octamer composed of four alpha (HADHA) and four beta (HADHB) subunits.[2][4]
-
Step 1: Dehydrogenation: Very-long-chain acyl-CoA dehydrogenase (VLCAD), a separate enzyme bound to the inner mitochondrial membrane, catalyzes the first dehydrogenation of Palmitoyl-CoA, forming trans-2-Enoyl-CoA.
-
Step 2: Hydration (MTP α-subunit): The 2-enoyl-CoA hydratase activity of the MTP's alpha subunit hydrates trans-2-Enoyl-CoA to produce L-3-Hydroxypalmitoyl-CoA.[2][4]
-
Step 3: Dehydrogenation (MTP α-subunit): The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, also located on the MTP's alpha subunit, oxidizes L-3-Hydroxypalmitoyl-CoA to 3-Ketopalmitoyl-CoA.[2][4] This reaction uses NAD+ as a cofactor.
-
Step 4: Thiolysis (MTP β-subunit): The long-chain 3-ketoacyl-CoA thiolase activity of the MTP's beta subunit cleaves 3-Ketopalmitoyl-CoA, yielding Acetyl-CoA and Myristoyl-CoA (a C14 acyl-CoA).[2][4]
The resulting Myristoyl-CoA then re-enters the beta-oxidation spiral.
The molecule of interest, This compound , is formed when its precursor, L-3-Hydroxypalmitoyl-CoA, is esterified with carnitine. This reaction can occur when the beta-oxidation pathway is blocked, particularly due to deficiencies in LCHAD or MTP, leading to an accumulation of L-3-Hydroxypalmitoyl-CoA in the mitochondrial matrix.
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the pathway's efficiency and diagnosing related disorders.
Enzyme Kinetics
Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Km (μM) | Vmax (U/mg) | Source Organism | Reference |
|---|---|---|---|---|
| L-3-Hydroxybutyryl-CoA | ~25 | Data not specified | Pig Heart | [5] |
| L-3-Hydroxyoctanoyl-CoA | ~5 | Data not specified | Pig Heart | [5] |
| L-3-Hydroxypalmitoyl-CoA | Data not specified | Data not specified | Human | Not Available |
| 3-Keto-palmitoyl-CoA (for LCKAT) | Data not specified | Data not specified | Human Fibroblasts |[6] |
Note: The provided data is illustrative of the enzyme class. Specific values for the human enzyme with palmitoyl-CoA substrates are a subject for further research.
Metabolite Concentrations
The concentration of this compound (C16-OH) is a key biomarker for LCHAD and MTP deficiencies.[5][7] In healthy individuals, its concentration is very low. In patients with these disorders, especially during metabolic decompensation, the levels are significantly elevated.[8]
Table 2: Plasma Acylcarnitine Concentrations (μmol/L)
| Analyte | Healthy Controls (Range) | LCHAD/MTP Deficiency (Range) | Reference |
|---|---|---|---|
| This compound (C16-OH) | < 0.10 - 0.17 | 0.98 - 15.41 | [8] |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | < 0.10 | 0.74 - 10.67 | [8] |
| Free Carnitine (C0) | 38 - 44 | Often decreased | [9] |
| Palmitoylcarnitine (C16) | ~0.11 | Variable |[10] |
Note: Concentrations in affected individuals can vary widely depending on clinical status (stable vs. acute crisis) and diet.[8][11]
Experimental Protocols
Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for diagnosing fatty acid oxidation disorders by quantifying acylcarnitines in biological samples like dried blood spots or plasma.[12][13][14]
Objective: To quantify this compound and other acylcarnitines.
Methodology:
-
Sample Preparation (from Dried Blood Spot):
-
A 3 mm disk is punched from the dried blood spot into a 96-well microtiter plate.
-
An extraction solution of methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-propionylcarnitine, d6-acetylcarnitine) is added.
-
The plate is agitated for 30-60 minutes to elute the acylcarnitines.
-
The methanol extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization (Butylation):
-
A solution of 3N HCl in n-butanol is added to each well to convert the acylcarnitines to their butyl esters. This step enhances their performance in mass spectrometry.
-
The plate is sealed and incubated at 60-65°C for 15-20 minutes.
-
The butanolic HCl is then evaporated to dryness.
-
The residue is reconstituted in a mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source is used.[12]
-
Ionization: ESI is used in the positive ion mode.
-
Scan Mode: The instrument is typically operated in Precursor Ion Scan mode or Multiple Reaction Monitoring (MRM) mode. For acylcarnitines, a common precursor ion scan looks for all parent ions that fragment to produce a specific product ion, typically m/z 85 (for butylated carnitine derivatives).[14] In MRM mode, specific precursor-to-product ion transitions for each targeted acylcarnitine are monitored for enhanced sensitivity and specificity.
-
-
Data Analysis:
-
The concentration of each acylcarnitine is calculated by comparing the response of the analyte to the response of its corresponding stable isotope-labeled internal standard.
-
LCHAD Activity Assay (Spectrophotometric)
The activity of LCHAD can be measured in cell homogenates (e.g., from cultured fibroblasts or lymphocytes) using a coupled spectrophotometric assay.[6][8]
Objective: To measure the rate of NAD+ reduction by the LCHAD enzyme.
Principle: This assay uses a coupled reaction. The product of the LCHAD reaction, 3-ketoacyl-CoA, is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase. This makes the LCHAD-catalyzed reaction effectively irreversible and prevents product inhibition, allowing for a more accurate measurement of the forward reaction rate. The rate is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
Methodology:
-
Sample Preparation:
-
Cultured skin fibroblasts or isolated lymphocytes are harvested.
-
Cells are homogenized in a suitable buffer to release the mitochondrial enzymes.
-
Protein concentration of the homogenate is determined.
-
-
Assay Mixture:
-
A reaction buffer (e.g., Tris-HCl, pH 8.0) is prepared.
-
The following reagents are added to a cuvette:
-
Reaction buffer
-
NAD+ (cofactor)
-
Coenzyme A (for the thiolase reaction)
-
3-ketoacyl-CoA thiolase (coupling enzyme)
-
Cell homogenate (source of LCHAD)
-
-
-
Reaction Initiation and Measurement:
-
The mixture is pre-incubated at 37°C to reach thermal equilibrium.
-
The reaction is initiated by adding the substrate, L-3-Hydroxypalmitoyl-CoA.
-
The change in absorbance at 340 nm is immediately monitored over time using a spectrophotometer.
-
-
Calculation:
-
The rate of NADH production (ΔA340/min) is calculated from the linear portion of the reaction curve.
-
Using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹), the enzyme activity is calculated and typically expressed as nmol/min/mg of protein.
-
Regulation of the Pathway
The biosynthesis of this compound, as part of the broader fatty acid oxidation pathway, is tightly regulated at several key points to match energy supply with demand.
-
CPT1 Inhibition: Carnitine palmitoyltransferase I is the rate-limiting step for the entry of long-chain fatty acids into mitochondria. It is allosterically inhibited by Malonyl-CoA, an intermediate in fatty acid synthesis.[15] When glucose levels are high and fatty acid synthesis is active, high levels of Malonyl-CoA prevent fatty acid oxidation.
-
Transcriptional Regulation: The expression of genes encoding fatty acid oxidation enzymes, including those of the MTP complex, is regulated by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs).[16] Hormones like glucagon (B607659) and thyroid hormone can upregulate their expression, while insulin (B600854) has an inhibitory effect.[17]
-
Feedback Inhibition: The ratios of NADH/NAD+ and Acetyl-CoA/CoA also regulate the beta-oxidation spiral. High ratios, indicating a high energy state, inhibit the dehydrogenase and thiolase enzymes, respectively.
Clinical Significance
Defects in the MTP complex are inherited as autosomal recessive disorders.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This is caused by mutations in the HADHA gene, affecting the alpha-subunit of MTP.[18] It leads to an isolated deficiency of the LCHAD enzyme activity.[3]
-
Mitochondrial Trifunctional Protein (MTP) Deficiency: This more severe condition can result from mutations in either the HADHA or HADHB gene and leads to a deficiency of all three MTP enzyme activities.[3][19]
In both disorders, the block in beta-oxidation leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, which are then converted to their corresponding acylcarnitines, including this compound.[10][11] These metabolites are detectable in blood and urine and are the primary diagnostic markers.[5] Clinical manifestations include hypoketotic hypoglycemia (low blood sugar without ketones), lethargy, cardiomyopathy, skeletal myopathy, and retinopathy.[5][20] Treatment involves a strict diet low in long-chain fatty acids, supplementation with medium-chain triglycerides (which can bypass the enzymatic block), and avoidance of fasting.[10]
References
- 1. gclabs.co.kr [gclabs.co.kr]
- 2. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of human mitochondrial trifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Genetic, biochemical, and clinical spectrum of patients with mitochondrial trifunctional protein deficiency identified after the introduction of newborn screening in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatal pitfalls in newborn screening for mitochondrial trifunctional protein (MTP)/long-chain 3-Hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EFFECT OF FEEDING, EXERCISE AND GENOTYPE ON PLASMA 3-HYDROXYACYLCARNITINES IN CHILDREN WITH LCHAD DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of the long-chain carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-chain fatty acids regulate liver carnitine palmitoyltransferase I gene (L-CPT I) expression through a peroxisome-proliferator-activated receptor alpha (PPARalpha)-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of liver carnitine palmitoyltransferase I gene expression by hormones and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 19. Molecular characterization of mitochondrial trifunctional protein deficiency: formation of the enzyme complex is important for stabilization of both alpha- and beta-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Hydroxypalmitoylcarnitine in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy homeostasis, particularly during periods of fasting or prolonged exercise. The intricate process involves a series of enzymatic reactions that sequentially shorten fatty acyl chains, generating acetyl-CoA for the tricarboxylic acid (TCA) cycle and producing reducing equivalents for ATP synthesis. 3-Hydroxypalmitoylcarnitine is a key intermediate in the oxidation of long-chain fatty acids, and its accumulation in biological fluids is a hallmark of specific inborn errors of metabolism. This technical guide provides an in-depth exploration of the role of this compound in FAO, its clinical significance as a biomarker, and detailed methodologies for its analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, genetic diseases, and therapeutic development.
Introduction to Mitochondrial Fatty Acid β-Oxidation
Mitochondrial fatty acid β-oxidation is the primary pathway for the degradation of fatty acids, essential for maintaining energy balance in the human body.[1][2] Fatty acids serve as a crucial energy source, especially when glucose availability is limited.[1][2] The process involves a series of enzymes, transporters, and other proteins that work in concert to break down fatty acids.[2] Inherited defects in the genes encoding these proteins can lead to a group of disorders known as fatty acid oxidation disorders (FAODs).[2][3] Clinical manifestations of FAODs can include hypoketotic hypoglycemia, cardiomyopathy, myopathy, and rhabdomyolysis, underscoring the physiological importance of this pathway.[2][3]
The degradation of long-chain fatty acids occurs through a four-step cyclical process within the mitochondrial matrix.[4][5] Each cycle shortens the acyl-CoA chain by two carbons and produces one molecule each of FADH₂, NADH, and acetyl-CoA.[5] The acetyl-CoA then enters the TCA cycle for further oxidation and energy production.[4]
The Carnitine Shuttle and the Role of this compound
Long-chain fatty acids cannot directly cross the inner mitochondrial membrane. Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle system. This process involves three key enzymes: carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).
The steps of the carnitine shuttle are as follows:
-
Activation: Long-chain fatty acids are first activated to their CoA esters (acyl-CoA) in the cytoplasm.
-
Conversion to Acylcarnitine: CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoA to long-chain acylcarnitine.
-
Translocation: The resulting long-chain acylcarnitine is then transported across the inner mitochondrial membrane by CACT.
-
Re-esterification to Acyl-CoA: Once inside the mitochondrial matrix, CPT2 converts the long-chain acylcarnitine back to long-chain acyl-CoA, which can then enter the β-oxidation spiral.
Within the β-oxidation pathway, the third step is catalyzed by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), an enzyme that is part of the mitochondrial trifunctional protein (MTP) complex. LCHAD specifically acts on long-chain substrates, converting 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This compound is the carnitine ester of 3-hydroxypalmitoyl-CoA. Its presence and concentration are directly linked to the activity of the LCHAD enzyme.
Clinical Significance of this compound
Elevated levels of this compound, along with other long-chain hydroxyacylcarnitines, are a primary diagnostic marker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency .[6] These autosomal recessive disorders result from mutations in the HADHA and HADHB genes, respectively, which encode components of the MTP complex.
In LCHAD deficiency, the impaired function of the LCHAD enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs. These are subsequently transesterified to their corresponding carnitine esters, including this compound, which then accumulate in the plasma and can be detected through acylcarnitine analysis.[4]
Data Presentation: Acylcarnitine Profiles in LCHAD Deficiency
Quantitative analysis of acylcarnitines in plasma or dried blood spots is a cornerstone for the diagnosis of LCHAD deficiency. The following tables summarize typical findings in affected individuals compared to healthy controls.
| Acylcarnitine Species | LCHAD Deficient Patients (µmol/L, mean ± SD) | Control Group (µmol/L, mean ± SD) |
| This compound (C16-OH) | Elevated | Not typically detected or very low |
| 3-Hydroxystearoylcarnitine (C18-OH) | Elevated | Not typically detected or very low |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | Elevated | Not typically detected or very low |
| Free Carnitine (C0) | Often decreased | Normal Range |
Data synthesized from a study on LCHAD deficiency.[7]
A diagnostic ratio, termed the "HADHA ratio," has been proposed to improve the sensitivity and specificity of diagnosis, especially in cases where free carnitine levels are low.[7]
HADHA Ratio = (C16-OH + C18-OH + C18:1-OH) / C0
| Group | "HADHA Ratio" (mean ± SD) |
| LCHAD Deficient Patients | 0.19 ± 0.14 |
| Control Group | 0.0023 ± 0.0016 |
Data from a study involving 54 LCHAD deficient patients and 500 controls.[7] A cut-off value of >0.027 for the "HADHA ratio" demonstrated 100% sensitivity and 100% specificity in this study.[7]
Reference Ranges for Plasma Acylcarnitines in a Healthy Pediatric Population (8 days - 7 years)
| Analyte | Reference Range (nmol/mL) |
| 3-OH-Butyrylcarnitine (C4-OH) | <0.20 |
| 3-OH-Isovalerylcarnitine (C5-OH) | <0.17 |
| 3-OH-Hexanoylcarnitine (C6-OH) | <0.04 |
| 3-OH-Octanoylcarnitine (C8-OH) | <0.02 |
| 3-OH-Decanoylcarnitine (C10-OH) | <0.02 |
| 3-OH-Dodecanoylcarnitine (C12-OH) | <0.02 |
| 3-OH-Tetradecanoylcarnitine (C14-OH) | <0.02 |
| 3-OH-Palmitoylcarnitine (C16-OH) | <0.02 |
| 3-OH-Stearoylcarnitine (C18-OH) | <0.02 |
Reference ranges from a clinical laboratory. Actual ranges may vary between laboratories.
Experimental Protocols
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This method allows for the simultaneous quantification of multiple acylcarnitine species from a small biological sample.
Materials:
-
Dried blood spots (DBS) or plasma
-
Methanol (B129727) (HPLC grade)
-
Internal standard solution (a mixture of stable isotope-labeled acylcarnitines in methanol)
-
96-well microtiter plates
-
Mechanical punch for DBS (if applicable)
-
Plate shaker
-
Nitrogen evaporator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure (for Dried Blood Spots):
-
Sample Preparation:
-
Punch a 3.2 mm disk from the DBS into a well of a 96-well plate.
-
Add 100 µL of the internal standard solution in methanol to each well.
-
Seal the plate and agitate on a plate shaker for 30 minutes to extract the acylcarnitines.
-
-
Derivatization (Butylation):
-
Evaporate the methanol extract to dryness under a stream of nitrogen.
-
Add 50 µL of 3N butanolic-HCl to each well.
-
Seal the plate and incubate at 65°C for 15 minutes to form butyl esters of the acylcarnitines.
-
Evaporate the butanolic-HCl to dryness under nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase (e.g., 80% acetonitrile (B52724) in water).
-
Analyze the samples by flow injection analysis into the ESI-MS/MS system.
-
The mass spectrometer is typically operated in the precursor ion scan mode, monitoring for a common fragment ion of acylcarnitines (m/z 85 for butylated derivatives).
-
-
Data Analysis:
-
Quantify each acylcarnitine species by comparing the ion intensity of the analyte to its corresponding stable isotope-labeled internal standard.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Enzyme Activity Assay in Cultured Fibroblasts
This spectrophotometric assay measures the activity of LCHAD by monitoring the reduction of NAD⁺.
Materials:
-
Cultured skin fibroblasts
-
Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
Triton X-100
-
NAD⁺ solution
-
3-Hydroxy-palmitoyl-CoA (substrate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Cell Culture and Homogenization:
-
Culture fibroblasts to confluency under standard conditions.
-
Harvest the cells by trypsinization and wash with phosphate buffer.
-
Resuspend the cell pellet in phosphate buffer containing Triton X-100 to lyse the cells and release mitochondrial enzymes.
-
Determine the protein concentration of the cell homogenate.
-
-
Enzyme Assay:
-
In a cuvette, prepare a reaction mixture containing phosphate buffer, NAD⁺, and a specific amount of cell homogenate (based on protein concentration).
-
Initiate the reaction by adding the substrate, 3-hydroxy-palmitoyl-CoA.
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes). The increase in absorbance corresponds to the formation of NADH.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Express the LCHAD activity as nmol of NADH formed per minute per milligram of protein.
-
Compare the activity in patient fibroblasts to that of control fibroblasts. A significant reduction in activity is indicative of LCHAD deficiency.[3]
-
Carnitine Palmitoyltransferase II (CPT2) Enzyme Activity Assay
This radioisotopic assay measures the forward reaction of CPT2, the conversion of palmitoylcarnitine (B157527) and CoA to palmitoyl-CoA and carnitine.
Materials:
-
Cultured fibroblasts or muscle biopsy homogenate
-
Buffer (e.g., 116 mM Tris-HCl, pH 7.4)
-
Bovine serum albumin (BSA)
-
Coenzyme A (CoA)
-
[N-methyl-¹⁴C]L-carnitine (radiolabeled substrate)
-
Palmitoyl-CoA
-
Perchloric acid
-
Scintillation fluid and counter
Procedure:
-
Sample Preparation:
-
Prepare a homogenate of the cultured fibroblasts or muscle tissue.
-
Determine the protein concentration of the homogenate.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing buffer, BSA, CoA, and the sample homogenate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding [N-methyl-¹⁴C]L-carnitine and palmitoyl-CoA.
-
Incubate at 37°C for a defined time (e.g., 10 minutes).
-
-
Stopping the Reaction and Separation:
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
The supernatant contains the unreacted [¹⁴C]L-carnitine and the product, [¹⁴C]palmitoylcarnitine, is in the pellet bound to the precipitated protein.
-
-
Quantification:
-
Wash the pellet to remove any unbound radiolabeled substrate.
-
Resuspend the pellet in a suitable solvent and transfer to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of [¹⁴C]palmitoylcarnitine formed based on the specific activity of the [¹⁴C]L-carnitine.
-
Express CPT2 activity as nmol of product formed per minute per milligram of protein.
-
Mandatory Visualizations
Figure 1. Mitochondrial Fatty Acid β-Oxidation Pathway.
Figure 2. Diagnostic Workflow for LCHAD/TFP Deficiency.
Conclusion
This compound is a pivotal intermediate in the mitochondrial β-oxidation of long-chain fatty acids. Its measurement provides a critical diagnostic window into the function of the LCHAD enzyme and the integrity of the MTP complex. The accumulation of this compound and other long-chain hydroxyacylcarnitines is a sensitive and specific biomarker for LCHAD and TFP deficiencies. The analytical methods detailed in this guide, particularly tandem mass spectrometry for acylcarnitine profiling and specific enzyme assays, are essential tools for the diagnosis and monitoring of these serious metabolic disorders. A thorough understanding of the role of this compound and the associated analytical techniques is paramount for researchers and clinicians working to improve the lives of individuals with fatty acid oxidation disorders and for the development of novel therapeutic interventions.
References
- 1. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Biochemical and molecular studies of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency in cultured human fibroblasts - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. researchgate.net [researchgate.net]
- 5. Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated hydroxyacylcarnitines in a carrier of LCHAD deficiency during acute liver disease of pregnancy - a common feature of the pregnancy complication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxypalmitoylcarnitine: A Deep Dive into its Mitochondrial Function, Dysfunction, and Therapeutic Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypalmitoylcarnitine is a crucial intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its primary function is to facilitate the transport of hydroxylated fatty acids across the inner mitochondrial membrane for energy production. However, the accumulation of this compound is a key pathogenic marker in inherited metabolic disorders, specifically Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency. This technical guide provides a comprehensive overview of the mitochondrial function of this compound, the consequences of its accumulation, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of mitochondrial metabolism, inborn errors of metabolism, and related therapeutic areas.
Introduction: The Central Role of this compound in Mitochondrial Fatty Acid Oxidation
Mitochondrial fatty acid beta-oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Long-chain fatty acids, the body's primary stored energy source, are broken down in a cyclical process to generate acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to produce ATP.
The transport of long-chain fatty acids into the mitochondrial matrix is a tightly regulated process known as the carnitine shuttle. This compound is a specific long-chain acylcarnitine, an ester of carnitine and 3-hydroxypalmitic acid. It is an essential intermediate in the beta-oxidation of long-chain fatty acids.[1][2]
The Biochemical Pathway: this compound in Long-Chain Fatty Acid Beta-Oxidation
The beta-oxidation of long-chain fatty acids involves a series of four enzymatic reactions. For fatty acids with 12 or more carbons, these reactions are catalyzed by a multi-enzyme complex located in the inner mitochondrial membrane called the mitochondrial trifunctional protein (MTP).[3][4] MTP is a hetero-octamer composed of four alpha and four beta subunits. The alpha subunit contains the long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the beta subunit possesses the long-chain 3-ketoacyl-CoA thiolase activity.[5][6]
The formation and metabolism of this compound are integral to this process:
-
Entry into the Mitochondria: Palmitic acid, a 16-carbon saturated fatty acid, is first activated to palmitoyl-CoA in the cytoplasm. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane converts palmitoyl-CoA to palmitoylcarnitine (B157527).
-
Translocation: Palmitoylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
-
Conversion back to Acyl-CoA: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts palmitoylcarnitine back to palmitoyl-CoA.
-
Beta-Oxidation Spiral: Palmitoyl-CoA enters the beta-oxidation spiral. The third step of this spiral, the dehydrogenation of 3-hydroxypalmitoyl-CoA, is catalyzed by the LCHAD activity of the MTP complex, producing 3-ketopalmitoyl-CoA and NADH. It is at this stage that the 3-hydroxyacyl intermediate is generated.
Pathophysiology: The Consequences of this compound Accumulation
Inborn errors of metabolism that affect the MTP complex, such as LCHAD deficiency and TFP deficiency, lead to the accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding carnitine esters, including this compound.[7][8] This accumulation is cytotoxic and disrupts normal mitochondrial function through several mechanisms:
-
Uncoupling of Oxidative Phosphorylation: Accumulated long-chain 3-hydroxy fatty acids can act as uncouplers of oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane and reducing ATP synthesis.
-
Inhibition of Mitochondrial Enzymes: High concentrations of long-chain acylcarnitines can inhibit key mitochondrial enzymes and transporters, further impairing energy metabolism.
-
Induction of the Mitochondrial Permeability Transition Pore (mPTP): The accumulation of these metabolites can trigger the opening of the mPTP, a non-selective channel in the inner mitochondrial membrane. mPTP opening leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors.
Clinically, LCHAD and MTP deficiencies present with a range of symptoms including hypoketotic hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction.[9][10] The measurement of elevated levels of this compound and other long-chain 3-hydroxyacylcarnitines in plasma is a key diagnostic marker for these disorders.[7][11]
Quantitative Data
The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism.
Table 1: Plasma Acylcarnitine Concentrations (µmol/L)
| Analyte | Healthy Adults (Reference Range) | LCHAD/MTP Deficiency | Citation |
| This compound (C16-OH) | 0.005 - 0.020 | Significantly elevated | [12] |
| Free Carnitine (C0) | 38 - 44 | Often decreased | [13] |
| Acetylcarnitine (C2) | 6 - 7 | Variable | [13] |
| "HADHA ratio" ((C16OH + C18OH + C18:1OH)/C0) | 0.0023 ± 0.0016 | 0.19 ± 0.14 | [14] |
Table 2: Kinetic Parameters of LCHAD and MTP Enzymes
| Enzyme/Subunit | Substrate | Km (µM) | Vmax | Citation |
| LCHAD (MTP α-subunit) | 3-Hydroxypalmitoyl-CoA | Data not consistently available | Data not consistently available | [5][15] |
| Long-chain enoyl-CoA hydratase (MTP α-subunit) | Palmitoyl-CoA | ~2.1 | Data not consistently available | [15] |
| Long-chain 3-ketoacyl-CoA thiolase (MTP β-subunit) | 3-Ketopalmitoyl-CoA | Data not consistently available | Data not consistently available | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function and dysfunction of this compound in mitochondria.
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This protocol describes the analysis of acylcarnitines in plasma or serum.[1][16][17]
Materials:
-
Plasma or serum sample
-
Methanol (B129727) (HPLC grade)
-
Internal standard solution (containing a mixture of stable isotope-labeled carnitine and acylcarnitines)
-
n-Butanol
-
Acetyl chloride
-
96-well microtiter plates
-
Centrifuge
-
Nitrogen evaporator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of methanol containing the internal standard solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube or a well of a 96-well plate.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Add 50 µL of 3N HCl in n-butanol.
-
Seal the plate and incubate at 65°C for 15 minutes.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80% acetonitrile (B52724) in water).
-
Inject the sample into the tandem mass spectrometer.
-
Acylcarnitines are typically analyzed in positive ion mode using a precursor ion scan of m/z 85.
-
-
Data Analysis:
-
Quantify the individual acylcarnitine species by comparing the peak areas of the endogenous analytes to their corresponding stable isotope-labeled internal standards.
-
Mitochondrial Respiration Assay using Seahorse XF Analyzer
This protocol outlines the measurement of fatty acid oxidation-supported mitochondrial respiration in cultured cells.[18][19][20]
Materials:
-
Cultured cells (e.g., fibroblasts, myoblasts)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Seahorse XF Base Medium
-
L-Carnitine
-
Palmitate-BSA conjugate
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A)
-
Etomoxir (CPT1 inhibitor, for control experiments)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and incubate in a non-CO2 incubator at 37°C.
-
-
Fatty Acid Oxidation Measurement:
-
Initiate the Seahorse XF assay and measure the basal oxygen consumption rate (OCR).
-
Inject the palmitate-BSA conjugate to initiate fatty acid oxidation and measure the change in OCR.
-
-
Mitochondrial Stress Test:
-
Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
The Seahorse XF software calculates OCR in real-time. Analyze the data to determine the rates of fatty acid oxidation and the different parameters of mitochondrial respiration.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure mitochondrial membrane potential in living cells.[21][22][23]
Materials:
-
Cultured cells
-
TMRM stock solution (in DMSO)
-
Fluorescence microscope or plate reader
-
FCCP (a mitochondrial uncoupler, for control)
-
Hoechst 33342 (for nuclear staining and cell counting)
Procedure:
-
Cell Staining:
-
Incubate cultured cells with a working solution of TMRM (e.g., 20-100 nM) in culture medium for 20-30 minutes at 37°C.
-
For a control, treat a separate set of cells with FCCP (e.g., 10 µM) for 5-10 minutes before or during TMRM staining to depolarize the mitochondria.
-
-
Imaging or Fluorescence Measurement:
-
Wash the cells with pre-warmed buffer to remove excess dye.
-
Image the cells using a fluorescence microscope with appropriate filters for TMRM (e.g., excitation ~548 nm, emission ~573 nm).
-
Alternatively, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of TMRM in the mitochondrial regions of the cells. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Normalize the TMRM fluorescence to the number of cells (e.g., by co-staining with Hoechst 33342).
-
LCHAD Enzyme Activity Assay
This spectrophotometric assay measures the activity of LCHAD by monitoring the reduction of NAD+ to NADH.[5][24][25]
Materials:
-
Cell or tissue homogenate
-
Potassium phosphate (B84403) buffer (pH 7.3)
-
NAD+ solution
-
3-Hydroxypalmitoyl-CoA (substrate)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing potassium phosphate buffer and NAD+.
-
-
Assay Initiation:
-
Add the cell or tissue homogenate to the reaction mixture and incubate at 37°C to establish a baseline.
-
Initiate the reaction by adding the substrate, 3-hydroxypalmitoyl-CoA.
-
-
Spectrophotometric Measurement:
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Express the enzyme activity as units per milligram of protein (e.g., nmol/min/mg protein).
-
Conclusion and Future Directions
This compound is a pivotal molecule in mitochondrial fatty acid metabolism. While essential for energy production, its accumulation due to defects in the MTP complex has severe pathological consequences. The diagnostic utility of measuring this compound and other long-chain 3-hydroxyacylcarnitines is well-established for LCHAD and MTP deficiencies.
Future research should focus on several key areas:
-
Therapeutic Strategies: Developing therapeutic interventions to reduce the accumulation of toxic metabolites like this compound is a primary goal. This could involve strategies to enhance residual enzyme activity, bypass the metabolic block, or promote the clearance of these compounds.
-
Understanding Pathomechanisms: Further elucidation of the precise molecular mechanisms by which this compound and related metabolites induce cellular toxicity will be crucial for developing targeted therapies.
-
Development of Novel Biomarkers: While acylcarnitine profiling is a powerful tool, the identification of additional biomarkers could improve the diagnosis and monitoring of LCHAD and MTP deficiencies.
-
High-Throughput Screening: The experimental protocols outlined in this guide can be adapted for high-throughput screening of small molecules that may modulate MTP activity or mitigate the toxic effects of this compound accumulation.
This in-depth technical guide provides a solid foundation for researchers and clinicians working on the mitochondrial function of this compound. A deeper understanding of its role in both health and disease will undoubtedly pave the way for novel diagnostic and therapeutic approaches for patients with long-chain fatty acid oxidation disorders.
References
- 1. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. agilent.com [agilent.com]
- 3. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular characterization of mitochondrial trifunctional protein deficiency: formation of the enzyme complex is important for stabilization of both alpha- and beta-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Human Metabolome Database: Showing metabocard for 3-Hydroxyhexadecanoylcarnitine (HMDB0013336) [hmdb.ca]
- 13. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay of absolute magnitude of mitochondrial membrane potential in cells [help.imageanalyst.net]
- 19. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 22. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]
- 23. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [en.bio-protocol.org]
- 24. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 3-Hydroxypalmitoylcarnitine: From Discovery to Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypalmitoylcarnitine, a long-chain acylcarnitine, has emerged from relative obscurity to become a significant biomarker in the diagnosis and monitoring of certain inborn errors of fatty acid metabolism. Its discovery is intrinsically linked to the advent of tandem mass spectrometry for acylcarnitine profiling, a technique that revolutionized the field of newborn screening and metabolic disease diagnostics. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of this compound. It details the analytical methodologies for its quantification, its role in critical metabolic pathways, and its association with specific disease states, notably long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency. This document aims to serve as a valuable resource for researchers, clinicians, and professionals involved in drug development by consolidating key information, presenting quantitative data in a structured format, and outlining relevant experimental protocols.
Discovery and Historical Context
The discovery of this compound is not marked by a single, isolated event but rather by the technological advancements in analytical chemistry that enabled the comprehensive profiling of acylcarnitines in biological fluids. The general class of acylcarnitines was first identified more than 70 years ago, recognized for their crucial role in the transport of fatty acids into the mitochondria for beta-oxidation.[1][2]
The pivotal moment in the specific identification of long-chain acylcarnitines like this compound came with the development of tandem mass spectrometry (MS/MS) for acylcarnitine profiling in the early 1990s. This technique allowed for the rapid and sensitive detection of a wide range of acylcarnitines from a small blood sample, making it ideal for newborn screening programs.[3] The initial application of MS/MS in this context was aimed at detecting inborn errors of metabolism, and it was within this framework that specific acylcarnitine species, including this compound, were identified as disease-specific biomarkers.
The first descriptions of elevated long-chain 3-hydroxyacylcarnitines in human disease emerged from studies of patients with defects in the mitochondrial trifunctional protein, which is responsible for the final steps of long-chain fatty acid beta-oxidation. These early investigations laid the groundwork for understanding the pathological significance of this compound accumulation.
Biochemical Role and Signaling Pathways
This compound is an intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Specifically, it is the carnitine ester of 3-hydroxypalmitic acid. The metabolism of long-chain fatty acids is a critical source of energy for many tissues, particularly during periods of fasting or prolonged exercise.
The Carnitine Shuttle and Beta-Oxidation
The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix is facilitated by the carnitine shuttle. This process involves a series of enzymatic reactions:
-
Activation: Long-chain fatty acids are first activated to their coenzyme A (CoA) esters (acyl-CoAs) in the cytoplasm.
-
Transesterification (CPT1): Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from CoA to carnitine, forming an acylcarnitine, such as palmitoylcarnitine.
-
Translocation: The acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
-
Transesterification (CPT2): Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) transfers the acyl group from carnitine back to CoA, regenerating the acyl-CoA.
-
Beta-Oxidation: The long-chain acyl-CoA then enters the beta-oxidation spiral, a four-step process that sequentially shortens the fatty acid chain, producing acetyl-CoA, FADH2, and NADH.
The third step of beta-oxidation for long-chain fatty acids is catalyzed by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is a component of the mitochondrial trifunctional protein (TFP). This enzyme converts 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. A deficiency in LCHAD or other components of the TFP leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, which are then transesterified to their corresponding carnitine esters, including this compound, and can be detected in blood and urine.
Association with Disease
Elevated levels of this compound are primarily associated with inborn errors of long-chain fatty acid oxidation.
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency
LCHAD deficiency is an autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the alpha-subunit of the mitochondrial trifunctional protein. This deficiency leads to the isolated impairment of the LCHAD enzyme. As a result, individuals with LCHAD deficiency cannot efficiently metabolize long-chain fatty acids, leading to the accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding carnitine esters, including this compound.[4] Clinical manifestations can be severe and include hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and retinopathy.
Mitochondrial Trifunctional Protein (TFP) Deficiency
TFP deficiency is a more severe disorder that results from mutations in either the HADHA or HADHB gene, affecting all three enzymatic activities of the TFP complex.[4] Consequently, there is a broader impairment of long-chain fatty acid oxidation, leading to a more significant accumulation of various long-chain acylcarnitines, including this compound. The clinical presentation of TFP deficiency is often more severe than isolated LCHAD deficiency and can be fatal in the neonatal period.
Carnitine Palmitoyltransferase II (CPT II) Deficiency
CPT II deficiency is another autosomal recessive disorder of long-chain fatty acid oxidation.[5] While the primary defect is in the CPT2 enzyme, the resulting impairment in fatty acid transport into the mitochondria can lead to a secondary accumulation of long-chain acylcarnitines, including this compound, in the blood. There are three main forms of CPT II deficiency: a lethal neonatal form, a severe infantile hepatocardiomuscular form, and a myopathic form.[6]
Quantitative Data
The quantification of this compound is a key diagnostic tool for the aforementioned disorders. The following tables summarize typical concentration ranges in different biological matrices. It is important to note that these values can vary between laboratories and analytical methods.
Table 1: Plasma/Serum Concentrations of this compound (μmol/L)
| Condition | Concentration Range (μmol/L) | Reference |
| Healthy Individuals | < 0.05 | [General clinical lab reference ranges] |
| LCHAD/TFP Deficiency | > 0.2 (often significantly higher) | [7] |
| CPT II Deficiency | Mildly to moderately elevated | [5] |
Table 2: Dried Blood Spot Concentrations of this compound (μmol/L)
| Condition | Concentration Range (μmol/L) | Reference |
| Healthy Newborns | < 0.1 | [Newborn screening reference ranges] |
| LCHAD/TFP Deficiency | > 0.5 (often significantly higher) | [3] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of acylcarnitines.
5.1.1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-3-Hydroxypalmitoylcarnitine).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase.
5.1.2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
5.1.3. Mass Spectrometric Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 416.3 -> 85.1). The m/z 85 fragment is characteristic of the carnitine moiety.
-
Internal Standard (e.g., d3-3-Hydroxypalmitoylcarnitine): Precursor ion (m/z) -> Product ion (m/z) (e.g., 419.3 -> 85.1).
-
Synthesis of this compound
A general procedure for the synthesis of acylcarnitines involves the esterification of L-carnitine with the corresponding acyl chloride. For this compound, the synthesis would start from 3-hydroxypalmitic acid.
5.2.1. Materials
-
3-Hydroxypalmitic acid
-
Thionyl chloride or oxalyl chloride
-
L-carnitine hydrochloride
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Purification system (e.g., column chromatography, preparative HPLC)
5.2.2. Procedure
-
Activation of 3-Hydroxypalmitic Acid: Convert 3-hydroxypalmitic acid to its acyl chloride by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent. The hydroxyl group may need to be protected prior to this step.
-
Esterification: React the 3-hydroxypalmitoyl chloride with L-carnitine hydrochloride in the presence of a tertiary amine base to neutralize the generated HCl. The reaction is typically carried out in an anhydrous solvent under an inert atmosphere.
-
Purification: The crude product is then purified using chromatographic techniques to remove unreacted starting materials and byproducts.
Conclusion and Future Directions
This compound has transitioned from an obscure metabolite to a clinically relevant biomarker for specific inborn errors of fatty acid metabolism. Its history is a testament to the power of analytical technology in advancing our understanding of metabolic diseases. While its diagnostic utility is well-established, further research is needed to fully elucidate its potential role in the pathophysiology of these disorders and to explore its utility as a therapeutic monitoring tool. The development of standardized and highly accurate quantitative methods, along with the availability of pure synthetic standards, will be crucial for advancing research in this area and improving the clinical management of patients with long-chain fatty acid oxidation disorders. The ongoing exploration of the broader metabolomic consequences of elevated this compound may also reveal novel insights into cellular dysfunction and potential therapeutic targets.
References
- 1. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newborn screening for fatty acid oxidation disorders: epidemiological and genetic findings in Southeastern China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accumulation of long-chain acylcarnitine and 3-hydroxy acylcarnitine molecular species in diabetic myocardium: identification of alterations in mitochondrial fatty acid processing in diabetic myocardium by shotgun lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 3-Hydroxypalmitoylcarnitine: A Technical Guide to its Physiological Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitoylcarnitine (C16-OH) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the mitochondrial beta-oxidation of fatty acids. As an intermediate in this pathway, its physiological concentrations are tightly regulated. Dysregulation of this compound levels has been implicated in various metabolic disorders, including inherited fatty acid oxidation defects, insulin (B600854) resistance, and inflammatory conditions. This technical guide provides a comprehensive overview of the physiological concentrations of this compound in humans, detailed experimental protocols for its quantification, and an exploration of its involvement in key signaling pathways.
Data Presentation: Physiological Concentrations of this compound
The physiological concentration of this compound can vary depending on the biological matrix, age, and metabolic state of the individual. The following tables summarize the available quantitative data from various studies. It is important to note that specific reference ranges for healthy adults are not yet firmly established and can vary between laboratories.
| Table 1: Physiological Concentrations of this compound in Human Plasma/Blood | |||
| Population | Biological Matrix | Concentration Range | Reference |
| Newborns | Dried Blood Spot | < 0.10 µmol/L | [1] |
| Neonates (1-18 days) | Dried Blood Spot | Mean: 2.83 nmol/L | [2] |
| Healthy Adults | Plasma | R-3-hydroxy-palmitoylcarnitine: 0.02 ± 0.002 µM | [3] |
| Healthy Adults | Plasma | S-3-hydroxy-palmitoylcarnitine: 0.01 ± 0.003 µM | [3] |
| Healthy Adults (related molecule: 3-Hydroxypalmitoleoylcarnitine) | Blood | 0.02 ± 0.01 µM | [4] |
| Table 2: this compound Concentrations in Human Tissues | |||
| Tissue | Condition | Observation | Reference |
| Skeletal Muscle | Healthy | Data not specifically available for this compound. General acylcarnitine content increases with high-intensity exercise. | [5] |
| Liver | Healthy | Data not specifically available for this compound. |
Note: There is a notable lack of specific data on the physiological concentrations of this compound in healthy adult tissues such as muscle and liver. Further research is required to establish these reference ranges.
Experimental Protocols: Quantification of this compound
The gold standard for the quantification of this compound and other acylcarnitines in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.
Key Experimental Protocol: Acylcarnitine Profiling in Human Plasma by LC-MS/MS
This protocol outlines a typical workflow for the analysis of this compound in human plasma.
1. Sample Preparation (Protein Precipitation and Derivatization)
-
Objective: To remove proteins that can interfere with the analysis and to convert acylcarnitines into their butyl esters for improved chromatographic separation and detection.
-
Procedure:
-
To 100 µL of plasma, add 300 µL of a cold (-20°C) solution of acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards (e.g., d3-C16-OH carnitine).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.
-
Incubate at 65°C for 15 minutes to form butyl esters.
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
2. Liquid Chromatography (LC)
-
Objective: To separate this compound from other acylcarnitines and matrix components.
-
Typical Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over several minutes to elute acylcarnitines based on their hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify the butylated this compound.
-
Typical Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The m/z of the protonated butylated this compound.
-
Product Ion: A characteristic fragment ion of the precursor, typically the m/z corresponding to the loss of the butylated carnitine moiety.
-
Collision Energy: Optimized for the specific transition.
-
Experimental Workflow Diagram
Caption: Workflow for quantifying this compound via LC-MS/MS.
Signaling Pathways Involving this compound
As a long-chain acylcarnitine, this compound is implicated in several key signaling pathways that regulate metabolism and inflammation.
Fatty Acid Beta-Oxidation and CPT-I Regulation
This compound is an essential intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its formation is catalyzed by carnitine palmitoyltransferase I (CPT-I), which is a key regulatory point of this pathway. Insulin signaling inhibits CPT-I, thereby reducing the entry of fatty acids into the mitochondria for oxidation when glucose is abundant.[6][7]
Caption: this compound in fatty acid oxidation and its regulation.
Pro-inflammatory Signaling
Elevated levels of long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways.[8][9] This can occur through the activation of pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling, leading to the production of inflammatory cytokines. While the direct effect of this compound has not been extensively studied, it is plausible that it contributes to this pro-inflammatory environment when its concentrations are abnormally high.
Caption: Potential pro-inflammatory signaling induced by elevated this compound.
Insulin Signaling and Insulin Resistance
Accumulation of long-chain acylcarnitines is associated with insulin resistance.[6][10] Mechanistically, this may involve the activation of protein tyrosine phosphatase 1B (PTP1B), which dephosphorylates and inactivates the insulin receptor.[11] Furthermore, long-chain acylcarnitines can impair downstream insulin signaling by reducing the phosphorylation of Akt.[11][12] This disruption of insulin signaling can lead to decreased glucose uptake and utilization.
Caption: this compound's potential role in insulin resistance.
Conclusion
This compound is a critical metabolite in fatty acid metabolism, and its concentration in biological fluids is a valuable biomarker for assessing metabolic health. While LC-MS/MS provides a robust platform for its quantification, there is a need for more comprehensive studies to establish definitive physiological reference ranges in diverse human populations and tissues. The emerging role of long-chain acylcarnitines in modulating key signaling pathways highlights the importance of understanding the precise molecular mechanisms by which this compound exerts its effects. This knowledge is paramount for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases.
References
- 1. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitines as markers of exercise-associated fuel partitioning, xenometabolism, and potential signals to muscle afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-Hydroxypalmitoleoylcarnitine (HMDB0240770) [hmdb.ca]
- 5. Carnitine and acylcarnitine metabolism during exercise in humans. Dependence on skeletal muscle metabolic state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for 3-Hydroxyhexadecanoylcarnitine (HMDB0013336) [hmdb.ca]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
3-Hydroxypalmitoylcarnitine: A Comprehensive Technical Guide for Researchers
An In-depth Examination of 3-Hydroxypalmitoylcarnitine Across Key Biological Matrices: Quantification, Protocols, and Metabolic Significance
Introduction
This compound is a crucial intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. As an acylcarnitine, it is formed from the esterification of carnitine with 3-hydroxypalmitic acid. This molecule plays a vital role in energy metabolism, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The concentration of this compound and other acylcarnitines in various biological matrices can serve as important biomarkers for a range of inherited metabolic disorders and other pathological conditions. This technical guide provides a detailed overview of this compound in different biological matrices, including quantitative data, experimental protocols for its analysis, and its role in metabolic pathways.
Quantitative Data of this compound in Biological Matrices
The levels of this compound can vary significantly between different biological matrices and can be indicative of an individual's metabolic state. The following tables summarize the reported concentrations of this compound in plasma, dried blood spots (DBS), heart tissue, and provide context for its presence in urine, muscle, and liver tissue.
Table 1: Concentration of this compound in Human Plasma
| Condition | Concentration Range (µM) | Reference |
| Healthy Adult | 0.0050 - 0.0200 | [1] |
| Type 2 Diabetes Mellitus | Elevated | [1] |
| Heart Failure (Diastolic and Systolic) | Elevated | [2] |
| Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) Deficiency | Elevated | [1] |
| Mitochondrial Trifunctional Protein Deficiency | Elevated | [1] |
| Psoriasis | Decreased | [1] |
| Intracerebral Hemorrhage | Decreased | [2] |
| Coronary Artery Disease | Decreased | [2] |
Table 2: Concentration of this compound (C16-OH) in Dried Blood Spots (DBS)
| Population | Cut-off Value (µmol/L) | Reference |
| Newborn Screening (Serbia) | 0.393 | [3] |
| Newborn Screening for LCHAD/MTP Deficiency (various studies) | >0.04 to >0.20 | [4] |
Table 3: Acylcarnitine Profile Changes in Heart, Urine, Muscle, and Liver Tissue
| Biological Matrix | Condition | Observation | Reference |
| Heart Tissue | Severe Heart Failure | Long-chain acylcarnitine levels were significantly greater in patients than in controls. | [5] |
| Urine | Renal Cell Carcinoma | Acylcarnitine concentrations differ as a function of tumor grade, with a tendency to increase in higher-grade tumors. | [2] |
| Muscle Tissue | Healthy Older Individuals (after L-carnitine supplementation) | Skeletal muscle total carnitine content increased by around 20%. | [6] |
| Liver Tissue | Nonalcoholic Fatty Liver Disease (NAFLD) | Imbalance in lipid accumulation is a key feature. | |
| Hepatocellular Carcinoma (in MAFLD) | Carnitine palmitoyltransferase-II (CPT-II) levels are downregulated. | [7] |
Experimental Protocols for Quantification
The accurate quantification of this compound in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance acylcarnitines.
General Workflow for Acylcarnitine Analysis by LC-MS/MS
Detailed Methodologies
1. Sample Preparation
-
Plasma:
-
To 100 µL of plasma, add an internal standard solution containing isotopically labeled acylcarnitines.
-
Precipitate proteins by adding 300 µL of cold methanol (B129727).
-
Vortex the mixture for 10 seconds and incubate at ambient temperature for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dilute with mobile phase A (e.g., 0.1% formic acid in water) before injection into the LC-MS/MS system.
-
-
Urine:
-
Thaw frozen urine samples at 4°C.
-
Centrifuge a 30 µL aliquot at 10,300 g for 10 minutes.
-
Dilute 20 µL of the supernatant with water, acetonitrile (B52724), and the internal standard mixture.
-
The sample is then ready for LC-MS/MS analysis.
-
-
Tissue (Muscle, Liver, Heart):
-
Weigh approximately 5 mg of frozen tissue into a pre-chilled microcentrifuge tube.
-
Add an internal standard solution and cold 80/20 methanol/water.
-
Homogenize the tissue using a bead-beating homogenizer.
-
Centrifuge at 20,000 x g at 4°C for 10 minutes to pellet debris.
-
Transfer the supernatant to a new tube.
-
The extract can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Dried Blood Spots (DBS):
-
Punch a 3 mm disc from the dried blood spot.
-
Place the disc in a well of a microplate.
-
Add a methanol solution containing isotopically labeled internal standards.
-
Elute the acylcarnitines by shaking the plate for a specified time.
-
Transfer the methanol extract to another plate, evaporate to dryness, and reconstitute in the initial mobile phase.
-
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used for the separation of acylcarnitines. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed.
-
Mobile Phase: A gradient elution is typically used with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Run Time: The total run time is generally between 5 and 15 minutes.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each analyte.
-
Precursor Ion: For acylcarnitines, the precursor ion is the protonated molecule [M+H]⁺.
-
Product Ion: A common product ion for all acylcarnitines is m/z 85, which corresponds to the trimethylamine (B31210) moiety.
-
-
Specific Transitions for this compound (C16-OH): The specific MRM transition for this compound would be monitored, along with a transition for its corresponding isotopically labeled internal standard.
Metabolic Significance and Pathways
This compound is an intermediate in the beta-oxidation of long-chain fatty acids, a critical pathway for energy production. This process occurs within the mitochondria and involves a series of enzymatic reactions.
Fatty Acid Beta-Oxidation Pathway
The transport of long-chain fatty acids into the mitochondrial matrix is a tightly regulated process facilitated by the carnitine shuttle:
-
Activation: In the cytosol, long-chain fatty acids are activated to their coenzyme A (CoA) esters by acyl-CoA synthetase.
-
Mitochondrial Transport:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to long-chain acylcarnitines.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts the long-chain acylcarnitines back to their corresponding acyl-CoAs, releasing free carnitine.
-
-
Beta-Oxidation: Once inside the mitochondrial matrix, the long-chain acyl-CoA undergoes a cyclical series of four reactions: oxidation, hydration, oxidation, and thiolysis. This compound is a reflection of the 3-hydroxyacyl-CoA intermediate in this cycle. Each cycle shortens the fatty acid chain by two carbons, producing one molecule of acetyl-CoA, one FADH₂, and one NADH. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for further energy production.
Conclusion
This compound is a key metabolite in fatty acid metabolism, and its quantification in various biological matrices provides valuable insights into both normal physiology and a range of disease states. The use of advanced analytical techniques like LC-MS/MS allows for the sensitive and specific measurement of this and other acylcarnitines, aiding in the diagnosis and monitoring of metabolic disorders. A thorough understanding of its role in the beta-oxidation pathway is essential for interpreting these measurements and for the development of novel therapeutic strategies targeting metabolic dysfunction. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working in this critical area of metabolic research.
References
- 1. Increasing skeletal muscle carnitine content in older individuals increases whole‐body fat oxidation during moderate‐intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary acylcarnitines are altered in human kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carnitine content in different muscles of patients receiving maintenance hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic human liver proteome atlas reveals functional insights into disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing skeletal muscle carnitine content in older individuals increases whole-body fat oxidation during moderate-intensity exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine palmitoyltransferase-II inactivity promotes malignant progression of metabolic dysfunction-associated fatty liver disease via liver cancer stem cell activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Transport of 3-Hydroxypalmitoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypalmitoylcarnitine, a long-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. Its cellular transport is a multi-step process orchestrated by a series of transporters and enzymes. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of this compound, detailing the key molecular players, their kinetics, and the regulatory signaling pathways that govern this essential metabolic process. The guide also includes detailed experimental protocols for studying acylcarnitine transport and presents quantitative data to facilitate a deeper understanding and further research in this area.
Introduction
Long-chain fatty acids are a primary energy source for many tissues, particularly the heart and skeletal muscle. However, they cannot directly cross the inner mitochondrial membrane to undergo β-oxidation. The carnitine shuttle system facilitates this transport by converting long-chain fatty acyl-CoAs into their corresponding acylcarnitines. This compound is an intermediate in the oxidation of long-chain fatty acids. Understanding the intricacies of its transport is crucial for elucidating the pathophysiology of various metabolic disorders, including fatty acid oxidation defects and cardiovascular diseases, and for the development of novel therapeutic interventions.
The Cellular Journey of this compound: A Step-by-Step Overview
The transport of this compound from the extracellular space to the mitochondrial matrix is a sequential process involving both plasma membrane and mitochondrial membrane transporters.
Cellular Uptake of Precursors
The journey begins with the cellular uptake of carnitine, the precursor for the synthesis of all acylcarnitines. The primary transporter responsible for carnitine uptake from the bloodstream into the cell is the Organic Cation/Carnitine Transporter 2 (OCTN2) , also known as SLC22A5.[1][2] OCTN2 is a sodium-dependent, high-affinity carnitine transporter found in the plasma membrane of various tissues, including muscle, heart, and kidney.[2][3]
Mitochondrial Transport: The Carnitine Shuttle
Once inside the cell, long-chain fatty acids are activated to their CoA esters in the cytoplasm. These long-chain acyl-CoAs are then converted to acylcarnitines by Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane.[4]
The resulting long-chain acylcarnitines, including this compound, are then transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT) , also known as SLC25A20.[5][6] This transporter functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix.[5]
Finally, within the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner mitochondrial membrane, converts the acylcarnitine back to its acyl-CoA form and free carnitine.[4][7] The regenerated long-chain acyl-CoA is then available for β-oxidation, while the free carnitine is transported back to the cytoplasm by CACT to continue the shuttle process.
The overall pathway is depicted in the following diagram:
Quantitative Data on Transport and Enzyme Kinetics
Disclaimer: The following tables include kinetic data for related molecules, which are used as a proxy for this compound. This is due to the limited availability of specific data for this compound.
Table 1: Kinetic Parameters of Key Transporters for Carnitine and Related Acylcarnitines
| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Cell System/Conditions |
| OCTN2 (SLC22A5) | L-Carnitine | 4.34 | Not specified | Human OCTN2 expressed in HEK293 cells |
| OCTN2 (SLC22A5) | L-Carnitine | 2.9 ± 0.7 | Not specified | Not specified |
| CACT (SLC25A20) | Palmitoylcarnitine (B157527) | Data not available | Data not available | - |
Note: While specific Km and Vmax values for CACT with this compound or even palmitoylcarnitine are not available, it is known to transport long-chain acylcarnitines.
Table 2: Kinetic Parameters of Key Enzymes in the Carnitine Shuttle
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source/Conditions |
| CPT1A (Liver isoform) | Palmitoyl-CoA | Data not available | Data not available | - |
| CPT2 | 3-Hydroxypalmitoyl-CoA | 20 ± 6 | Of the same order of magnitude as Palmitoyl-CoA | Purified rat liver CPT II |
| CPT2 | Palmitoyl-CoA | Higher than 3-Hydroxypalmitoyl-CoA | Of the same order of magnitude as 3-Hydroxypalmitoyl-CoA | Purified rat liver CPT II |
Regulatory Signaling Pathways
The cellular transport and metabolism of long-chain acylcarnitines are tightly regulated by key metabolic sensors that respond to the energy status of the cell. Two major signaling pathways involved are the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor alpha (PPARα) pathway.
AMPK Signaling Pathway
AMPK acts as a cellular energy sensor.[8][9][10] Under conditions of low energy (high AMP/ATP ratio), AMPK is activated and phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC).[10][11] This leads to a decrease in the levels of malonyl-CoA, a potent inhibitor of CPT1.[10] The subsequent disinhibition of CPT1 promotes the entry of long-chain fatty acids into the mitochondria for oxidation.[10]
References
- 1. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cocukmetabolizma.com [cocukmetabolizma.com]
- 3. peirsoncenter.com [peirsoncenter.com]
- 4. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 6. Orphanet: Carnitine-acylcarnitine translocase deficiency [orpha.net]
- 7. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 8. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo | MDPI [mdpi.com]
3-Hydroxypalmitoylcarnitine: A Key Biomarker in Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitoylcarnitine (C16-OH carnitine) is a long-chain acylcarnitine that serves as a critical intermediate in mitochondrial fatty acid β-oxidation (FAO). It is formed during the breakdown of long-chain fatty acids, specifically from the hydration of palmitenoyl-CoA. Under normal physiological conditions, this compound is rapidly metabolized. However, in the context of certain metabolic disorders, its accumulation in tissues and circulation has positioned it as a significant biomarker. This guide provides a comprehensive overview of this compound, its association with various metabolic diseases, methodologies for its analysis, and its role in cellular signaling pathways.
The Role of this compound in Metabolism
This compound is an ester of carnitine and 3-hydroxypalmitic acid. Carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1] The formation of acylcarnitines is a crucial step in this transport process.
The biosynthesis of this compound is an integral part of the catabolism of palmitic acid, a common saturated fatty acid. Within the mitochondria, long-chain acyl-CoAs undergo a series of enzymatic reactions. The accumulation of this compound is indicative of a disruption in this pathway, particularly at the level of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).
Association with Metabolic Disorders
Elevated levels of this compound are a hallmark of several metabolic disorders, reflecting underlying defects in fatty acid metabolism.
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency
LCHAD deficiency is an autosomal recessive inborn error of metabolism that impairs the oxidation of long-chain fatty acids.[2] This leads to a significant accumulation of long-chain 3-hydroxyacylcarnitines, including this compound, in the plasma and tissues.[3][4] The measurement of this compound is a key diagnostic marker for LCHAD deficiency, often included in newborn screening panels.[5]
Type 2 Diabetes Mellitus (T2DM)
Several studies have reported elevated plasma concentrations of this compound in individuals with type 2 diabetes.[6][7] This accumulation is thought to be a consequence of incomplete or inefficient fatty acid oxidation in the context of insulin (B600854) resistance.[8] The buildup of long-chain acylcarnitines may contribute to lipotoxicity, further exacerbating insulin resistance and pancreatic β-cell dysfunction.
Cardiovascular Disease (CVD)
Emerging evidence suggests a link between elevated levels of long-chain acylcarnitines, including this compound, and an increased risk of cardiovascular disease.[7][9] In patients with T2DM, higher levels of a factor including this compound were associated with an increased risk of CVD.[7] The proposed mechanisms involve the induction of oxidative stress, inflammation, and mitochondrial dysfunction in cardiac and vascular tissues.
Quantitative Data on this compound Levels
The following tables summarize the reported concentrations of this compound in various metabolic disorders compared to healthy controls.
| Disorder | Patient Group | Control Group | Fold Change | Reference |
| LCHAD Deficiency | Significantly elevated | Normal physiological levels | High | [3][4] |
| Type 2 Diabetes | Elevated | Lower | Moderate | [6] |
| Cardiovascular Disease | Associated with increased risk | Lower risk | Moderate | [7][9] |
Table 1: this compound in LCHAD Deficiency
| Analyte | LCHAD Patients (µmol/L) | Control Group (µmol/L) |
| This compound (C16-OH) | Significantly Increased | Not typically detected or at very low levels |
Note: Specific quantitative values for LCHAD patients can vary significantly depending on the severity of the mutation and the metabolic state of the patient at the time of sample collection.
Table 2: this compound in Type 2 Diabetes
| Analyte | T2DM Patients (µmol/L) | Non-Diabetic Controls (µmol/L) |
| This compound (C16-OH) | 0.04 (0.03-0.06) | 0.03 (0.02-0.04) |
Data presented as median (interquartile range). Adapted from a study on acylcarnitine profiles in T2DM.[6]
Table 3: Association of Acylcarnitine Factors with Cardiovascular Disease in T2DM
| Acylcarnitine Factor | Odds Ratio (95% CI) for CVD | p-value |
| Factor 2 (including this compound) | 1.23 (1.02–1.50) | <0.05 |
Factor 2 consisted of decanoylcarnitine, lauroylcarnitine, myristoylcarnitine, 3-hydroxyl-tetradecanoylcarnitine, tetradecenoylcarnitine, and this compound.[7]
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acylcarnitines.
Sample Preparation (Plasma)
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-3-Hydroxypalmitoylcarnitine).
-
Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard. The precursor ion is typically the [M+H]+ ion, and a common product ion is m/z 85, corresponding to the carnitine moiety.
In Vitro Model: Palmitate Loading in Fibroblasts
This protocol is used to study fatty acid oxidation in cultured cells.
Cell Culture
-
Culture human dermal fibroblasts in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in T25 flasks and grow to near confluence.
Palmitate Loading
-
Prepare a stock solution of palmitic acid conjugated to bovine serum albumin (BSA).
-
Wash the confluent fibroblasts with phosphate-buffered saline (PBS).
-
Incubate the cells for 24-48 hours in serum-free media supplemented with L-carnitine and the palmitate-BSA conjugate.
-
After incubation, collect both the cell pellet and the culture medium.
Acylcarnitine Extraction and Analysis
-
Extract acylcarnitines from the cell pellet and medium using the protein precipitation method described above.
-
Analyze the acylcarnitine profile using LC-MS/MS to assess the accumulation of this compound and other intermediates.
Signaling Pathways and Molecular Mechanisms
The accumulation of this compound is not merely a biomarker but is also implicated in the pathophysiology of metabolic diseases through its impact on cellular signaling.
Mitochondrial Dysfunction
Elevated levels of long-chain acylcarnitines can lead to mitochondrial dysfunction through several mechanisms:
-
Increased Reactive Oxygen Species (ROS) Production: Incomplete fatty acid oxidation can lead to an overload of the electron transport chain, resulting in increased production of superoxide (B77818) and other ROS.[10][11]
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: Long-chain acylcarnitines have been shown to induce the opening of the mPTP, leading to mitochondrial swelling, loss of membrane potential, and release of pro-apoptotic factors.[12][13]
Impaired Insulin Signaling
Long-chain acylcarnitines have been demonstrated to interfere with insulin signaling, contributing to insulin resistance.
-
Inhibition of Akt Phosphorylation: Studies have shown that treatment of cells with palmitoylcarnitine, a related long-chain acylcarnitine, can decrease the insulin-stimulated phosphorylation of Akt, a key protein in the insulin signaling cascade.[14][15]
Visualizations
Fatty Acid β-Oxidation Pathway and LCHAD Deficiency
Caption: Fatty acid β-oxidation and the impact of LCHAD deficiency.
Experimental Workflow for Acylcarnitine Profiling
Caption: Workflow for acylcarnitine analysis by LC-MS/MS.
This compound and Insulin Signaling
Caption: Inhibition of insulin signaling by this compound.
Conclusion
This compound has emerged as a crucial molecule in the study of metabolic disorders. Its role as a sensitive biomarker for LCHAD deficiency is well-established, and its association with type 2 diabetes and cardiovascular disease highlights its broader importance in metabolic health. The accumulation of this compound reflects underlying mitochondrial dysfunction and can actively contribute to the pathogenesis of these conditions by impairing insulin signaling and inducing oxidative stress. Further research into the precise molecular mechanisms by which this compound exerts its effects will be vital for the development of novel therapeutic strategies targeting metabolic diseases. The methodologies outlined in this guide provide a framework for the accurate measurement and study of this important acylcarnitine, facilitating continued investigation in this critical area of research.
References
- 1. Increased Reactive Oxygen Species Production and Lower Abundance of Complex I Subunits and Carnitine Palmitoyltransferase 1B Protein Despite Normal Mitochondrial Respiration in Insulin-Resistant Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 7. The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Reactive Oxygen Species in Lipotoxic Hearts Induces Post-Translational Modifications of AKAP121, DRP1 and OPA1 That Promote Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mitochondrial Reactive Oxygen Species and Their Contribution in Chronic Kidney Disease Progression Through Oxidative Stress [frontiersin.org]
- 12. Roles of long chain fatty acids and carnitine in mitochondrial membrane permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 14. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Genetic Underpinnings of Elevated 3-Hydroxypalmitoylcarnitine: A Technical Guide for Researchers and Clinicians
An In-depth Examination of the Genetic and Metabolic Basis of Long-Chain Fatty Acid Oxidation Disorders
This technical guide provides a comprehensive overview of the genetic basis for elevated levels of 3-hydroxypalmitoylcarnitine (C16-OH), a key biomarker for inborn errors of mitochondrial long-chain fatty acid β-oxidation. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the molecular genetics, metabolic pathways, and diagnostic methodologies associated with these disorders.
Introduction: The Significance of this compound
This compound is an intermediate metabolite in the mitochondrial β-oxidation of long-chain fatty acids. Its accumulation in blood and tissues is a primary indicator of defects in this critical energy-producing pathway. Specifically, elevated levels of this compound are hallmark biochemical findings for two autosomal recessive genetic disorders: Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency.[1][2][3] These conditions prevent the body from effectively converting long-chain fatty acids into energy, leading to a range of clinical manifestations, particularly during periods of fasting or metabolic stress.[4][5]
Genetic Etiology: The Role of HADHA and HADHB Genes
The underlying cause of both LCHAD and TFP deficiencies lies in mutations within the HADHA and HADHB genes. These genes encode the α and β subunits, respectively, of the mitochondrial trifunctional protein, a hetero-octameric enzyme complex located on the inner mitochondrial membrane.[6][7][8]
The MTP complex catalyzes the final three steps of long-chain fatty acid β-oxidation:
-
2-enoyl-CoA hydratase: Catalyzed by the α-subunit.
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD): Catalyzed by the α-subunit.
-
Long-chain 3-ketoacyl-CoA thiolase: Catalyzed by the β-subunit.[6]
LCHAD Deficiency is typically caused by mutations in the HADHA gene that specifically affect the LCHAD enzymatic activity, while the other two functions of the MTP complex remain largely intact.[4] The most prevalent mutation is a single nucleotide substitution, c.1528G>C, which results in an amino acid change from glutamic acid to glutamine at position 510 (p.Glu510Gln) of the α-subunit.[9]
TFP Deficiency is a more severe condition where all three enzymatic activities of the MTP complex are impaired. This can result from mutations in either the HADHA or HADHB gene that lead to the instability or dysfunction of the entire MTP complex.[7][8][10]
The inheritance pattern for both LCHAD and TFP deficiency is autosomal recessive, meaning an affected individual must inherit two mutated copies of the respective gene, one from each parent.
The Disrupted Metabolic Pathway
In a healthy individual, long-chain fatty acids are transported into the mitochondria and undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The MTP complex plays a crucial role in this process for fatty acids with 12 or more carbons.
A defect in the LCHAD enzyme (in LCHAD deficiency) or the entire MTP complex (in TFP deficiency) leads to a bottleneck in the β-oxidation spiral. Specifically, the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA is impaired. This results in the accumulation of long-chain 3-hydroxyacyl-CoAs, which are then transesterified with carnitine to form long-chain 3-hydroxyacylcarnitines, including this compound. These acylcarnitines then accumulate in the mitochondria and are subsequently released into the bloodstream.
Quantitative Data on this compound Levels
The concentration of this compound (C16-OH) is a critical parameter in the diagnosis and monitoring of LCHAD and TFP deficiencies. The tables below summarize typical quantitative findings from newborn screening and diagnostic testing.
| Analyte | Condition | Specimen Type | Concentration Range (µmol/L) | Reference |
| This compound (C16-OH) | Healthy Newborn | Dried Blood Spot | < 0.10 | [11] |
| Abnormal (Borderline) | Dried Blood Spot | ≥ 0.10 to < 0.19 | [11] | |
| Critical (Highly Suggestive) | Dried Blood Spot | ≥ 0.19 | [11] | |
| LCHAD/TFP Deficiency (Neonate) | Umbilical Cord Blood | 0.50 | [12] | |
| Healthy Control (Neonate) | Umbilical Cord Blood | < 0.10 | [12] | |
| LCHAD/TFP Deficiency (4 weeks old) | Plasma | 0.53 | [12] | |
| Healthy Control (4 weeks old) | Plasma | < 0.06 | [12] |
Table 1: this compound (C16-OH) Concentrations in Newborns.
| Analyte | Condition | Specimen Type | Concentration (nmol/L) | Reference |
| This compound (C16-OH) | TFP Deficiency (Fetus) | Amniotic Fluid | 120 | [13] |
| Heterozygote Carrier (Fetus) | Amniotic Fluid | Not specified | [13] | |
| Healthy Control (Fetus) | Amniotic Fluid | 0.8 ± 1.5 | [13] |
Table 2: this compound (C16-OH) Concentrations in Amniotic Fluid.
It is important to note that acylcarnitine levels can be influenced by factors such as feeding status and the presence of a metabolic crisis. Therefore, interpretation of these values should always be done in the context of the patient's clinical presentation.
Experimental Protocols: Acylcarnitine Analysis by Tandem Mass Spectrometry
The gold standard for the quantitative analysis of acylcarnitines, including this compound, is tandem mass spectrometry (MS/MS). The following provides a detailed methodology for this analysis.
Sample Preparation from Dried Blood Spots (DBS)
-
Punching: A 3.2 mm disc is punched from the dried blood spot into a 96-well microtiter plate.
-
Extraction: To each well, 100 µL of a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-C16-OH carnitine) is added.
-
Elution: The plate is sealed and agitated for 30-45 minutes at room temperature to elute the acylcarnitines.
-
Drying: The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Derivatization (Butylation): To each dried sample, 50-100 µL of 3N HCl in n-butanol is added. The plate is sealed and incubated at 65°C for 15-20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.
-
Final Drying: The butanolic HCl is evaporated to dryness under nitrogen.
-
Reconstitution: The dried residue is reconstituted in a solvent appropriate for injection into the MS/MS system, typically a mixture of methanol (B129727) and water.
Tandem Mass Spectrometry (MS/MS) Analysis
-
Instrumentation: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
Ionization Mode: Positive ion mode is used to detect the protonated molecular ions of the butylated acylcarnitines.
-
Scan Mode: Precursor ion scanning is a common method for acylcarnitine profiling. The mass spectrometer is set to detect a common fragment ion of butylated acylcarnitines (m/z 85), which corresponds to the carnitine moiety. By scanning for all parent ions that produce this fragment, a comprehensive profile of the acylcarnitines in the sample can be generated.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.
Genotype-Phenotype Correlations
While a direct and consistent correlation between genotype and the precise level of this compound is still an area of active research, some general trends have been observed.
-
Homozygosity for the common c.1528G>C (p.Glu510Gln) mutation in HADHA is strongly associated with the classic LCHAD deficiency phenotype, characterized by significant elevations of long-chain 3-hydroxyacylcarnitines.[2][9]
-
Mutations in the HADHB gene typically lead to TFP deficiency with a broader range of clinical severity, from severe neonatal-onset disease to milder, later-onset myopathic forms. The corresponding acylcarnitine profiles can also show variability.[7]
-
The presence of at least one c.1528G>C allele in LCHAD deficiency has been associated with higher levels of 3-hydroxyacylcarnitines compared to patients with other mutations.[10]
Further research with larger patient cohorts is needed to establish more definitive genotype-phenotype correlations, which will be crucial for predicting disease severity and tailoring therapeutic strategies.
References
- 1. Crystal structure of human mitochondrial trifunctional protein, a fatty acid β-oxidation metabolon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Diagnosis, Treatment, and Clinical Outcome of Patients with Mitochondrial Trifunctional Protein/Long-Chain 3-Hydroxy Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 1. [Mitochondrial fatty acid oxidation (beta-oxidation),...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mitochondrial trifunctional protein deficiency due to HADHB gene mutation in a Chinese family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HADHB gene: MedlinePlus Genetics [medlineplus.gov]
- 9. Outcomes and genotype correlations in patients with mitochondrial trifunctional protein or isolated long chain 3-hydroxyacyl-CoA dehydrogenase deficiency enrolled in the IBEM-IS database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic, biochemical, and clinical spectrum of patients with mitochondrial trifunctional protein deficiency identified after the introduction of newborn screening in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A fetus with mitochondrial trifunctional protein deficiency: Elevation of 3-OH-acylcarnitines in amniotic fluid functionally assured the genetic diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutations in HADHB, which encodes the β-subunit of mitochondrial trifunctional protein, cause infantile onset hypoparathyroidism and peripheral polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxypalmitoylcarnitine in newborn screening for metabolic diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening (NBS) for inborn errors of metabolism is a critical public health initiative aimed at the early identification and treatment of affected infants to prevent severe morbidity, mortality, and developmental disabilities. Among the conditions screened for are disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency.[1][2] A key biomarker for the detection of these conditions is 3-hydroxypalmitoylcarnitine (C16-OH), a long-chain acylcarnitine that accumulates in affected individuals.[3][4] This technical guide provides an in-depth overview of the role of C16-OH in newborn screening, including the underlying biochemical pathways, analytical methodologies for its detection, and the interpretation of screening results.
LCHAD and TFP deficiencies are autosomal recessive genetic disorders that impair the mitochondrial beta-oxidation of long-chain fatty acids.[1][5] This process is crucial for energy production, particularly during periods of fasting or metabolic stress.[6] The mitochondrial trifunctional protein is a multi-enzyme complex that catalyzes the final three steps of long-chain fatty acid beta-oxidation. LCHAD deficiency is caused by mutations in the HADHA gene, leading to an isolated deficiency of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme.[1][7] TFP deficiency, resulting from mutations in either the HADHA or HADHB gene, involves the deficiency of all three enzymatic activities of the protein complex.[1][8]
The inability to properly metabolize long-chain fatty acids leads to their accumulation and the formation of toxic metabolites, including this compound.[9] Clinically, affected infants can present with a range of symptoms including poor feeding, lethargy, hypotonia, hypoglycemia, cardiomyopathy, and sudden infant death.[2][10] Early detection through newborn screening and prompt initiation of treatment, which primarily involves dietary management to avoid fasting and restrict long-chain fatty acids, can significantly improve the prognosis for affected individuals.[6][11]
Biochemical Pathway of Long-Chain Fatty Acid β-Oxidation
The mitochondrial β-oxidation of long-chain fatty acids is a cyclical process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH.[12][13] The final three steps for long-chain fatty acids are catalyzed by the mitochondrial trifunctional protein (TFP).
In LCHAD deficiency, the dehydrogenation of 3-hydroxyacyl-CoA is impaired.[14] In TFP deficiency, this step, along with the preceding hydration and subsequent thiolysis steps, are all affected.[8] This blockage leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, which are then transesterified to carnitine, resulting in elevated levels of 3-hydroxyacylcarnitines, including this compound (C16-OH), in blood and other tissues.[15]
Quantitative Data for this compound (C16-OH) in Newborn Screening
The concentration of C16-OH in dried blood spots (DBS) is the primary marker for LCHAD and TFP deficiencies in newborn screening programs. Cutoff values for C16-OH can vary between different screening laboratories due to variations in methodology and population.
| Parameter | Value (μmol/L) | Reference |
| Normal Range | < 0.10 | [4] |
| Abnormal (Borderline) | ≥ 0.10 to < 0.19 | [4] |
| Critical (High Risk) | ≥ 0.19 | [4] |
| Cutoff Range in Various Studies | >0.04 to >0.20 | [1] |
| Example Cutoff 1 | > 0.08 | |
| Example Cutoff 2 | < 0.05 | [16] |
Test Accuracy:
The positive predictive value (PPV) for C16-OH in newborn screening for LCHAD and TFP deficiencies has been reported to be highly variable, ranging from 0% to 100% in different studies.[1] This variability can be influenced by the specific cutoff values used and the incidence of the disorders in the screened population. False-positive results can occur, particularly in premature infants or those in neonatal intensive care units.[1] To improve the specificity of screening, many programs utilize secondary markers and analyte ratios.
| Secondary Markers and Ratios | Purpose |
| C16-OH / Palmitoylcarnitine (C16) | Helps to differentiate true positives from other causes of elevated C16-OH. |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | Another long-chain hydroxyacylcarnitine that is often elevated in LCHAD and TFP deficiencies.[5] |
| 3-Hydroxystearoylcarnitine (C18-OH) | Also frequently elevated in these disorders.[1] |
Experimental Protocols
The analysis of this compound in dried blood spots is predominantly performed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS).
Sample Preparation
-
Dried Blood Spot Punching: A 3.2 mm disc is punched from the dried blood spot on the newborn screening card and placed into a well of a 96-well microtiter plate.[17]
-
Extraction: The acylcarnitines are extracted from the blood spot by adding a solution of methanol (B129727) containing isotopically labeled internal standards.[17] The plate is then agitated for a period of time to ensure complete extraction.
-
Derivatization (Optional but common): The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and heating.[17] This derivatization step can improve the ionization efficiency and analytical sensitivity.
-
Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a solvent mixture suitable for injection into the mass spectrometer.[17]
Tandem Mass Spectrometry (MS/MS) Analysis
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Scan Mode: A precursor ion scan for m/z 85 is the most common method for the detection of acylcarnitines.[2][10] All acylcarnitines produce a characteristic fragment ion at m/z 85 upon collision-induced dissociation. By scanning for all parent ions that produce this fragment, a profile of the acylcarnitines in the sample can be generated.
-
Quantification: The concentration of C16-OH is determined by comparing the ion intensity of the analyte to that of a corresponding isotopically labeled internal standard.[17]
Newborn Screening and Diagnostic Logic
The overall process of newborn screening for LCHAD and TFP deficiencies involves several stages, from the initial screen to confirmatory testing and diagnosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Newborn screening and changing face of inborn errors of metabolism in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upmc.com [upmc.com]
- 6. dshs.texas.gov [dshs.texas.gov]
- 7. Newborn Metabolic Screening - Stanford Medicine Children's Health [stanfordchildrens.org]
- 8. msacl.org [msacl.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. familiasga.com [familiasga.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatal pitfalls in newborn screening for mitochondrial trifunctional protein (MTP)/long-chain 3-Hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
3-Hydroxypalmitoylcarnitine: An In-depth Technical Guide on its Role in Energy Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitoylcarnitine is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. As a hydroxylated acylcarnitine, its presence and concentration in biological fluids and tissues provide a window into the intricate processes of cellular energy metabolism. Dysregulation of its metabolism is a hallmark of several inherited metabolic disorders and has been increasingly implicated in the pathophysiology of more common metabolic diseases, including insulin (B600854) resistance and type 2 diabetes. This guide provides a comprehensive overview of the core aspects of this compound, focusing on its role in energy metabolism, its quantification, and its impact on cellular signaling pathways.
The Role of this compound in Fatty Acid Oxidation
Long-chain fatty acids are a major energy source for tissues with high energy demands, such as the heart and skeletal muscle. The breakdown of these fatty acids occurs within the mitochondria through a process called beta-oxidation. However, long-chain fatty acids cannot passively cross the inner mitochondrial membrane. Their entry is facilitated by the carnitine shuttle system.
The process begins with the activation of a fatty acid to its acyl-CoA derivative in the cytoplasm. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, then converts the long-chain acyl-CoA to an acylcarnitine. This acylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once in the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to its acyl-CoA form, which can then enter the beta-oxidation spiral.[1][2][3]
The beta-oxidation of a saturated fatty acyl-CoA, such as palmitoyl-CoA, involves a four-step cycle that is repeated to shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[4] The mitochondrial trifunctional protein (MTP) is a key enzyme complex of the inner mitochondrial membrane that catalyzes the last three steps of long-chain fatty acid beta-oxidation.[5] MTP is a hetero-octamer composed of four alpha and four beta subunits. The alpha subunit contains the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and enoyl-CoA hydratase activities, while the beta subunit possesses the long-chain 3-ketoacyl-CoA thiolase activity.[5]
This compound is an intermediate that is formed during the beta-oxidation of palmitic acid. Specifically, after the initial dehydrogenation of palmitoyl-CoA, the resulting enoyl-CoA is hydrated to form 3-hydroxypalmitoyl-CoA. In cases of impaired LCHAD or MTP function, 3-hydroxypalmitoyl-CoA accumulates in the mitochondrial matrix. This accumulation leads to its conversion to this compound by CPT2, which is then exported from the mitochondria into the cytoplasm and subsequently into the circulation.[6]
Quantitative Data on this compound Plasma Concentrations
The concentration of this compound (C16-OH) in plasma is a crucial biomarker for diagnosing and monitoring certain metabolic disorders. Below is a summary of reported concentrations in various conditions.
| Condition | Analyte | Concentration (µmol/L) | Reference(s) |
| Healthy Adults | Total L-Carnitine | 38 - 44 | [7] |
| Acetyl-L-Carnitine | 6 - 7 | [7] | |
| This compound (C16-OH) | Cut-off < 0.05 - < 0.17 | [8] | |
| LCHAD/MTP Deficiency | This compound (C16-OH) | 0.49 - 15.41 | [8] |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | 0.29 - 10.67 | [8] | |
| Obesity & Type 2 Diabetes | Long-chain acylcarnitines | Generally elevated, but specific this compound concentrations are not consistently reported. | [4][7][9] |
Note: The concentration ranges for this compound can vary between laboratories and analytical methods. The values in LCHAD/MTP deficiency often represent levels during metabolic decompensation and can be significantly higher than baseline.
Signaling Pathways Involving this compound and Other Long-Chain Acylcarnitines
The accumulation of long-chain acylcarnitines, including this compound, is not merely a biomarker of metabolic dysfunction but also an active participant in cellular signaling, contributing to the pathophysiology of diseases like insulin resistance and cardiovascular disease.
Interference with Insulin Signaling
Elevated levels of long-chain acylcarnitines have been strongly associated with insulin resistance.[9][10] While the precise mechanisms are still under investigation, several key points of interference in the insulin signaling cascade have been proposed:
-
Activation of Protein Kinase C (PKC): Long-chain acylcarnitines, such as palmitoylcarnitine, can activate certain isoforms of protein kinase C.[11][12] Activated PKC can then phosphorylate and inhibit key components of the insulin signaling pathway, including the insulin receptor substrate (IRS) proteins, leading to decreased downstream signaling.[10]
-
Inhibition of Akt/PKB: The accumulation of lipid intermediates, including acylcarnitines, can lead to the dephosphorylation and inactivation of Akt (also known as protein kinase B), a central node in the insulin signaling pathway responsible for mediating most of the metabolic actions of insulin.[13]
Activation of Pro-inflammatory Pathways
There is growing evidence that long-chain acylcarnitines can trigger pro-inflammatory responses, which may contribute to the chronic low-grade inflammation observed in metabolic diseases.
-
NF-κB Activation: Some studies suggest that long-chain acylcarnitines can activate the nuclear factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and chemokines. The activation of NF-κB by acylcarnitines could be a crucial link between metabolic dysregulation and inflammation.
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acylcarnitines in biological matrices.
1. Sample Preparation (from plasma)
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-3-hydroxypalmitoylcarnitine).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization (Butylation)
-
To the dried residue, add 100 µL of 3N HCl in n-butanol.
-
Incubate the mixture at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent (e.g., 100 µL of mobile phase A).
3. LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines based on their hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the butylated this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A common product ion for all acylcarnitines is m/z 85, corresponding to the carnitine moiety.
-
Measurement of Fatty Acid Oxidation in Cultured Cells
The rate of fatty acid oxidation (FAO) can be measured in cultured cells using radiolabeled substrates.
1. Cell Culture and Treatment
-
Plate cells (e.g., hepatocytes, myotubes, or cardiomyocytes) in a multi-well plate and grow to the desired confluency.
-
Treat the cells with the compounds of interest (e.g., potential FAO modulators) for the desired duration.
2. FAO Assay
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a medium containing L-carnitine.
-
Incubation with Radiolabeled Substrate: Add the assay medium containing a known concentration of [¹⁴C]-palmitate complexed to bovine serum albumin (BSA) and incubate at 37°C.
-
Trapping of ¹⁴CO₂:
-
At the end of the incubation, add perchloric acid to stop the reaction and release the ¹⁴CO₂ produced from the oxidation of [¹⁴C]-palmitate.
-
The released ¹⁴CO₂ is trapped in a filter paper soaked in a strong base (e.g., NaOH) placed in the well or in a sealed trapping system.
-
-
Measurement of Acid-Soluble Metabolites (ASMs):
-
Centrifuge the acidified medium to pellet cell debris.
-
The supernatant contains the ¹⁴C-labeled acid-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs) that have not been fully oxidized to CO₂.
-
-
Scintillation Counting:
-
Transfer the filter paper and a portion of the supernatant to separate scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
3. Data Analysis
-
The rate of FAO is calculated based on the amount of ¹⁴CO₂ produced and/or the amount of ¹⁴C-labeled ASMs generated per unit of time and normalized to the protein content of the cells.
References
- 1. Obesity and acylcarnitine derivates interplay with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitine Profile, Plasma | HealthMatters.io [healthmatters.io]
- 3. scispace.com [scispace.com]
- 4. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-Carnitine ameliorates the oxidative stress response to angiotensin II by modulating NADPH oxidase through a reduction in protein kinase c activity and NF-κB translocation to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]
- 8. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increasing skeletal muscle carnitine content in older individuals increases whole‐body fat oxidation during moderate‐intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid β-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: An In-depth Exploration of 3-Hydroxypalmitoylcarnitine's Novel Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitoylcarnitine, a long-chain acylcarnitine, has traditionally been viewed as an intermediate in mitochondrial fatty acid β-oxidation. Elevated levels of this and other acylcarnitines in plasma and tissues have been primarily associated with inborn errors of metabolism and metabolic stress, such as insulin (B600854) resistance and type 2 diabetes. However, emerging research is beginning to shed light on novel, more nuanced roles for these molecules beyond their function in energy metabolism. This technical guide delves into the exploratory studies that are uncovering the unexpected functions of this compound and its long-chain counterparts, highlighting its potential as a bioactive signaling molecule with implications for inflammation, cellular communication, and protein interactions. This document provides a comprehensive overview of the current understanding, detailed experimental protocols, and quantitative data to support further investigation into this intriguing molecule.
Core Concepts and Novel Functions
Recent investigations have expanded the functional profile of this compound from a mere metabolic intermediate to a molecule with potential roles in:
-
Proinflammatory Signaling: Long-chain acylcarnitines have been shown to activate key inflammatory pathways, suggesting a link between metabolic dysregulation and chronic inflammation.
-
Receptor Agonism: Evidence suggests that palmitoylcarnitine (B157527), a closely related molecule, can act as an agonist for sphingosine-1-phosphate (S1P) receptors, implicating it in a wide range of cellular processes.
-
Protein Interaction: Novel interactions with proteins not directly involved in fatty acid transport, such as myoglobin, have been identified, hinting at previously unknown regulatory functions.
This guide will explore the experimental basis for these novel functions, providing the necessary details for researchers to replicate and build upon these findings.
Data Presentation
Table 1: Proinflammatory Effects of Long-Chain Acylcarnitines on Macrophages
| Acylcarnitine (Concentration) | Target Cell Line | Cytokine Measured | Fold Increase vs. Control (Mean ± SEM) | Key Signaling Pathway Implicated | Reference |
| L-C14 Carnitine (25 µM) | RAW 264.7 | TNF-α | ~3.5 ± 0.5 | JNK, ERK, MyD88 | [1] |
| L-C14 Carnitine (25 µM) | RAW 264.7 | MIP-2 (murine IL-8) | ~4.0 ± 0.6 | JNK, ERK, MyD88 | [1] |
| L-C14 Carnitine (25 µM) | HCT-116 | IL-8 | ~2.5 ± 0.4 | MyD88-independent | [1] |
| Palmitoylcarnitine (high levels) | PC3 | IL-6 | Significantly Increased | Not specified | [2] |
Note: Data for L-C14 carnitine is used as a representative for long-chain acylcarnitines, as specific dose-response data for this compound on cytokine release is not yet available. The effects are expected to be similar based on chain length.
Table 2: Binding Affinities of Acylcarnitines to Oxy-Myoglobin
| Ligand | Dissociation Constant (Kd) (µM) | Stoichiometry (n) | Technique | Reference |
| Palmitoylcarnitine (C16:0) | 1.3 ± 0.2 | 1.0 | Isothermal Titration Calorimetry | [3] |
| Oleoylcarnitine (C18:1) | 0.9 ± 0.1 | 1.0 | Isothermal Titration Calorimetry | [3] |
| Myristoylcarnitine (C14:0) | 2.5 ± 0.3 | 1.0 | Isothermal Titration Calorimetry | [3] |
| Lauroylcarnitine (C12:0) | 4.8 ± 0.5 | 1.0 | Isothermal Titration Calorimetry | [3] |
Note: this compound is expected to have a similar binding affinity to palmitoylcarnitine due to the shared acyl chain length, which is the primary determinant of binding.
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol is adapted from established methods for acylcarnitine analysis.[3][4]
1. Sample Preparation:
- To 50 µL of plasma or cell culture supernatant, add 200 µL of ice-cold methanol (B129727) containing a known concentration of a suitable internal standard (e.g., d3-palmitoylcarnitine).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and its internal standard. The precursor ion will be [M+H]+.
Protocol 2: Assessment of Proinflammatory Cytokine Secretion from Macrophages
This protocol is based on studies investigating the inflammatory effects of long-chain acylcarnitines.[1]
1. Cell Culture and Treatment:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Seed cells in 24-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.
- Serum-starve the cells for 4-6 hours in DMEM with 0.25% FBS.
- Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) for 18-24 hours. Include a vehicle control (e.g., DMSO or ethanol).
2. Cytokine Measurement:
- Collect the cell culture supernatants.
- Measure the concentrations of proinflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
3. Western Blot for Signaling Pathway Activation:
- After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated and total forms of JNK and ERK.
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Protocol 3: Evaluation of S1P Receptor Agonism via Intracellular Calcium Mobilization
This protocol is adapted from a study on palmitoylcarnitine's effect on endothelial cells.
1. Cell Culture and Dye Loading:
- Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium.
- Seed cells on glass coverslips.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a balanced salt solution for 30-60 minutes at 37°C.
2. Calcium Imaging:
- Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
- Perfuse the cells with a control buffer and establish a baseline fluorescence ratio.
- Apply this compound at various concentrations (e.g., 0.1-10 µM) and record the changes in intracellular calcium concentration over time.
- As a positive control, use a known S1P receptor agonist like sphingosine-1-phosphate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proinflammatory signaling cascade initiated by this compound.
Caption: S1P receptor agonism by this compound leading to calcium mobilization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Activation of the ERK and JNK Signaling Pathways Caused by Neuron-Specific Inhibition of PP2A in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Hydroxypalmitoylcarnitine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and specific quantification of 3-Hydroxypalmitoylcarnitine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is applicable for clinical research, diagnostics, and in the study of metabolic disorders.
Introduction
This compound is a long-chain acylcarnitine, an essential intermediate in the mitochondrial beta-oxidation of fatty acids. It is formed during the breakdown of long-chain fatty acids for energy production. The quantification of this compound is of significant interest as its elevated levels in biological fluids are indicative of certain inherited metabolic disorders. Specifically, it is a key biomarker for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency.[1][2][3][4][5] In these conditions, the enzymatic conversion of 3-hydroxyacyl-CoAs is impaired, leading to an accumulation of 3-hydroxylated acylcarnitines.[4] This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma.
Signaling Pathway
The following diagram illustrates the role of this compound within the mitochondrial fatty acid beta-oxidation pathway. A deficiency in the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) enzyme leads to the accumulation of 3-hydroxypalmitoyl-CoA, which is subsequently converted to this compound.
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Experimental Protocol
This protocol describes the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
This compound-d3 internal standard (IS) (Cambridge Isotope Laboratories, Inc. or equivalent)
-
LC-MS grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (EDTA)
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from plasma.
-
Allow plasma samples to thaw on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL of this compound-d3).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7.1-10 min: 30% B (re-equilibration)
-
Mass Spectrometry
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 416.3 -> Product ion (Q3) m/z 85.1
-
This compound-d3 (IS): Precursor ion (Q1) m/z 419.3 -> Product ion (Q3) m/z 85.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
Experimental Workflow
The following diagram outlines the major steps in the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Data Presentation
The performance of the method should be evaluated for linearity, precision, accuracy, and limit of quantification (LOQ). The following table summarizes typical quantitative performance data for long-chain acylcarnitines.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Quantification Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 80% |
Standard Curve Generation
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Caption: Logical relationship for generating a standard curve.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical research and for the diagnosis and monitoring of patients with fatty acid oxidation disorders.
References
- 1. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 4. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
sample preparation for 3-Hydroxypalmitoylcarnitine analysis in plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitoylcarnitine is a long-chain acylcarnitine that plays a crucial role in the mitochondrial beta-oxidation of fatty acids. It is formed during the transport of long-chain fatty acids into the mitochondrial matrix, a process essential for energy production. Altered levels of this compound in plasma can be indicative of inherited metabolic disorders related to fatty acid oxidation. Accurate and robust analytical methods for the quantification of this compound in plasma are therefore critical for clinical research and drug development. This application note provides detailed protocols for plasma sample preparation and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Several methods are employed for the extraction of acylcarnitines from plasma, each with its own advantages. The choice of method often depends on the desired level of sample purity, throughput, and the specific requirements of the analytical instrumentation. The most common techniques are protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Protocol 1: Protein Precipitation
This is a rapid and straightforward method for removing the bulk of proteins from plasma samples.
Materials:
-
Plasma samples
-
Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)[1][2]
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add a known amount of internal standard.
-
Add 300-500 µL of ice-cold acetonitrile or methanol (a 3:1 to 5:1 solvent-to-sample ratio is common).[3]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant, which contains the acylcarnitines.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation by removing salts and other interferences. Cation exchange or reversed-phase cartridges are typically used for acylcarnitine extraction.[5]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Cation Exchange or C8/C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 7.0)[6]
-
Wash buffer (e.g., 10 mM ammonium acetate)[6]
-
Elution solvent (e.g., 2% formic acid in methanol)[6]
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Pre-treat the plasma sample by adding the internal standard and diluting with a buffer (e.g., 100 µL of plasma with 900 µL of 10 mM ammonium acetate, pH 7.0).[6]
-
Condition the SPE cartridge by passing 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 10 mM ammonium acetate, pH 7.0.[6]
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 10 mM ammonium acetate to remove unbound contaminants.[6]
-
Elute the acylcarnitines with 1-2 mL of 2% formic acid in methanol.[6]
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of a methanol/water mixture) for LC-MS/MS analysis.[6]
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is particularly useful for the extraction of protein-bound, long-chain acylcarnitines.[7]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., n-butanol)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Add 500 µL of n-butanol.
-
Vortex the mixture for 2-5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical quantitative data for the analysis of acylcarnitines in plasma using LC-MS/MS.
Table 1: Method Performance Characteristics
| Parameter | Protein Precipitation | Solid-Phase Extraction | Reference |
| Recovery | 84% - 112% | 98% - 105% | [2][8] |
| Intra-day Precision (CV%) | < 10% | < 15% | [8] |
| Inter-day Precision (CV%) | 4.4% - 14.2% | < 18% | [2][8] |
| Linearity (r) | > 0.99 | > 0.99 | [8] |
Table 2: LC-MS/MS Parameters for Acylcarnitine Analysis
| Parameter | Typical Conditions | Reference |
| LC Column | C18 or C8 reversed-phase (e.g., 150 mm x 3.0 mm, 3.5 µm) | [1] |
| Mobile Phase A | 0.1% formic acid in water with ammonium acetate | [1] |
| Mobile Phase B | 0.1% formic acid in acetonitrile with ammonium acetate | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [8] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [8] |
Visualizations
Workflow for this compound Analysis in Plasma
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Hydroxypalmitoylcarnitine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 3-Hydroxypalmitoylcarnitine and other long-chain acylcarnitines for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent non-volatile nature of acylcarnitines, primarily due to the quaternary ammonium (B1175870) group of the carnitine moiety, necessitates derivatization to increase volatility and thermal stability for successful GC-MS analysis.
Two primary strategies are presented:
-
Two-Step Derivatization: This involves the silylation of the hydroxyl group and esterification of the carboxylic acid group. This common approach for hydroxy fatty acids is adapted here for this compound.
-
Cyclization to Acyloxylactone: This method transforms the entire carnitine moiety into a volatile lactone derivative, a technique that has been successfully applied to a range of acylcarnitines.[1][2]
These protocols are designed to provide a robust framework for the quantitative and qualitative analysis of this compound in various biological matrices.
Table 1: Comparison of Derivatization Methods
| Parameter | Two-Step Derivatization (Silylation & Esterification) | Cyclization to Acyloxylactone |
| Principle | Conversion of polar -OH and -COOH groups to less polar TMS-ether and methyl ester, respectively. | Transformation of the carnitine moiety into a volatile acyloxylactone.[1][2] |
| Reagents | BSTFA or MSTFA with 1% TMCS (silylation), Methanolic HCl or BF3-Methanol (esterification). | Acetic anhydride (B1165640), Trifluoroacetic acid. |
| Reaction Time | Silylation: 30-60 min. Esterification: 60 min. | Approximately 60-90 minutes. |
| Volatility of Derivative | Good | Excellent |
| Thermal Stability | Moderate to Good | Good |
| Applicability | Broadly applicable to hydroxy fatty acids. | Specifically developed for acylcarnitines. |
| Potential Issues | Incomplete derivatization, potential for side reactions. Moisture sensitivity of silylating agents. | Potential for acyl chain rearrangement under harsh conditions. |
Experimental Protocols
Protocol 1: Two-Step Derivatization (Silylation and Esterification)
This protocol is adapted from established methods for the derivatization of hydroxy fatty acids for GC-MS analysis. It involves the protection of the hydroxyl group as a trimethylsilyl (B98337) (TMS) ether and the conversion of the carboxylic acid to a methyl ester. The quaternary ammonium group of the carnitine is expected to undergo thermal degradation in the GC inlet, primarily through Hofmann elimination, leading to the loss of trimethylamine.
1. Sample Preparation (from Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
2. Esterification of the Carboxylic Acid Group
-
To the dried extract, add 200 µL of 3N methanolic HCl.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
3. Silylation of the Hydroxyl Group
-
To the dried, esterified sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Analysis
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: 100°C hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Expected Mass Spectrum: The EI mass spectrum of the derivatized this compound (after in-source thermal degradation) is expected to show characteristic fragments corresponding to the TMS-ether of the 3-hydroxypalmitic acid methyl ester. Key fragments would include ions resulting from the cleavage of the C-C bonds adjacent to the silylated hydroxyl group.
Protocol 2: Cyclization to Acyloxylactone
This protocol is based on the transformation of acylcarnitines into their corresponding acyloxylactone derivatives, which are volatile and suitable for GC-MS analysis.[1][2]
1. Sample Preparation (from Plasma/Serum)
-
Follow the same sample preparation steps (Protein Precipitation, Centrifugation, Supernatant Collection, and Drying) as described in Protocol 1.
-
Solid-Phase Extraction (Optional for cleaner samples):
-
Condition a Cation Exchange SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the reconstituted dried extract (in a small amount of aqueous buffer).
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the acylcarnitines with a solution of 5% ammonium hydroxide (B78521) in methanol.
-
Dry the eluate under nitrogen.
-
2. Derivatization to Acyloxylactone
-
To the dried sample, add 100 µL of acetic anhydride and 20 µL of trifluoroacetic acid.
-
Cap the vial tightly and heat at 80°C for 60 minutes.
-
Cool the vial to room temperature.
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
3. GC-MS Analysis
-
Use the same GC-MS parameters as described in Protocol 1.
Expected Mass Spectrum: The mass spectrum of the resulting acyloxylactone of this compound is expected to show a molecular ion and characteristic fragment ions. For acylcarnitines in general, a common ion at m/z 85 is often observed and can be used for selected ion monitoring (SIM) for enhanced sensitivity.[1]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of acylcarnitines using derivatization followed by mass spectrometry. While the data presented is primarily from LC-MS/MS studies due to the prevalence of this technique, it provides a benchmark for expected performance for a well-optimized GC-MS method.
Table 2: Representative Quantitative Performance Data for Acylcarnitine Analysis
| Analyte | Method | LLOQ (µM) | Linearity (r²) | Recovery (%) | Precision (CV%) | Reference |
| C16-carnitine (Palmitoylcarnitine) | LC-MS/MS (Butyl Esters) | ~0.01 | >0.99 | 84-112 | <15 | [3] |
| C2-carnitine (Acetylcarnitine) | LC-MS/MS (Butyl Esters) | ~0.1 | >0.99 | 84-112 | <10 | [3] |
| General Acylcarnitines (C2-C18) | GC-CI-MS (Acyloxylactones) | Sub-nanomolar range | Not specified | Not specified | Not specified | [4] |
| C16-carnitine (Palmitoylcarnitine) | LC-MS/MS (Pentafluorophenacyl Esters) | 0.01 | 0.9913 | 107.2 | <10 (intra-day) | [5] |
LLOQ: Lower Limit of Quantification; r²: Coefficient of determination; CV: Coefficient of Variation.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Logical flow of GC-MS analysis of this compound.
References
- 1. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: The Use of Internal Standards in the Quantitative Analysis of 3-Hydroxypalmitoylcarnitine by Mass Spectrometry
Introduction
3-Hydroxypalmitoylcarnitine (C16-OH) is an acylcarnitine, an essential intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Acylcarnitines are formed for the transport of activated fatty acids across the inner mitochondrial membrane, a critical step in energy metabolism.[1][2] Altered levels of specific acylcarnitines, including this compound, can serve as important biomarkers for inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and have been implicated in complex conditions like the metabolic syndrome.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and specific quantification of acylcarnitines in biological matrices.[3] However, the accuracy and reliability of LC-MS/MS quantification can be significantly affected by variations in sample preparation, chromatographic performance, and, most notably, matrix effects.[4][5][6] Matrix effects, caused by co-eluting endogenous components of the sample matrix, can lead to ion suppression or enhancement, compromising the accuracy of the results.[7][8]
To correct for these variations, a stable isotope-labeled internal standard (IS) is employed. The ideal internal standard is a deuterated or ¹³C-labeled analogue of the analyte, such as this compound-d3 (C16-OH-d3).[9][10] This internal standard is added to the sample at the beginning of the extraction process. Because it is chemically and physically almost identical to the analyte, it experiences similar losses during sample preparation and similar matrix effects during ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved.[4]
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol describes a method for the quantitative analysis of this compound in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.
Materials and Reagents
-
Analytes: this compound
-
Internal Standard: this compound-d3 (or a suitable analogue like Hexadecanoyl-L-carnitine-d3[9][11])
-
Solvents: LC-MS grade methanol, acetonitrile (B52724), and water
-
Additives: Formic acid, ammonium (B1175870) acetate
-
Biological Matrix: Human plasma (collected in K2-EDTA tubes)
-
Equipment: Microcentrifuge, analytical balance, volumetric flasks, pipettes, 96-well plates, LC-MS/MS system.
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol/water mixture. These will be used to create the calibration curve (e.g., ranging from 1 to 1000 ng/mL).[12]
-
Internal Standard Working Solution (IS-WS): Dilute the IS primary stock solution with acetonitrile to a final concentration of 250 ng/mL.[12] This solution will be used for protein precipitation.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the appropriate amount of analyte working standard into control plasma.[12]
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 50 µL of plasma (or standard/QC) into the appropriate tube.
-
Add 150 µL of the IS-WS (in acetonitrile) to each tube. The ratio of precipitation solvent to sample is 3:1 (v/v).
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 20,000 x g for 20 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer. HILIC is often preferred for retaining and separating polar compounds like acylcarnitines without the need for derivatization.[12][14][15]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent[13] |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)[9][16] |
| Column Temp. | 55°C[16] |
| Autosampler Temp. | 4°C[13] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | 95% Acetonitrile in 5 mM Ammonium Acetate with 0.1% Formic Acid[12] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL[16] |
| Gradient | 90% B (0-1 min), linear decrease to 10% B (1-3 min), hold at 10% B (3-4 min), return to 90% B (4.1-5 min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Agilent 6495D LC/TQ or equivalent[13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3000 V[13] |
| Gas Temperature | 250°C[13] |
| Sheath Gas Flow | 11 L/min[13] |
| Nebulizer Pressure | 35 psi[13] |
| Product Ion (Quantifier) | m/z 85.1 (for most acylcarnitines)[13][17] |
Table 3: MRM Transitions for this compound (C16-OH)
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 416.3 | 85.1 | 100 | Optimized (e.g., 25) |
| This compound-d3 (IS) | 419.3 | 85.1 | 100 | Optimized (e.g., 25) |
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and QC.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators. A linear regression with 1/x² weighting is typically used.
-
Determine the concentration of this compound in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
Method Performance Characteristics
The use of a stable isotope-labeled internal standard ensures robust and reliable method performance.
Table 4: Representative Method Performance Data
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [13] |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL | |
| Recovery | 80 - 120% | [13] |
| Intra-day Precision (%RSD) | < 10% | [13][14] |
| Inter-day Precision (%RSD) | < 15% | [14] |
Visualizations
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyheptadecanoylcarnitine (HMDB0241512) [hmdb.ca]
- 3. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. bevital.no [bevital.no]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Cell-Based Assays to Investigate the Function of 3-Hydroxypalmitoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitoylcarnitine (3-HPC) is a long-chain acylcarnitine, an essential intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2][3] Altered levels of 3-HPC and other long-chain acylcarnitines have been implicated in a variety of pathological conditions, including cardiovascular diseases, type 2 diabetes, and certain types of cancer.[3] Accumulating evidence suggests that these molecules are not merely biomarkers of metabolic dysregulation but may also act as signaling molecules that can modulate cellular processes such as inflammation and calcium homeostasis.[4][5]
These application notes provide a comprehensive guide for researchers to develop and implement cell-based assays to elucidate the biological functions of this compound. Detailed protocols for assessing cell viability, mitochondrial health, intracellular calcium signaling, and the activation of key inflammatory pathways are provided.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT/WST-1 Assay) | Standard Deviation | p-value vs. Control |
| Vehicle Control (e.g., DMSO) | 0 | 100 | ||
| 3-HPC | 1 | |||
| 3-HPC | 5 | |||
| 3-HPC | 10 | |||
| 3-HPC | 25 | |||
| 3-HPC | 50 | |||
| Positive Control (e.g., Staurosporine) | 1 |
Table 2: Assessment of Mitochondrial Membrane Potential with this compound Treatment
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio (JC-1 Assay) | Standard Deviation | p-value vs. Control |
| Vehicle Control (e.g., DMSO) | 0 | 1.0 | ||
| 3-HPC | 1 | |||
| 3-HPC | 5 | |||
| 3-HPC | 10 | |||
| 3-HPC | 25 | |||
| 3-HPC | 50 | |||
| Positive Control (e.g., CCCP) | 50 |
Table 3: Intracellular Calcium Response to this compound
| Treatment Group | Concentration (µM) | Peak [Ca2+]i (nM) (Fura-2 AM Assay) | Standard Deviation | p-value vs. Control |
| Vehicle Control (e.g., DMSO) | 0 | |||
| 3-HPC | 1 | |||
| 3-HPC | 5 | |||
| 3-HPC | 10 | |||
| 3-HPC | 25 | |||
| 3-HPC | 50 | |||
| Positive Control (e.g., Thapsigargin) | 1 |
Table 4: Effect of this compound on Inflammatory Signaling Pathways (Western Blot)
| Treatment Group | Concentration (µM) | p-p38/p38 Ratio (Fold Change) | p-JNK/JNK Ratio (Fold Change) | p-p65/p65 Ratio (Fold Change) |
| Vehicle Control (e.g., DMSO) | 0 | 1.0 | 1.0 | 1.0 |
| 3-HPC | 10 | |||
| 3-HPC | 50 | |||
| Positive Control (e.g., LPS) | 1 µg/mL |
Experimental Protocols
Preparation of this compound for Cell Culture
Proper preparation of 3-HPC is critical for obtaining reliable and reproducible results in cell-based assays. Long-chain acylcarnitines can be challenging to dissolve in aqueous media.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, serum-free cell culture medium
Protocol:
-
Prepare a high-concentration stock solution of 3-HPC (e.g., 10-50 mM) in DMSO.
-
Warm the DMSO slightly to aid dissolution and vortex thoroughly until the powder is completely dissolved.
-
For experiments, dilute the 3-HPC stock solution in pre-warmed, serum-free cell culture medium to the desired final concentrations.
-
It is crucial to prepare a vehicle control with the same final concentration of DMSO as used for the highest 3-HPC concentration to account for any solvent effects.
-
Perform a pilot experiment to determine the optimal, non-toxic concentration range of DMSO for your specific cell line.
Cell Viability Assay (WST-1 Method)
This protocol assesses the effect of 3-HPC on cell proliferation and cytotoxicity by measuring the metabolic activity of viable cells.[6]
Materials:
-
Cells of interest (e.g., macrophages, cardiomyocytes, prostate cancer cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
3-HPC stock solution
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of 3-HPC in culture medium from the stock solution.
-
Remove the old medium and add 100 µL of fresh medium containing the different concentrations of 3-HPC or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Mitochondrial Membrane Potential Assay (JC-1 Method)
This assay evaluates the effect of 3-HPC on mitochondrial health by measuring changes in the mitochondrial membrane potential (ΔΨm).[7][8][9]
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
3-HPC stock solution
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in the appropriate culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 3-HPC or vehicle control for the desired time. Include a positive control for mitochondrial depolarization, such as CCCP (50 µM for 30 minutes).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh culture medium or PBS to the wells.
-
Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates; Ex/Em ~585/590 nm).
-
Apoptotic or unhealthy cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers; Ex/Em ~510/527 nm).
-
-
Quantify the ratio of red to green fluorescence intensity as a measure of mitochondrial membrane potential.
Intracellular Calcium Measurement (Fura-2 AM Method)
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to 3-HPC treatment.[1][10][11]
Materials:
-
Cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence imaging system with dual-excitation capabilities (340 nm and 380 nm)
Protocol:
-
Prepare a Fura-2 AM loading buffer by diluting the stock solution to a final concentration of 1-5 µM in HBSS. If using, add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS and allow the cells to rest for at least 20 minutes to ensure complete de-esterification of the dye.
-
Mount the coverslip on the imaging setup or place the 96-well plate in the plate reader.
-
Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add 3-HPC at the desired concentration and continuously record the fluorescence ratio to monitor changes in [Ca2+]i.
-
At the end of the experiment, calibrate the signal using ionomycin (B1663694) to determine the maximum fluorescence ratio (Rmax) in the presence of saturating Ca2+, followed by a Ca2+-free solution with EGTA to determine the minimum ratio (Rmin).
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation.
Analysis of Inflammatory Signaling Pathways (Western Blot)
This protocol is for detecting the activation of key proteins in the MAPK and NF-κB signaling pathways, such as p38, JNK, and p65, in response to 3-HPC.
Materials:
-
Cells of interest
-
6-well or 10 cm culture dishes
-
3-HPC stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with 3-HPC or vehicle control for the desired time. A positive control, such as lipopolysaccharide (LPS), should be included to induce an inflammatory response.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: General experimental workflow for investigating the cellular effects of this compound.
Caption: Hypothesized pro-inflammatory signaling cascade initiated by this compound.
Caption: Potential mechanisms of this compound-induced changes in intracellular calcium.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylcarnitines as markers of exercise-associated fuel partitioning, xenometabolism, and potential signals to muscle afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Narcolepsy - Wikipedia [en.wikipedia.org]
- 4. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 5. mdpi.com [mdpi.com]
- 6. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the In Vitro and In Vivo Performance of L-Carnitine-Loaded Nanoparticles in Combating Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction of 3-Hydroxypalmitoylcarnitine from Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitoylcarnitine (C16-OH) is a long-chain acylcarnitine that serves as a critical biomarker for certain inherited metabolic disorders, specifically long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency. Accurate and efficient extraction of this analyte from dried blood spots (DBS) is paramount for reliable diagnostic screening and clinical research. This document provides a detailed protocol for the extraction of this compound from DBS, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology emphasizes high recovery and reproducibility.
Data Presentation
The efficiency of extraction for long-chain acylcarnitines like this compound is highly dependent on the choice of solvent. The following table summarizes typical recovery rates for long-chain acylcarnitines from dried blood spots using various solvent systems. It is important to note that higher concentrations of organic solvent are generally more effective for these less polar analytes.[1][2]
| Extraction Solvent Composition | Average Recovery of Long-Chain Acylcarnitines (%) | Key Considerations |
| 100% Methanol | 85 - 95% | Good overall recovery for a broad range of acylcarnitines. |
| 80% Methanol / 20% Water (v/v) | 75 - 85% | Increased water content can decrease the recovery of long-chain acylcarnitines.[2] |
| 100% Acetonitrile (B52724) | 90 - 98% | Excellent for less polar, long-chain acylcarnitines. |
| 85% Acetonitrile / 15% Water (v/v) | 92 - 99% | Often considered optimal for the simultaneous extraction of a wide range of acylcarnitines.[1][2] |
Experimental Protocols
This protocol outlines a robust method for the extraction of this compound from dried blood spots for quantitative analysis.
Materials and Reagents
-
Dried blood spot collection cards (e.g., Whatman 903)
-
Manual or automated DBS puncher (3.0 mm or 3.2 mm)
-
96-well microtiter plates or 1.5 mL microcentrifuge tubes
-
Pipettors and sterile, disposable tips
-
Plate shaker or vortex mixer
-
Centrifuge with a plate rotor or for microcentrifuge tubes
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Stable isotope-labeled internal standard for this compound (e.g., this compound-d3)
Preparation of Extraction Solution
Prepare the extraction solution by mixing 85 parts acetonitrile with 15 parts deionized water (v/v).[1][2] Add the stable isotope-labeled internal standard to this solution at a concentration appropriate for the expected physiological range of this compound. A typical starting concentration is 100-500 ng/mL.
Extraction Procedure
-
Sample Punching : Using a clean, sharp DBS puncher, punch a 3.0 mm or 3.2 mm disc from the center of the dried blood spot.[1][3][4] Place the disc into a well of a 96-well plate or a microcentrifuge tube. Include a blank filter paper disc as a negative control.
-
Addition of Extraction Solution : To each well or tube containing a DBS disc, add 100-200 µL of the extraction solution containing the internal standard.[1][3]
-
Extraction : Seal the plate or cap the tubes and place on a plate shaker or vortex mixer. Agitate for 20-30 minutes at room temperature.[1][4]
-
Centrifugation : After extraction, centrifuge the plate or tubes at 3000-4000 x g for 10 minutes to pellet the filter paper and any precipitated proteins.[2]
-
Supernatant Transfer : Carefully transfer the supernatant to a new, clean 96-well plate or microcentrifuge tubes, being careful not to disturb the pellet.
-
Drying (Optional but Recommended) : Dry the supernatant under a gentle stream of nitrogen at 40-60°C or in a vacuum concentrator.[3] This step is crucial if derivatization is to be performed or if the reconstitution solvent differs significantly from the extraction solvent.
-
Reconstitution : Reconstitute the dried extract in 100 µL of a solvent compatible with the LC-MS/MS mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).[3] Mix thoroughly by vortexing or repeated pipetting.
-
Analysis : The sample is now ready for injection into the LC-MS/MS system for the quantification of this compound.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound extraction.
References
- 1. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 2. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 3. agilent.com [agilent.com]
- 4. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Hydroxypalmitoylcarnitine by Tandem Mass Spectrometry (MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxypalmitoylcarnitine (C16-OH carnitine) is a long-chain acylcarnitine that plays a crucial role in the mitochondrial beta-oxidation of fatty acids. It is formed during the breakdown of long-chain fatty acids and serves as an important intermediate for energy production. The quantification of this compound in biological matrices is vital for the diagnosis and monitoring of various inherited metabolic disorders, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) has become the gold standard for the sensitive and specific quantification of acylcarnitines due to its high selectivity and speed.
This document provides detailed application notes and protocols for the analysis of this compound using LC-MS/MS.
Principle of the Method
The method involves the extraction of this compound and an internal standard from a biological sample, followed by separation using liquid chromatography and detection by a tandem mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM), where the precursor ion of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.
I. Tandem Mass Spectrometry (MS/MS) Parameters
The successful quantification of this compound relies on the optimization of MS/MS parameters. The following table summarizes the key parameters for the analysis of this compound.
| Parameter | Value | Description |
| Analyte | This compound (C16-OH) | The target molecule for quantification. |
| Chemical Formula | C23H45NO5 | |
| Monoisotopic Mass | 415.33 Da | |
| Precursor Ion (Q1) | m/z 416.3 | The [M+H]+ ion of this compound. |
| Product Ion (Q3) | m/z 85.1 | A characteristic fragment ion for all acylcarnitines.[1] |
| Declustering Potential (DP) | 80 V | Helps to prevent ion clusters from entering the mass spectrometer. |
| Entrance Potential (EP) | 10 V | Focuses the ions into the mass spectrometer. |
| Collision Energy (CE) | 45 V | The energy applied to induce fragmentation of the precursor ion. |
| Collision Cell Exit Potential (CXP) | 15 V | Focuses the product ions out of the collision cell. |
| Internal Standard | d3-Hexadecanoylcarnitine (d3-C16) | A stable isotope-labeled internal standard is recommended for accurate quantification.[1] |
| Internal Standard Precursor Ion (Q1) | m/z 403.4 | The [M+H]+ ion of d3-Hexadecanoylcarnitine. |
| Internal Standard Product Ion (Q3) | m/z 85.1 |
Note: These parameters may require optimization depending on the specific mass spectrometer used.
II. Experimental Protocols
A. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Internal standard working solution (e.g., 1 µM d3-Hexadecanoylcarnitine in methanol)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma or serum into a clean microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
B. Liquid Chromatography (LC) Method
A reverse-phase C18 column is commonly used for the separation of acylcarnitines.
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
| 10.1 | 0.4 | 95 | 5 |
| 12.0 | 0.4 | 95 | 5 |
Injection Volume: 5-10 µL Column Temperature: 40°C
C. Mass Spectrometer Settings
Ionization Mode: Positive Electrospray Ionization (ESI+) Scan Type: Multiple Reaction Monitoring (MRM) Source Temperature: 500°C IonSpray Voltage: 5500 V Curtain Gas: 35 psi Collision Gas: 9 psi Nebulizer Gas (GS1): 50 psi Heater Gas (GS2): 50 psi
Note: These are typical starting conditions and should be optimized for the specific instrument being used.
III. Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway Context: Fatty Acid Beta-Oxidation
The following diagram shows the role of this compound in the mitochondrial beta-oxidation of long-chain fatty acids.
Caption: Role of this compound in fatty acid oxidation.
IV. Data Analysis and Quantification
-
Software: Use the software provided with the mass spectrometer to process the raw data.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound with a constant concentration of the internal standard.
-
Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Perform a linear regression to generate a calibration curve. The concentration of this compound in the unknown samples can then be calculated from this curve.
V. Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard and optimized MS/MS parameters ensures accurate and reliable results, which are essential for the clinical diagnosis and monitoring of metabolic disorders. The provided protocols can be adapted to various laboratory settings and instrumentation with appropriate validation.
References
Application Note: Chromatographic Separation of 3-Hydroxypalmitoylcarnitine Isomers for Research and Clinical Diagnostics
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxypalmitoylcarnitine is a long-chain acylcarnitine, an ester of carnitine and 3-hydroxypalmitic acid. It is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The transport of these fatty acids into the mitochondrial matrix is essential for cellular energy production.[1] The levels of this compound can be indicative of metabolic health, and altered concentrations are associated with several inherited metabolic disorders.[2][3] In particular, elevated levels of this compound are a diagnostic marker for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein deficiency.[3][4] Furthermore, associations have been observed between this compound concentrations and conditions such as type 2 diabetes mellitus and cardiovascular disease.[3]
The analysis of this compound is complicated by the existence of stereoisomers, which may have different biological activities and clinical relevance. The ability to chromatographically separate these isomers is crucial for accurate diagnosis and for a deeper understanding of their roles in metabolic pathways. This application note provides a detailed protocol for the chromatographic separation and quantification of this compound isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the role of carnitine in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a process central to understanding the significance of this compound.
Caption: Role of Carnitine in Mitochondrial Fatty Acid Beta-Oxidation.
Experimental Protocol: LC-MS/MS Analysis of this compound Isomers
This protocol outlines a method for the extraction and chromatographic separation of this compound isomers from plasma samples. The method is adapted from established procedures for the analysis of acylcarnitine isomers.[5][6][7][8]
Materials and Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Internal Standard (IS): d3-3-Hydroxypalmitoylcarnitine or other suitable labeled long-chain acylcarnitine
-
Plasma samples
-
Solid Phase Extraction (SPE) cartridges (C8 or cation-exchange)
-
Centrifuge tubes
-
Autosampler vials
Sample Preparation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxypalmitoleoylcarnitine (HMDB0240770) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxyhexadecanoylcarnitine (HMDB0013336) [hmdb.ca]
- 4. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-Hydroxypalmitoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of high-throughput screening (HTS) methodologies applicable to the detection and quantification of 3-Hydroxypalmitoylcarnitine (3-HPC). 3-HPC is a long-chain acylcarnitine that plays a crucial role in fatty acid metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] Aberrant levels of 3-HPC and other acylcarnitines are associated with various inherited metabolic disorders.[1][2] Therefore, HTS methods for 3-HPC are valuable for newborn screening, disease diagnosis, and drug discovery.
The primary HTS methodologies for acylcarnitines, including 3-HPC, are mass spectrometry-based assays and fluorescence-based enzymatic assays.
Mass Spectrometry-Based High-Throughput Screening
Mass spectrometry (MS) is a powerful and widely adopted technique for the high-throughput analysis of acylcarnitines due to its high sensitivity, specificity, and multiplexing capabilities.[1][3]
Application Note: Tandem Mass Spectrometry for High-Throughput Acylcarnitine Profiling
Flow injection analysis coupled with tandem mass spectrometry (FIA-MS/MS) is a cornerstone of newborn screening programs for metabolic disorders.[4] This method allows for the rapid and simultaneous quantification of multiple amino acids and acylcarnitines from dried blood spots in under two minutes per sample.[4] While FIA-MS/MS is extremely high-throughput, it may not distinguish between isobaric compounds (molecules with the same nominal mass). For more detailed analysis and to resolve isomers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][4]
Key Features of MS-Based HTS:
-
High Specificity: Provides structural information, allowing for the direct identification of 3-HPC.
-
High Throughput: FIA-MS/MS enables rapid analysis of large sample numbers.
-
Multiplexing: Capable of measuring a wide panel of acylcarnitines simultaneously.[1]
-
Robustness: Well-established methods with high reproducibility.[4]
Experimental Protocol: High-Throughput Analysis of 3-HPC using LC-MS/MS
This protocol outlines a general procedure for the quantification of 3-HPC in biological samples such as plasma or dried blood spots.
Materials:
-
Internal Standard (IS): Labeled 3-HPC (e.g., d3-3-Hydroxypalmitoylcarnitine)
-
Acetonitrile
-
Formic Acid
-
Water, HPLC grade
-
96-well plates
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Sample Preparation (from Dried Blood Spots):
-
Punch a 3 mm disc from the dried blood spot into a 96-well plate.
-
Add 100 µL of a methanol solution containing the internal standard to each well.
-
Seal the plate and incubate with shaking for 30 minutes to extract the acylcarnitines.
-
Centrifuge the plate to pellet any debris.
-
Transfer the supernatant to a new 96-well plate for analysis.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
3-HPC: Precursor ion (Q1) m/z 430.3 -> Product ion (Q3) m/z 85.1
-
d3-3-HPC (IS): Precursor ion (Q1) m/z 433.3 -> Product ion (Q3) m/z 85.1
-
-
Collision Energy: Optimize for the specific instrument.
Data Analysis:
Quantify 3-HPC by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Fluorescence-Based High-Throughput Screening
Fluorescence-based assays offer a cost-effective and high-throughput alternative to MS-based methods. These assays are typically enzymatic and measure a common product of acylcarnitine metabolism, such as Coenzyme A (CoA).[5]
Application Note: Enzymatic Assay for 3-HPC using a Coupled Fluorescence Readout
This approach relies on the enzymatic conversion of 3-HPC to a product that can be detected fluorescently. A common strategy involves coupling the release of Coenzyme A (CoASH) from its acyl-CoA derivative to a reaction that generates a fluorescent signal. For instance, the free thiol group of CoASH can react with a pro-fluorescent dye, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), to produce a highly fluorescent adduct.[6][7]
Key Features of Fluorescence-Based HTS:
-
High Throughput: Amenable to miniaturization in 384- and 1536-well plate formats.[6]
-
Cost-Effective: Generally lower instrument and reagent costs compared to MS.
-
Sensitive: Can detect picomole levels of product.[8]
-
Indirect Detection: Measures a product of an enzymatic reaction rather than 3-HPC directly.
Experimental Protocol: Fluorescence-Based Enzymatic Assay for 3-HPC
This protocol describes a coupled enzymatic assay to measure 3-HPC by detecting the production of NADH, which is fluorescent. This involves the action of 3-hydroxyacyl-CoA dehydrogenase.[8]
Materials:
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH)
-
NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and HADH enzyme.
-
Add 10 µL of the reaction mixture to each well of a 384-well plate.
-
Add 10 µL of the sample containing 3-Hydroxypalmitoyl-CoA (the activated form of 3-HPC for this enzyme) or control to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence at an excitation of 340 nm and an emission of 460 nm.
Data Analysis:
The increase in fluorescence is directly proportional to the amount of NADH produced, which in turn is proportional to the concentration of 3-Hydroxypalmitoyl-CoA in the sample.
Data Presentation
Table 1: Comparison of High-Throughput Screening Methods for this compound
| Feature | Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Enzymatic Assay |
| Principle | Direct detection of molecular mass and fragmentation | Indirect detection of an enzymatic product (e.g., NADH, CoA) |
| Specificity | High | Moderate to High (dependent on enzyme specificity) |
| Throughput | High (especially with FIA) | Very High (amenable to 1536-well format) |
| Sensitivity | High (nanomolar to picomolar) | High (picomolar)[8] |
| Cost | High (instrumentation and maintenance) | Low to Moderate |
| Multiplexing | Excellent (full acylcarnitine profile) | Limited (typically single-plex) |
| Sample Type | Dried blood spots, plasma, tissue extracts | Cell lysates, purified enzyme reactions |
Visualizations
Caption: General workflow for HTS of this compound.
Caption: Role of 3-HPC in fatty acid oxidation.
References
- 1. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 2. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 3. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fluorescence-Based Assay to Monitor Autopalmitoylation of zDHHC Proteins Applicable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The fluorescence-based acetylation assay using thiol-sensitive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Hydroxypalmitoylcarnitine in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitoylcarnitine (C16-OH) is a long-chain acylcarnitine, an essential intermediate in the mitochondrial beta-oxidation of fatty acids. In recent years, metabolomics studies have highlighted the significance of this compound as a potential biomarker in various pathological conditions, including cardiovascular diseases and metabolic disorders. This document provides detailed application notes and experimental protocols for the study of this compound in a research and drug development context.
Biological Role and Clinical Significance
Acylcarnitines are formed when fatty acids are conjugated to L-carnitine, a process that facilitates their transport across the inner mitochondrial membrane for subsequent energy production through beta-oxidation. Under normal physiological conditions, the balance of acylcarnitines is tightly regulated. However, in disease states characterized by metabolic dysregulation, such as type 2 diabetes and heart failure, the profile of acylcarnitines, including this compound, can be significantly altered. Elevated levels of long-chain acylcarnitines may indicate incomplete fatty acid oxidation, which has been linked to mitochondrial dysfunction and cellular stress.
In patients with type 2 diabetes, elevated plasma levels of this compound have been observed.[1] This is thought to reflect a mismatch between fatty acid supply and mitochondrial oxidative capacity, a key feature of insulin (B600854) resistance. Similarly, in the context of heart failure, increased concentrations of long-chain acylcarnitines are associated with a poor prognosis, potentially indicating a shift in cardiac energy metabolism and the accumulation of lipotoxic intermediates.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound levels in different disease states as reported in metabolomics literature.
Table 1: Plasma this compound Concentrations in Type 2 Diabetes
| Condition | Mean Concentration (µmol/L) | Standard Deviation (µmol/L) |
| Normal Glucose Tolerance (NGT) | 0.04 | 0.02 |
| Type 2 Diabetes (T2D) | 0.05 | 0.03 |
Source: Adapted from Mai et al. (2013).[3]
Table 2: Association of a Factor Including this compound with Cardiovascular Disease in Type 2 Diabetes Patients
| Factor | Odds Ratio (OR) for CVD | 95% Confidence Interval (CI) |
| Factor 2* | 1.23 | 1.02–1.50 |
*Factor 2 includes decanoylcarnitine, lauroylcarnitine, myristoylcarnitine, 3-hydroxyl-tetradecanoylcarnitine, tetradecenoylcarnitine, and this compound.[4]
Signaling Pathways Involving Acylcarnitines
Long-chain acylcarnitines, including this compound, have been implicated in the activation of proinflammatory signaling pathways. One proposed mechanism involves the activation of Toll-like receptors (TLRs), which are key components of the innate immune system. This activation can lead to a signaling cascade that results in the production of inflammatory cytokines.
Figure 1. Proposed MyD88-dependent signaling pathway activated by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Plasma Sample Preparation for Acylcarnitine Analysis
1. Materials:
-
Human plasma collected in EDTA or heparin tubes
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution: A mixture of stable isotope-labeled acylcarnitines (e.g., d3-palmitoylcarnitine) in methanol.
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard.[5]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[6]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]
Protocol 2: LC-MS/MS Analysis of this compound
1. Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).[7]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Flow Rate: 300 µL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic long-chain acylcarnitines.
2. Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[9]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) for this compound: 416.4
-
Product Ion (m/z) for this compound: 85.1 (characteristic fragment for carnitine esters).
-
Internal Standard (e.g., d3-palmitoylcarnitine) MRM transition: Monitored accordingly.
3. Data Analysis:
-
Quantification is achieved by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
A calibration curve is constructed using known concentrations of this compound to determine the concentration in the unknown samples.[10]
Figure 2. Workflow for the quantitative analysis of this compound in plasma.
Conclusion
The study of this compound offers valuable insights into the metabolic alterations associated with prevalent diseases such as type 2 diabetes and heart failure. The provided protocols and application notes serve as a comprehensive guide for researchers and drug development professionals to accurately quantify this important biomarker and to explore its role in disease pathogenesis and as a potential therapeutic target. The detailed methodologies and understanding of the associated signaling pathways will aid in the design and execution of robust metabolomics studies.
References
- 1. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 4. The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bevital.no [bevital.no]
- 8. benchchem.com [benchchem.com]
- 9. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitoylcarnitine is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The proper metabolism of this molecule is essential for cellular energy homeostasis, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Dysregulation of the enzymes involved in its metabolic pathway can lead to severe inherited metabolic disorders. These application notes provide detailed protocols for assaying the activity of key enzymes involved in this compound metabolism: Carnitine Palmitoyltransferase 2 (CPT2), Carnitine-Acylcarnitine Translocase (CACT), and 3-Hydroxyacyl-CoA Dehydrogenase (HADH). Accurate measurement of the activity of these enzymes is crucial for diagnosing metabolic disorders, understanding disease mechanisms, and for the development of novel therapeutic interventions.
Metabolic Pathway of this compound
The metabolism of this compound is a key part of the mitochondrial long-chain fatty acid beta-oxidation pathway. Long-chain fatty acids are first activated to their CoA esters in the cytoplasm and then converted to acylcarnitines by CPT1 to enter the mitochondrial intermembrane space. CACT then transports the acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine.[1] Inside the mitochondrial matrix, CPT2 converts the acylcarnitines back to their CoA esters. Subsequently, HADH catalyzes the NAD+-dependent dehydrogenation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the key enzymes involved in this compound metabolism. It is important to note that kinetic parameters can vary depending on the specific assay conditions, such as pH, temperature, and substrate concentration.
| Enzyme | Substrate | Km / K0.5 (µM) | Vmax (nmol/min/mg) | Source Organism | Notes |
| Carnitine Palmitoyltransferase 2 (CPT2) | 3-Hydroxypalmitoyl-CoA | 20 ± 6 | Not specified | Rat Liver | The reported value is K0.5.[2] Vmax was of the same order of magnitude as for palmitoyl-CoA.[2] |
| Palmitoyl-CoA | ~5 | Not specified | Rat | Km values for carnitine vary between muscle (~500 µM) and liver (~50 µM) isoforms of CPT1.[3] | |
| Carnitine-Acylcarnitine Translocase (CACT) | Palmitoylcarnitine (B157527) | Not specified | Not specified | Human | Specific kinetic data is limited; activity is often assessed by substrate transport rates. |
| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | 3-Hydroxypalmitoyl-CoA | ~1-5 | Not specified | Pig Heart | Km values for long-chain substrates are in the low micromolar range.[4] Varies with acyl chain length.[4] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of HADH by monitoring the reduction of NAD+ to NADH at 340 nm.[5][6]
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD+ solution (10 mM in potassium phosphate buffer)
-
3-Hydroxypalmitoyl-CoA solution (1 mM in potassium phosphate buffer)
-
Sample containing HADH (e.g., tissue homogenate, purified enzyme)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture: In a 1 ml cuvette, add the following reagents in the specified order:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
50 µL of 10 mM NAD+ solution
-
50 µL of the enzyme-containing sample.
-
-
Incubate: Mix gently by inverting the cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Start the reaction by adding 50 µL of 1 mM 3-hydroxypalmitoyl-CoA solution.
-
Measure absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate enzyme activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Calculation:
Activity (µmol/min/mL) = (ΔA340/min * Total reaction volume (mL)) / (6.22 * Light path (cm) * Sample volume (mL))
Protocol 2: Radioisotopic Assay of Carnitine Palmitoyltransferase (CPT) Activity
This protocol measures the activity of CPT1 and CPT2 by quantifying the formation of radiolabeled palmitoylcarnitine from [³H]carnitine and palmitoyl-CoA.[7] CPT1 activity is distinguished from CPT2 by its sensitivity to malonyl-CoA inhibition.
Materials:
-
Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM HEPES, pH 7.4)
-
[³H]L-carnitine (specific activity ~10 Ci/mmol)
-
Palmitoyl-CoA solution (1 mM in water)
-
Bovine serum albumin (BSA), fatty acid-free
-
Malonyl-CoA (for CPT1 inhibition)
-
Perchloric acid (HClO₄)
-
Butanol
-
Scintillation cocktail and counter
-
Sample containing CPT (e.g., isolated mitochondria, tissue homogenate)
Procedure:
-
Prepare reaction tubes: For each sample, prepare two tubes: one for total CPT activity and one for CPT2 activity (containing malonyl-CoA).
-
Reaction Mixture: To each tube, add:
-
Assay buffer
-
BSA (final concentration 1%)
-
[³H]L-carnitine (final concentration ~0.5 mM)
-
For CPT2 measurement, add malonyl-CoA (final concentration ~100 µM).
-
Sample containing CPT enzyme.
-
-
Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes.
-
Start reaction: Initiate the reaction by adding palmitoyl-CoA (final concentration ~50 µM).
-
Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop reaction: Terminate the reaction by adding ice-cold perchloric acid.
-
Extraction: Extract the radiolabeled palmitoylcarnitine by adding butanol, vortexing, and centrifuging to separate the phases.
-
Quantification: Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculation: CPT1 activity is calculated as the difference between the total CPT activity and the CPT2 activity (malonyl-CoA insensitive).
Protocol 3: Carnitine-Acylcarnitine Translocase (CACT) Activity Assay in Cultured Fibroblasts
This protocol measures CACT activity by monitoring the uptake of radiolabeled carnitine into permeabilized fibroblasts in exchange for endogenous acylcarnitines.[6][8]
Materials:
-
Cultured skin fibroblasts
-
Permeabilization buffer (containing a mild detergent like digitonin)
-
Uptake buffer (e.g., potassium chloride-based buffer)
-
[³H]L-carnitine
-
Inhibitor solution (e.g., mersalyl) for determining specific uptake
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Grow human skin fibroblasts to near confluence in appropriate culture flasks.[4]
-
Cell Permeabilization: Harvest the cells and gently permeabilize the plasma membrane with a buffer containing a low concentration of digitonin, leaving the mitochondrial membranes intact.
-
Assay Setup: Prepare two sets of tubes for each sample: one for total uptake and one for non-specific uptake (containing an inhibitor like mersalyl).
-
Initiate Uptake: Add the permeabilized cells to the uptake buffer containing [³H]L-carnitine.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 1, 2, 5, 10 minutes).
-
Stop Uptake: Stop the reaction by rapidly filtering the cells and washing with ice-cold stop buffer.
-
Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculation: CACT activity is determined by subtracting the non-specific uptake (in the presence of the inhibitor) from the total uptake and is expressed as the rate of carnitine transport.
Visualizations
Experimental Workflow for Enzyme Activity Assay
Caption: General experimental workflow for enzyme activity assays.
Logical Relationships in an Enzyme Activity Assay
Caption: Logical relationships of components in an enzyme assay.
References
- 1. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. Carnitine-acylcarnitine translocase deficiency with severe hypoglycemia and auriculo ventricular block. Translocase assay in permeabilized fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 3-Hydroxypalmitoylcarnitine in Disease Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models used to study the role of 3-Hydroxypalmitoylcarnitine (3-HPC) in various disease states. Detailed protocols for key experiments are included to facilitate the practical application of these models in research and drug development.
Introduction to this compound (3-HPC)
This compound is a long-chain acylcarnitine that serves as a crucial intermediate in mitochondrial beta-oxidation of fatty acids. Under normal physiological conditions, it is efficiently metabolized. However, in certain pathological states, particularly inborn errors of metabolism such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, 3-HPC and other long-chain acylcarnitines accumulate to toxic levels. This accumulation is implicated in the pathophysiology of a range of diseases, including cardiomyopathy, insulin (B600854) resistance, and neurotoxicity. Animal models that recapitulate these conditions are invaluable tools for investigating the molecular mechanisms of 3-HPC-induced pathology and for the preclinical evaluation of novel therapeutic strategies.
Featured Animal Models
Several animal models have been developed to study diseases associated with elevated 3-HPC levels. The most relevant models are those with genetic defects in fatty acid oxidation pathways.
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) Deficiency Mouse Model
The LCHAD deficient (LCHAD-/-) mouse is a genetically engineered model that carries a mutation in the Hadha gene, mirroring the common mutation found in human LCHAD patients. This model is considered the most biochemically and genetically similar to the human condition.
Key Features:
-
Accumulation of 3-hydroxyacylcarnitines: These mice exhibit a significant buildup of 3-hydroxyacylcarnitines, including 3-HPC, which is a hallmark of the human disease.[1]
-
Clinical Manifestations: LCHAD-/- mice develop several phenotypes observed in patients, such as cardiomyopathy, reduced exercise tolerance, and fasting-induced hypoglycemia.[1][2]
Very-long-chain acyl-CoA dehydrogenase (VLCAD) Deficiency Mouse Model
The VLCAD deficient (VLCAD-/-) mouse is another critical model for studying disorders of long-chain fatty acid oxidation. While the primary defect is in a different enzyme, these mice also show an accumulation of long-chain acylcarnitines and present with clinically relevant phenotypes.
Key Features:
-
Accumulation of Long-Chain Acylcarnitines: VLCAD-/- mice accumulate C14-C18 acylcarnitines in response to metabolic stress.[3]
-
Stress-Induced Phenotypes: These mice develop hypoglycemia and skeletal myopathy when subjected to stressors like fasting, cold exposure, or exercise.[4]
Diet-Induced Obesity and Insulin Resistance Models
High-fat diet (HFD) feeding in rodents, particularly in strains like the C57BL/6J mouse, is a widely used model to induce obesity and insulin resistance. In this context, alterations in fatty acid metabolism can lead to the accumulation of lipid intermediates, including long-chain acylcarnitines.
Key Features:
-
Metabolic Dysregulation: HFD-fed mice develop obesity, hyperglycemia, and hyperinsulinemia.
-
Tissue-Specific Lipid Accumulation: These models show lipid accumulation in the liver (steatosis) and muscle, which is associated with the development of insulin resistance.
Quantitative Data on this compound Levels
The following tables summarize the reported levels of 3-hydroxyacylcarnitines in various tissues of the described animal models. Note that specific quantification of this compound (C16-OH) is not always reported separately from other 3-hydroxyacylcarnitines.
Table 1: 3-Hydroxyacylcarnitine Levels in LCHAD Deficient Mice
| Tissue | Genotype | Condition | 3-Hydroxyacylcarnitine Levels | Reference |
| Plasma | LCHAD-/- | - | Elevated C16-OH, C18-OH, C18:1-OH | [5] |
| Heart | LCHAD-/- | - | Accumulation of 3-hydroxyacylcarnitines | [1] |
| Muscle | LCHAD-/- | - | Accumulation of 3-hydroxyacylcarnitines | [1] |
Table 2: Long-Chain Acylcarnitine Levels in VLCAD Deficient Mice
| Tissue/Fluid | Genotype | Condition | Long-Chain Acylcarnitine (C14-C18) Levels | Reference |
| Blood | VLCAD-/- | Non-stressed | 2-fold higher than Wild-Type | [6] |
| Blood | VLCAD-/- | 1h Intense Exercise | Significantly Increased | [6] |
| Blood | VLCAD-/- | 8h Fasting at 4°C | 5-fold higher than non-stressed Wild-Type | [6] |
| Liver | VLCAD-/- | Fasting + Cold | Significantly Induced Production | [4] |
| Skeletal Muscle | VLCAD-/- | Exercise | Predominant Accumulation | [4] |
Table 3: Acylcarnitine Levels in Diet-Induced Insulin Resistance Models
| Tissue/Fluid | Animal Model | Diet | Acylcarnitine Profile | Reference |
| Plasma | C57BL/6J mice | High-Fat Diet | Increased long-chain acylcarnitines | [7] |
| Skeletal Muscle | C57BL/6J mice | High-Fat Diet | Decreased L-carnitine levels | [7] |
Experimental Protocols
Protocol 1: Induction of Disease Phenotypes in Animal Models
1.1 LCHAD and VLCAD Deficient Mice:
-
Housing and Diet: House mice under standard pathogen-free conditions with a 12:12 hour light-dark cycle and provide ad libitum access to a standard chow diet and water.
-
Induction of Metabolic Stress (for VLCAD-/- mice):
-
Fasting: Individually house mice and remove food for a period of 8-24 hours. Monitor animals closely for signs of distress.
-
Cold Exposure: Place individually housed mice in a cold environment (e.g., 4°C) for a defined period (e.g., 4-8 hours).
-
Exercise: Use a rodent treadmill and subject mice to a defined exercise protocol (e.g., 1 hour of intense running).
-
1.2 Diet-Induced Insulin Resistance:
-
Animal Strain: Use male C57BL/6J mice, which are susceptible to diet-induced obesity.
-
Diet: At 6 weeks of age, switch mice to a high-fat diet (e.g., 60% kcal from fat).
-
Duration: Maintain mice on the high-fat diet for 12-16 weeks to induce a stable obese and insulin-resistant phenotype.
-
Confirmation of Insulin Resistance: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to confirm the insulin-resistant state.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of 3-HPC in biological samples. Optimization may be required based on the specific instrumentation and sample matrix.
2.1 Sample Preparation:
-
Plasma/Serum:
-
To 50 µL of plasma or serum, add an internal standard solution (e.g., deuterated 3-HPC).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Tissues (Heart, Muscle, Liver):
-
Weigh approximately 10-20 mg of frozen tissue.
-
Add an internal standard and homogenize in a suitable buffer (e.g., ice-cold methanol:water).
-
Centrifuge the homogenate and collect the supernatant.
-
Evaporate the supernatant to dryness.
-
2.2 Derivatization (Butylation):
-
To the dried extract, add 100 µL of 3N butanolic-HCl.
-
Incubate at 65°C for 20 minutes.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
2.3 LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate 3-HPC from other acylcarnitines. A typical gradient might start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.5 mL/min.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Precursor ion scan of m/z 85 (a characteristic fragment of carnitine esters) or Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for butylated 3-HPC.
-
2.4 Quantification:
-
Generate a standard curve using known concentrations of 3-HPC.
-
Calculate the concentration of 3-HPC in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Signaling Pathways and Visualization
The accumulation of 3-HPC and other long-chain acylcarnitines is associated with cellular stress and the activation of specific signaling pathways that contribute to disease pathology.
Pro-inflammatory Signaling
Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, leading to the production of inflammatory cytokines. This can contribute to chronic inflammation in tissues like the heart and muscle.
Caption: 3-HPC-induced pro-inflammatory signaling cascade.
Endoplasmic Reticulum (ER) Stress
The accumulation of lipid intermediates, including long-chain acylcarnitines, can lead to ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER. Prolonged ER stress can trigger apoptosis (cell death) and contribute to tissue damage, particularly in cardiomyocytes.
Caption: 3-HPC-induced ER stress and apoptosis in cardiomyocytes.
Experimental Workflow for Studying 3-HPC in Animal Models
The following diagram outlines a typical experimental workflow for investigating the effects of 3-HPC in animal models of disease.
Caption: General experimental workflow for 3-HPC research.
References
- 1. ER stress and lipid imbalance drive embryonic cardiomyopathy in a human heart organoid model of pregestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine supplementation induces acylcarnitine production in tissues of very long-chain acyl-CoA dehydrogenase-deficient mice, without replenishing low free carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue carnitine homeostasis in very-long-chain acyl-CoA dehydrogenase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Changes in blood carnitine and acylcarnitine profiles of very long-chain acyl-CoA dehydrogenase-deficient mice subjected to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Carnitine Is Involved in Hyperbaric Oxygen-Mediated Therapeutic Effects in High Fat Diet-Induced Lipid Metabolism Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 3-Hydroxypalmitoylcarnitine Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 3-Hydroxypalmitoylcarnitine (3-OH-C16-carnitine) using mass spectrometry. This document outlines detailed protocols for sample preparation, data acquisition, and analysis, and discusses the application of various software tools. Additionally, it provides insights into the biochemical significance of this compound in relevant metabolic pathways.
Introduction
This compound is a long-chain acylcarnitine that plays a crucial role in mitochondrial fatty acid β-oxidation. It is an intermediate in the breakdown of long-chain fatty acids, and its accumulation can be indicative of certain metabolic disorders.[1][2] Specifically, elevated levels of this compound are a key biomarker for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency.[1][3] Accurate and robust quantification of this compound using mass spectrometry is therefore essential for the diagnosis and monitoring of these conditions, as well as for research into fatty acid metabolism.
Software for Data Analysis
The analysis of this compound mass spectrometry data can be performed using a variety of software packages, ranging from vendor-specific instrument control and data analysis software to more comprehensive, standalone metabolomics platforms.
Vendor-Specific Software:
Most mass spectrometer manufacturers provide proprietary software for data acquisition and initial processing. These include:
-
Analyst® Software (SCIEX): Widely used for data acquisition, processing, and quantification on SCIEX triple quadrupole and QTRAP systems.[4][5]
-
MassHunter (Agilent): A comprehensive software suite for Agilent's mass spectrometry platforms, offering tools for quantitative and qualitative analysis.
-
Xcalibur™ (Thermo Fisher Scientific): Integrated software for instrument control, data acquisition, and processing for Thermo Fisher's mass spectrometers.
-
MetaboScape® (Bruker): A dedicated software solution for metabolomics and lipidomics, providing advanced tools for statistical analysis and metabolite identification.
General Metabolomics Software:
These platforms offer more advanced statistical and visualization tools for metabolomics data, and can import data from various vendor formats.
-
MetaboAnalyst: A popular web-based tool for comprehensive metabolomic data analysis, including statistical analysis, pathway analysis, and data visualization.
-
Skyline: A freely available, open-source application for building targeted mass spectrometry methods and analyzing the resulting data. It is particularly useful for selected reaction monitoring (SRM) and parallel reaction monitoring (PRM) experiments.
-
MS-DIAL: An open-source software for untargeted metabolomics data deconvolution.
-
MZmine: An open-source software for mass-spectrometry data processing, with a focus on LC-MS data.
The choice of software will depend on the specific mass spectrometry platform used, the type of experiment (targeted vs. untargeted), and the desired level of data analysis.
Experimental Protocols
Sample Preparation
The following are generalized protocols for the extraction of acylcarnitines, including this compound, from biological matrices. It is recommended to use isotopically labeled internal standards for accurate quantification.
Protocol 1: Plasma/Serum Sample Preparation
This protocol is suitable for the analysis of this compound in plasma or serum.
Materials:
-
Plasma or serum sample
-
Internal standard solution (e.g., d3-3-Hydroxypalmitoylcarnitine in methanol)
-
Acetonitrile (B52724), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma or serum into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[6]
Protocol 2: Dried Blood Spot (DBS) Sample Preparation
This protocol is commonly used in newborn screening for metabolic disorders.
Materials:
-
Dried blood spot card
-
Methanol (B129727) containing internal standards
-
96-well filter plate
-
Shaker
-
Nitrogen evaporator or vacuum centrifuge
Procedure:
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well filter plate.
-
Add 100 µL of methanol containing the internal standards to each well.
-
Seal the plate and shake for 30 minutes at room temperature to extract the acylcarnitines.
-
Filter the extract into a clean 96-well collection plate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general LC-MS/MS method for the targeted analysis of this compound. Method parameters should be optimized for the specific instrument and column used.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for acylcarnitine analysis (e.g., 2.1 x 100 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the long-chain acylcarnitines.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40-50°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The m/z of the protonated this compound molecule ([M+H]⁺), which is approximately 416.3 m/z.[2]
-
Product Ion (Q3): A characteristic fragment ion of acylcarnitines is typically observed at m/z 85, resulting from the neutral loss of the acyl chain and trimethylamine (B31210).[4] Another common fragment is at m/z 60, corresponding to the trimethylamine group. Specific transitions for this compound should be optimized by direct infusion of a standard.
-
Collision Energy: This should be optimized for the specific precursor-product ion transition.
Data Presentation
Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison between different sample groups.
Table 1: Quantitative Analysis of this compound in Plasma Samples
| Sample Group | N | This compound (µmol/L) (Mean ± SD) | p-value |
| Control | 50 | 0.05 ± 0.02 | <0.001 |
| LCHAD Deficiency | 10 | 1.5 ± 0.5 |
Signaling Pathways and Workflows
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the mitochondrial fatty acid β-oxidation pathway, highlighting the step where LCHAD deficiency leads to the accumulation of this compound.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from biological samples.
Caption: General experimental workflow for this compound analysis.
Conclusion
The accurate analysis of this compound by mass spectrometry is a powerful tool for the diagnosis and study of fatty acid oxidation disorders. By employing robust experimental protocols and appropriate data analysis software, researchers can obtain reliable quantitative data to advance our understanding of these metabolic diseases and aid in the development of new therapeutic strategies.
References
- 1. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyhexadecanoylcarnitine (HMDB0013336) [hmdb.ca]
- 3. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 7. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Quantification of 3-Hydroxypalmitoylcarnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 3-Hydroxypalmitoylcarnitine and other acylcarnitines by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of quantification.[1][2] In the analysis of biological samples like plasma or serum, phospholipids (B1166683) are a major cause of matrix effects in LC-MS/MS analysis.[3]
Q2: I am observing poor reproducibility and accuracy in my this compound measurements. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are common symptoms of unaddressed matrix effects.[2] The variable nature of biological matrices between samples can lead to inconsistent ion suppression or enhancement, resulting in high variability in your quantitative results. It is crucial to evaluate and mitigate matrix effects to ensure reliable quantification.[4]
Q3: How can I detect the presence of matrix effects in my assay?
A3: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. A significant difference between the two indicates the presence of matrix effects. Another qualitative method is the post-column infusion study, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4]
Q4: What is the best way to minimize or eliminate matrix effects?
A4: The most effective strategy is to remove interfering matrix components through efficient sample preparation.[5] Techniques like solid-phase extraction (SPE) are highly effective at removing phospholipids and other interferences.[3][6] Protein precipitation is a simpler method but is generally less effective at removing phospholipids. Additionally, optimizing chromatographic conditions to separate the analyte from matrix components can also help reduce these effects.[5]
Q5: How can I compensate for matrix effects if they cannot be completely eliminated?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for matrix effects.[1][7] A SIL-IS, such as deuterium-labeled this compound, will behave nearly identically to the analyte during sample preparation, chromatography, and ionization. Therefore, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[1][7][8]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to matrix effects in this compound quantification.
Issue 1: Low Signal Intensity or Complete Signal Loss
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Evaluate Sample Preparation: If using protein precipitation, consider switching to a more effective cleanup method like Solid-Phase Extraction (SPE) specifically designed for phospholipid removal.[3][6] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the phospholipid elution zone. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification.[5] |
| Analyte Degradation | 1. Check Sample Stability: Assess the stability of this compound in the sample matrix and during the entire analytical process. 2. Optimize pH: Ensure the pH of the sample and mobile phases is appropriate to maintain the stability of the analyte. |
Issue 2: High Variability and Poor Reproducibility (High %CV)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Implement Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[1][7][8] 2. Improve Sample Preparation Consistency: Ensure uniform and reproducible sample cleanup across all samples. Automating the sample preparation process can help. |
| Inconsistent Sample Collection/Handling | 1. Standardize Collection Protocol: Use a consistent protocol for sample collection, processing, and storage to minimize variability in the sample matrix. |
Issue 3: Inaccurate Quantification (Poor Accuracy)
| Possible Cause | Troubleshooting Steps |
| Non-compensated Matrix Effects | 1. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is as close as possible to the study samples to compensate for consistent matrix effects.[9] 2. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned, a SIL-IS is the gold standard for correcting inaccuracies caused by matrix effects.[1][7][8] |
| Co-eluting Isobaric Interferences | 1. Optimize Chromatographic Separation: Improve the resolution of your LC method to separate this compound from any isobaric compounds.[4][10] 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can help differentiate between the analyte and interfering compounds with the same nominal mass. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is designed for the cleanup of plasma or serum samples prior to LC-MS/MS analysis of this compound.
Materials:
-
SPE cartridges with a sorbent designed for phospholipid removal (e.g., mixed-mode reversed-phase/strong cation-exchange).
-
Plasma/serum samples
-
Internal Standard (IS) solution (e.g., D3-3-Hydroxypalmitoylcarnitine in methanol)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 20 µL of the IS solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile with 0.1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of a 90:10 acetonitrile:methanol solution.[6]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 458.4 -> Product ion (Q3) m/z 85.1
-
D3-3-Hydroxypalmitoylcarnitine (IS): Precursor ion (Q1) m/z 461.4 -> Product ion (Q3) m/z 85.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. welch-us.com [welch-us.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
optimizing MS/MS parameters for sensitive 3-Hydroxypalmitoylcarnitine detection
Welcome to the Technical Support Center for Acylcarnitine Analysis. This guide provides detailed information, troubleshooting advice, and protocols specifically for optimizing the sensitive detection of 3-Hydroxypalmitoylcarnitine (C16-OH) by tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound (C16-OH)?
The primary precursor ion for this compound in positive electrospray ionization (ESI+) mode is the protonated molecule [M+H]⁺. The most abundant and commonly used product ion for quantification of all acylcarnitines results from a characteristic fragmentation of the carnitine moiety.
-
Precursor Ion [M+H]⁺: m/z 416.3
-
Primary Product Ion: m/z 85.0
This prominent fragment ion at m/z 85 is stable and consistently produced across a wide range of acylcarnitines, making it an excellent choice for quantification in Multiple Reaction Monitoring (MRM) mode.[1][2] A precursor ion scan for m/z 85 is a common strategy for identifying all acylcarnitines in a sample.[3][4]
Q2: What are good starting MS/MS parameters for detecting this compound?
Optimal parameters are instrument-dependent and should be determined empirically. However, you can use parameters from structurally similar long-chain acylcarnitines, such as Palmitoylcarnitine (C16:0), as a starting point for optimization.
Q3: Should I use a derivatization or non-derivatization method for my analysis?
Both approaches are valid and the choice depends on your experimental goals.
-
Non-Derivatization: This is a simpler, faster workflow. It is suitable for high-throughput screening and when chromatographic separation of critical isomers is not a primary concern.[5][6] Modern sensitive mass spectrometers can often achieve adequate detection limits without derivatization.[7]
-
Derivatization (Butylation): This method involves converting the carboxyl group of acylcarnitines to butyl esters using butanolic HCl. This can increase ionization efficiency, improve chromatographic peak shape, and enhance the separation of isobaric and isomeric compounds.[1] This is particularly useful for complex matrices or when baseline separation of isomers is critical for diagnosis.[1][8]
Q4: What type of Liquid Chromatography (LC) column is recommended for this compound analysis?
Reversed-phase (RP) chromatography is the most common approach for separating acylcarnitines.
-
C18 Columns: A C18-reversed phase column is the standard choice and provides good retention and separation for the diverse range of acylcarnitines based on their acyl chain length and polarity.[1][8]
-
HILIC Columns: Hydrophilic Interaction Chromatography (HILIC) is an alternative that can be effective for retaining highly polar short-chain acylcarnitines, but may be less optimal for the longer-chain this compound.
MS/MS Parameter Optimization
Optimizing instrument parameters is critical for achieving high sensitivity and robust quantification. The two most important compound-dependent parameters are Collision Energy (CE) and Cone Voltage (CV), also known as Declustering Potential (DP).
Data Presentation: Starting MS/MS Parameters
The following table provides recommended starting parameters for this compound, based on values for similar long-chain acylcarnitines.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (CV) / Declustering Potential (DP) [V] | Collision Energy (CE) [V] |
| This compound (C16-OH) | 416.3 | 85.0 | 80 - 100 | 45 - 55 |
| Palmitoylcarnitine (C16:0) | 400.3 | 85.0 | ~96 | ~51 |
| Stearoylcarnitine (C18:0) | 428.4 | 85.0 | ~96 | ~63 |
Note: The values are typical starting points and require optimization on your specific instrument.
Experimental Protocols
Protocol 1: Basic Sample Preparation (Protein Precipitation)
This protocol is a rapid and effective method for extracting acylcarnitines from plasma or serum.
-
Aliquoting: Pipette 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 5-10 µL of an internal standard working solution containing stable isotope-labeled acylcarnitines (e.g., d3-Hexadecanoyl-carnitine).[1]
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) or methanol.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Optimization of Collision Energy (CE) and Cone Voltage (CV/DP)
This protocol describes how to systematically optimize CE and CV/DP using flow injection analysis (FIA) or on-column infusion.
-
Prepare a Standard Solution: Create a solution of this compound (and its labeled internal standard, if available) at a concentration of ~100-500 ng/mL in your initial mobile phase.
-
Infuse the Standard: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) via a T-junction with the LC flow, or perform repeated injections of the standard.
-
Define the MRM Transition: Set up the MRM transition for this compound (e.g., 416.3 > 85.0).
-
Optimize Cone Voltage (CV/DP):
-
Set the Collision Energy to a reasonable starting value (e.g., 50 V).
-
Acquire data while ramping the CV/DP across a relevant range (e.g., 20 V to 150 V in 5 V increments).
-
Plot the signal intensity against the CV/DP value. The optimal value is the one that yields the highest, most stable signal for the precursor ion.
-
-
Optimize Collision Energy (CE):
-
Set the CV/DP to its newly determined optimal value.
-
Acquire data while ramping the CE across a relevant range (e.g., 10 V to 80 V in 2 V increments).
-
Plot the signal intensity of the product ion (m/z 85.0) against the CE value. The optimal CE is the value that produces the maximum signal intensity.
-
-
Verification: Confirm the optimized parameters by injecting a quality control (QC) sample and ensuring a significant improvement in signal-to-noise ratio.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?
A systematic approach is needed to identify the root cause. Start with the simplest explanations and move toward more complex ones. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for low or no MS/MS signal.
Issue 2: Inaccurate or Irreproducible Quantification
Q: My quantitative results are highly variable between injections. What is the most likely cause?
High variability is often caused by matrix effects , where components in the biological sample co-eluting with the analyte interfere with its ionization, causing either suppression or enhancement of the signal.[9][10]
Q: How can I diagnose and correct for matrix effects?
The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard (e.g., d3-3-Hydroxypalmitoylcarnitine). The SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization and accurate quantification.[9][10] If a specific SIL-IS is unavailable, one from a closely related long-chain acylcarnitine can be used.[1]
The following workflow outlines how to assess matrix effects.
Caption: Workflow for the assessment and mitigation of matrix effects.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. lcms.cz [lcms.cz]
- 7. sciex.com [sciex.com]
- 8. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
identifying and minimizing interference in 3-Hydroxypalmitoylcarnitine measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the measurement of 3-Hydroxypalmitoylcarnitine (3-OH-C16).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OH-C16) and why is its accurate measurement important?
This compound (C16-OH) is a long-chain acylcarnitine, an ester of carnitine and 3-hydroxypalmitic acid. It is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids.[1][2] Accurate measurement of 3-OH-C16 is crucial for the diagnosis and monitoring of inherited metabolic disorders, specifically long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency.[3] Elevated levels of 3-OH-C16 in biological samples like plasma or dried blood spots are a primary biomarker for these conditions.
Q2: What are the most common analytical methods for the quantification of 3-OH-C16?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 3-OH-C16 and other acylcarnitines.[4][5] This technique offers the necessary selectivity to distinguish 3-OH-C16 from other structurally similar molecules that can interfere with the measurement. While direct infusion mass spectrometry has been used for broader acylcarnitine profiling, it is not recommended for the differential diagnosis of specific disorders due to its inability to separate isobaric and isomeric compounds.[4]
Q3: What are the major challenges and sources of interference in 3-OH-C16 measurement?
The primary challenges in the accurate measurement of 3-OH-C16 are:
-
Isobaric Interference: Compounds with the same nominal mass-to-charge ratio (m/z) as 3-OH-C16 can co-elute and interfere with its quantification. A significant interferent is hexadecanedioylcarnitine (C16-DC), a dicarboxylic acylcarnitine.[6]
-
Isomeric Interference: While less common for 3-OH-C16 itself, other acylcarnitines have isomers that can complicate analysis if not chromatographically separated.
-
Matrix Effects: Components of the biological sample (e.g., plasma, blood) can suppress or enhance the ionization of 3-OH-C16 in the mass spectrometer, leading to inaccurate results.[4]
-
Sample Stability: Acylcarnitines can be unstable, and their concentrations can change depending on storage conditions and sample preparation procedures.[7][8]
-
Exogenous Sources: Certain medications or dietary supplements can introduce compounds that interfere with the analysis.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification of 3-OH-C16
Possible Causes:
-
Isobaric Interference: Co-elution of interfering compounds, most notably C16-DC.
-
Matrix Effects: Ion suppression or enhancement from the sample matrix.
-
Improper Calibration: Use of an inadequate calibration curve or calibrators not matched to the sample matrix.
-
Internal Standard Issues: Degradation or incorrect concentration of the internal standard.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Ensure your LC method effectively separates 3-OH-C16 from known isobaric interferents like C16-DC. This may require adjusting the mobile phase gradient, flow rate, or using a different column chemistry (e.g., C18, mixed-mode).
-
Verify the retention times of 3-OH-C16 and potential interferents using analytical standards.
-
-
Evaluate Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Prepare calibration standards in a matrix that closely matches your samples (e.g., stripped plasma) to compensate for matrix effects.
-
-
Validate Calibration Curve:
-
Ensure your calibration curve is linear over the expected concentration range of your samples.
-
Include a sufficient number of calibration points and quality control (QC) samples at low, medium, and high concentrations.
-
-
Verify Internal Standard Performance:
-
Use a stable isotope-labeled internal standard for 3-OH-C16 (e.g., d3-C16-OH) to correct for both extraction variability and matrix effects.[5]
-
Monitor the internal standard signal for consistency across all samples. A significant deviation may indicate a problem with that specific sample.
-
Issue 2: Poor Peak Shape or Low Signal Intensity for 3-OH-C16
Possible Causes:
-
Suboptimal Sample Preparation: Inefficient extraction or incomplete derivatization (if used).
-
Degradation of 3-OH-C16: Instability during sample storage or processing.
-
Mass Spectrometer Tuning: Incorrect instrument parameters.
-
LC Column Degradation: Loss of column performance over time.
Troubleshooting Steps:
-
Review Sample Preparation Protocol:
-
Ensure complete protein precipitation for plasma samples, typically with cold acetonitrile (B52724) or methanol.[4][9]
-
If using derivatization (e.g., butylation), optimize the reaction conditions (temperature, time, reagent concentration) to ensure complete conversion.[5]
-
-
Assess Sample Stability:
-
Optimize Mass Spectrometer Parameters:
-
Tune the instrument specifically for 3-OH-C16 and its internal standard to determine the optimal precursor and product ions (MRM transitions) and collision energy.
-
-
Maintain LC System:
-
Regularly flush the LC column to remove contaminants.
-
If peak shape continues to be poor, consider replacing the column.
-
Quantitative Data Summary
Table 1: Mass-to-Charge Ratios (m/z) and MRM Transitions for 3-OH-C16 and Potential Interferences.
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Notes |
| This compound (C16-OH) | 416.3 | 85.1 | The m/z 85 fragment is characteristic of the carnitine moiety.[5][6] |
| d3-3-Hydroxypalmitoylcarnitine (d3-C16-OH IS) | 419.3 | 85.1 | Stable isotope-labeled internal standard. |
| Hexadecanedioylcarnitine (C16-DC) | 416.3 | 85.1 | Isobaric with C16-OH. Requires chromatographic separation. |
| Palmitoylcarnitine (C16:0) | 400.4 | 85.1 | Often monitored alongside C16-OH for diagnostic ratios.[11] |
| d3-Palmitoylcarnitine (d3-C16:0 IS) | 403.4 | 85.1 | Stable isotope-labeled internal standard.[11] |
Table 2: Typical Stability of Acylcarnitines Under Various Storage Conditions.
| Analyte | Matrix | Storage Temperature | Stability | Reference |
| Acylcarnitines | Dried Blood Spots | Room Temperature | Significant decrease in concentration over time. | [7][8] |
| Acylcarnitines | Dried Blood Spots | ≤ -20°C | Attenuates or prevents changes in concentration. | [7][10] |
| Acylcarnitines | Plasma/Serum | -80°C | Generally stable for long-term storage. | [7] |
| Acetyl-L-carnitine | Aqueous Solution (pH 5.2) | 4-8°C | Stable for at least 33 days. | [10] |
Experimental Protocols
Protocol 1: Quantification of 3-OH-C16 in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution containing d3-3-Hydroxypalmitoylcarnitine.
-
Add 200 µL of cold (-20°C) acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high aqueous composition and ramp up the organic phase to elute the long-chain acylcarnitines. An example gradient is as follows:
-
0-2 min: 5% B
-
2-10 min: Linear ramp to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 1.
-
Visualizations
Caption: Mitochondrial long-chain fatty acid beta-oxidation pathway.
Caption: Experimental workflow for 3-OH-C16 analysis in plasma.
References
- 1. jackwestin.com [jackwestin.com]
- 2. microbenotes.com [microbenotes.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. restek.com [restek.com]
- 10. benchchem.com [benchchem.com]
- 11. bevital.no [bevital.no]
ensuring 3-Hydroxypalmitoylcarnitine stability in long-term stored samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of 3-Hydroxypalmitoylcarnitine in long-term stored samples. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The main degradation pathway for this compound, like other acylcarnitines, is the hydrolysis of the ester bond. This chemical reaction breaks down the molecule into L-carnitine and its corresponding fatty acid, in this case, 3-hydroxypalmitic acid. This process can be accelerated by factors such as elevated temperature and basic pH conditions.
Q2: What are the optimal storage temperatures for long-term stability of this compound in biological samples?
A2: For long-term stability of acylcarnitines, including this compound, it is highly recommended to store samples at ultra-low temperatures. Storage at -20°C or, preferably, -80°C significantly reduces the rate of degradation.[1] Studies on various acylcarnitines have shown that storage at room temperature or even at 4°C can lead to significant degradation over time.[2][3] Specifically, this compound (C16OH) has been noted as being unstable in dried blood spots stored at 5°C over a two-year period.[4]
Q3: How does pH affect the stability of this compound?
A3: Acylcarnitines are most stable in neutral to acidic environments (pH 3-7). In basic conditions (pH greater than 9), the rate of hydrolysis of the ester bond increases significantly, leading to the degradation of the molecule. Therefore, it is crucial to control the pH of the sample matrix if possible, especially for purified samples or reconstituted solutions.
Q4: Are there any specific concerns for the stability of this compound in dried blood spots (DBS)?
A4: Yes, studies have indicated that this compound (C16OH) is particularly unstable in dried blood spots stored at refrigerated temperatures (4-5°C).[2][4] This highlights the importance of storing DBS intended for this compound analysis at -20°C or lower to minimize degradation. Low humidity is also a critical factor for maintaining the stability of metabolites in DBS.
Q5: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
A5: While specific data for this compound is limited, it is a general best practice to minimize the number of freeze-thaw cycles for all analytes. Each cycle can contribute to the degradation of sensitive compounds. It is advisable to aliquot samples into smaller volumes for single-use to avoid repeated freezing and thawing of the entire sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Consistently low or undetectable levels of this compound in stored samples. | Sample degradation due to improper storage temperature. | Ensure all samples are consistently stored at -80°C. For retrospective studies on samples stored at higher temperatures, be aware that the measured concentrations may not reflect the initial levels. |
| Sample degradation due to high pH of the storage buffer or matrix. | If possible, measure and adjust the pH of the sample matrix to a neutral or slightly acidic range (pH 6-7) before long-term storage. | |
| High variability in this compound concentrations between aliquots of the same sample. | Repeated freeze-thaw cycles of the parent sample before aliquoting. | Aliquot fresh samples into single-use vials immediately after collection and before the initial freezing. |
| Inconsistent storage conditions for different aliquots. | Ensure all aliquots are stored under the same conditions (temperature, light exposure). Use a calibrated and monitored freezer. | |
| An increase in free carnitine concentration accompanied by a decrease in this compound over time. | Hydrolysis of the acylcarnitine. | This is indicative of sample degradation. Review and optimize storage and handling procedures to minimize this effect. For existing datasets, this trend can help in assessing the degree of degradation. |
Quantitative Data Summary
Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS)
| Acylcarnitine | Storage Condition | Duration | Observation | Reference |
| C16OH (this compound) | 5°C | 2 years | Unstable | [4] |
| C16 (Palmitoylcarnitine) | 5°C | 2 years | Almost stable | [4] |
| C2 (Acetylcarnitine) | 5°C | 2 years | Unstable | [4] |
| C8 (Octanoylcarnitine) | 5°C | 2 years | Unstable | [4] |
| Various Acylcarnitines | -18°C | 330 days | Stable | [1] |
| Various Acylcarnitines | Room Temperature | >14 days | Hydrolysis observed | [1] |
| Short-chain Acylcarnitines | Room Temperature | Prolonged | Hydrolyze quicker than long-chain | [1] |
Table 2: General Stability of Acylcarnitines in Plasma
| Storage Temperature | General Observation |
| -80°C | Recommended for long-term stability. |
| -20°C | Generally acceptable for long-term storage, but -80°C is preferred. |
| 4°C | Not recommended for long-term storage due to significant degradation. |
| Room Temperature | Leads to rapid degradation. |
Experimental Protocols
Protocol for a Long-Term Stability Study of this compound
This protocol outlines a method to assess the long-term stability of this compound in a specific biological matrix (e.g., plasma, serum).
1. Sample Preparation and Aliquoting:
-
Pool a sufficient volume of the biological matrix from multiple donors to ensure homogeneity.
-
Fortify the pooled matrix with a known concentration of this compound standard if endogenous levels are too low for accurate quantification.
-
Aliquot the pooled sample into a sufficient number of single-use cryovials to cover all time points and storage conditions.
2. Storage Conditions to be Tested:
-
-80°C: As the optimal condition.
-
-20°C: To assess stability at a common storage temperature.
-
4°C: To simulate short-term refrigerated storage.
-
Room Temperature (e.g., 20-25°C): To simulate benchtop exposure.
-
Freeze-Thaw Cycles: A set of aliquots stored at -80°C will be subjected to multiple freeze-thaw cycles (e.g., 1, 3, 5 cycles). A freeze-thaw cycle consists of thawing the sample at room temperature until completely liquid and then refreezing at -80°C.
3. Time Points for Analysis:
-
Baseline (T=0): Analyze a set of aliquots immediately after preparation to establish the initial concentration.
-
Long-Term Storage: Analyze aliquots from each storage condition at predefined time points (e.g., 1 month, 3 months, 6 months, 1 year, and 2 years).
-
Freeze-Thaw Analysis: Analyze the freeze-thaw aliquots after the designated number of cycles.
4. Analytical Method:
-
Use a validated analytical method for the quantification of this compound, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
The method should include appropriate internal standards for accurate quantification.
5. Data Analysis:
-
Calculate the mean concentration and standard deviation of this compound at each time point and for each storage condition.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
A common acceptance criterion for stability is that the mean concentration is within ±15% of the baseline concentration.
Mandatory Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Primary degradation pathway of this compound.
References
- 1. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism | MDPI [mdpi.com]
- 4. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
improving recovery of 3-Hydroxypalmitoylcarnitine during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 3-Hydroxypalmitoylcarnitine during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
The primary methods for extracting long-chain acylcarnitines like this compound include:
-
Protein Precipitation (PPT): This is a simple and rapid method that involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample to precipitate proteins.[1][2] The supernatant containing the analyte of interest is then collected for analysis.
-
Solid-Phase Extraction (SPE): SPE offers a more selective extraction by utilizing a solid sorbent to bind the analyte of interest while matrix components are washed away.[3][4] Elution is then performed with a suitable solvent. For acylcarnitines, ion-exchange SPE is often employed.[5]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[3][6] This method can be effective for separating lipids and other interfering substances.
Q2: I am experiencing low recovery of this compound. What are the potential causes?
Low recovery of long-chain acylcarnitines can be attributed to several factors:
-
Analyte Degradation: this compound is susceptible to enzymatic and chemical degradation. It is crucial to process samples quickly and on ice to minimize enzymatic activity.[7][8]
-
Suboptimal pH: The pH of the extraction solvent can significantly impact the recovery of acylcarnitines. A neutral to slightly acidic pH (around 6.0-7.0) is generally recommended to prevent hydrolysis.[8][9]
-
Incomplete Extraction from the Matrix: The analyte may not be efficiently released from the sample matrix (e.g., plasma proteins). Optimizing the solvent-to-sample ratio and ensuring thorough vortexing can improve extraction efficiency.
-
Analyte Loss During Solvent Evaporation: Over-drying the sample after extraction can lead to the analyte adhering to the tube surface. Evaporation should be performed under a gentle stream of nitrogen at a controlled temperature (not exceeding 40°C).
-
Co-precipitation with Proteins: During protein precipitation, the analyte of interest may co-precipitate with the proteins, leading to lower recovery in the supernatant.
Q3: How can I minimize the degradation of this compound during sample preparation?
To prevent degradation, the following precautions are recommended:
-
Immediate Processing: Process fresh samples immediately whenever possible.[8]
-
Proper Storage: If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C.[7] Avoid repeated freeze-thaw cycles.
-
Work on Ice: Perform all sample preparation steps on ice to reduce enzymatic activity.[7][8]
-
pH Control: Maintain a neutral to slightly acidic pH throughout the extraction process.[8]
Q4: What is the role of an internal standard in the analysis of this compound?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to the sample at a known concentration before extraction. The use of a stable isotope-labeled internal standard for this compound is highly recommended. The IS helps to correct for variations in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.[10]
Troubleshooting Guides
Problem: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Optimize the solvent-to-sample ratio. A 3:1 or 5:1 ratio of organic solvent to sample is commonly used.[1] - Ensure thorough mixing by vortexing. - Increase incubation time at low temperatures (e.g., -20°C) to enhance protein precipitation. |
| Inefficient Solid-Phase Extraction (SPE) | - Ensure proper conditioning and equilibration of the SPE cartridge.[7] - Optimize the pH of the loading solution to ensure the analyte is in the correct ionic state for binding to the sorbent. - Evaluate different wash and elution solvents to maximize recovery and minimize matrix effects. |
| Poor Liquid-Liquid Extraction (LLE) Efficiency | - Adjust the pH of the aqueous phase to ensure this compound is in its neutral form for efficient extraction into the organic phase. - Select an appropriate organic solvent with good solubility for long-chain acylcarnitines. |
| Analyte Adsorption to Surfaces | - Use low-binding microcentrifuge tubes and pipette tips. - Consider adding a small amount of organic solvent to the reconstitution solution to prevent adsorption. |
Problem: High Variability in Recovery
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize all sample handling procedures, including timing, temperature, and mixing steps. - Ensure all samples are treated identically from collection to analysis. |
| Matrix Effects | - Employ a more selective extraction method like SPE to remove interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix-induced signal suppression or enhancement. |
| Instrumental Variability | - Perform regular maintenance and calibration of the analytical instrument (e.g., LC-MS/MS). - Monitor system suitability by injecting quality control samples throughout the analytical run. |
Quantitative Data Summary
The following tables summarize reported recovery rates for long-chain acylcarnitines using different extraction methods. Note that specific recovery for this compound may vary.
Table 1: Recovery Rates with Protein Precipitation
| Analyte | Matrix | Precipitating Solvent | Recovery (%) |
| Palmitoylcarnitine | Plasma | Acetonitrile | >90% |
| Various Acylcarnitines | Plasma | Methanol | 84-112%[7] |
Table 2: Recovery Rates with Solid-Phase Extraction
| Analyte | Matrix | SPE Sorbent | Recovery (%) |
| Palmitoylcarnitine | Plasma | Cation Exchange | 98-105%[11] |
| Long-chain Acyl-CoAs | Tissue | 2-(2-pyridyl)ethyl | 83-90%[5] |
| Palmitoylcarnitine | - | - | 107.2% (SD 8.9%)[12] |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.[13]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Long-Chain Acylcarnitines
This protocol is a general guideline and may need optimization for specific applications.
-
Sample Pre-treatment: Precipitate proteins from the plasma sample using acetonitrile as described in Protocol 1.
-
Column Conditioning: Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove unbound impurities.
-
Elution: Elute the acylcarnitines with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the sample in the appropriate solvent for analysis.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
resolving isomeric overlap with 3-Hydroxypalmitoylcarnitine in mass spec
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with resolving isomeric overlap of acylcarnitines, with a specific focus on 3-Hydroxypalmitoylcarnitine, in mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: Why am I unable to differentiate this compound from its isomers using my current tandem mass spectrometry (MS/MS) method?
A: Standard flow-injection tandem mass spectrometry (FIA-MS/MS) methods are often insufficient for distinguishing isomers.[1][2][3] This is because isomers have the same molecular weight and, consequently, the same mass-to-charge ratio (m/z), which is the primary basis for separation in a mass spectrometer alone. To resolve isomeric overlap, it is essential to couple liquid chromatography (LC) with your mass spectrometry analysis (LC-MS/MS).[4][5]
Q2: What are the common isomers of this compound that can cause analytical interference?
A: Isomers of this compound (C16-OH) can include other hydroxy acylcarnitines where the hydroxyl group is at a different position on the fatty acyl chain. Additionally, dicarboxylic acylcarnitines can sometimes be isobaric (having the same nominal mass) with hydroxy acylcarnitines, leading to potential interference. For instance, some dicarboxylic acylcarnitines may have similar m/z values to hydroxylated forms.[6][7]
Q3: What chromatographic techniques are recommended for separating this compound isomers?
A: Several liquid chromatography techniques have proven effective for the separation of acylcarnitine isomers:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates molecules based on their hydrophobicity. C18 columns are frequently employed for this purpose.[4][8] The addition of an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase can improve peak shape and resolution.[4][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for separating polar compounds like acylcarnitines without the need for derivatization.[6][10]
-
Mixed-Mode Chromatography: This approach utilizes columns with both reversed-phase and ion-exchange characteristics, offering a unique selectivity for separating clinically relevant isobaric and isomeric acylcarnitine species.[1]
Q4: Can derivatization help in resolving isomeric overlap?
A: Yes, derivatization can be a valuable tool. By chemically modifying the acylcarnitine molecules, you can alter their chromatographic behavior, which can enhance separation. Common derivatization techniques include:
-
Butylation: This process, using acidified butanol, converts the acylcarnitines to their butyl esters.[11] This can improve chromatographic separation and ionization efficiency.
-
Pentafluorophenacyl (PFP) Esterification: Derivatization with reagents like pentafluorophenacyl trifluoromethanesulfonate (B1224126) can also be employed to improve the chromatographic properties of acylcarnitines.[2][12][13]
Q5: Are there specific mass spectrometry scan modes that can aid in isomer differentiation?
A: While chromatography is the primary tool for separation, certain mass spectrometry techniques can provide additional information. After chromatographic separation, using Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantification.[11][14] In some advanced cases, techniques like ion mobility-mass spectrometry (IMS-MS) can separate isomers based on their different shapes and sizes (collisional cross-section) even if they co-elute from the LC column.[15]
Troubleshooting Guides
Problem 1: Poor chromatographic resolution of this compound isomers.
| Possible Cause | Troubleshooting Step |
| Suboptimal Gradient Elution | Modify the gradient steepness. A shallower gradient can often improve the separation of closely eluting compounds. |
| Inappropriate Column Chemistry | Experiment with different stationary phases. If using a C18 column, consider trying a different brand or a column with a different particle size or pore size. Alternatively, explore other column chemistries like phenyl-hexyl or embedded polar group phases. |
| Lack of Ion-Pairing Reagent | If using a reversed-phase method, consider adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase to improve peak shape and retention.[4][9] |
| Incorrect Flow Rate | Optimize the flow rate for your column dimensions to ensure maximum separation efficiency. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature, as temperature can affect retention times and selectivity. |
Problem 2: Low signal intensity or poor peak shape for this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature. The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can enhance ionization.[4] |
| Sample Matrix Effects | Improve sample preparation to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction. |
| Suboptimal Derivatization | If using derivatization, ensure the reaction has gone to completion. Optimize reaction time, temperature, and reagent concentrations. |
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS for Acylcarnitine Isomer Separation
This protocol is a generalized procedure based on methodologies described in the literature for the separation of acylcarnitine isomers.[4][8]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution containing deuterated acylcarnitines.
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex the mixture and then centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid and 0.005% HFBA in water.[4]
-
Mobile Phase B: 0.1% formic acid and 0.005% HFBA in acetonitrile.[4]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Column Temperature: Maintained at 50°C.[9]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The m/z of the target acylcarnitine (e.g., this compound).
-
Product Ion: A common fragment ion for acylcarnitines is m/z 85.[4]
-
Optimize collision energy for each specific acylcarnitine.
-
Quantitative Data Summary
The following table summarizes typical Liquid Chromatography parameters used for the separation of acylcarnitine isomers, as extracted from various studies.
| Parameter | Method 1 (Reversed-Phase) [4] | Method 2 (HILIC) [6] | Method 3 (Mixed-Mode) [1] |
| Column Type | Zorbax Eclipse XDB-C18 | HILIC Column | Mixed-Mode Column |
| Column Dimensions | 150 mm x 3.0 mm, 3.5 µm | Not specified | Not specified |
| Mobile Phase A | 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in water | Not specified | Not specified |
| Mobile Phase B | 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in acetonitrile | Not specified | Not specified |
| Flow Rate | 0.5 mL/min | Not specified | Not specified |
| Run Time | 22 min | 9 min | 22 min |
| Derivatization | Not required | Not required | Not required |
Visualizations
Caption: Workflow for the separation and quantification of acylcarnitine isomers.
Caption: Decision tree for troubleshooting isomeric overlap in mass spectrometry.
References
- 1. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry [scholarworks.indianapolis.iu.edu]
- 2. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bevital.no [bevital.no]
- 11. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantification of 3-Hydroxypalmitoylcarnitine
Welcome to the technical support center for the quantification of 3-Hydroxypalmitoylcarnitine (C16-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this important long-chain acylcarnitine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the quantification of this compound using LC-MS/MS.
Question 1: Why is my calibration curve for this compound showing poor linearity (r² < 0.99)?
Answer:
Poor linearity in your calibration curve can stem from several factors, ranging from sample preparation to instrument settings. Here are the most common causes and troubleshooting steps:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Troubleshooting: Extend the upper range of your calibration curve to identify the point of saturation. If saturation is observed, either dilute your samples to fall within the linear range or adjust the detector settings (if possible on your instrument).
-
-
Ionization Efficiency: The efficiency of ionization can vary with the concentration of the analyte in the ion source.
-
Troubleshooting: Ensure your mobile phase composition and pH are optimal for the ionization of this compound. Consider using a lower flow rate or a different ionization source if the problem persists.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, affecting the linearity of the response.[1][2]
-
Improper Standard Preparation: Errors in the serial dilution of your calibration standards are a common source of non-linearity.
-
Troubleshooting: Carefully reprepare your calibration standards using calibrated pipettes and high-purity solvents. It is recommended to prepare fresh standards for each analytical run.[5]
-
-
LC System Issues: The liquid chromatography system itself can contribute to non-linear responses if it is not performing optimally.[6]
-
Troubleshooting: Check for leaks, ensure proper mobile phase mixing, and verify the accuracy of the injection volume.
-
Question 2: I'm observing low sensitivity or a poor signal-to-noise ratio for this compound. What can I do to improve it?
Answer:
Low sensitivity can be a significant challenge, especially when analyzing samples with low endogenous levels of this compound. Consider the following to enhance your signal:
-
Derivatization: Acylcarnitines can be derivatized to improve their ionization efficiency and chromatographic properties. Butylation is a common derivatization technique that adds a butyl group to the carnitine moiety, which can enhance the signal in positive ion mode ESI-MS/MS.[7]
-
Optimize Mass Spectrometer Parameters:
-
Troubleshooting: Systematically optimize the MS parameters for this compound. This includes the precursor and product ion selection (MRM transitions), collision energy, and source parameters (e.g., spray voltage, gas flows, and temperature).
-
-
Sample Preparation and Extraction:
-
Chromatography:
-
Troubleshooting: Ensure that your chromatographic conditions are providing good peak shape. Broad or tailing peaks will result in lower signal-to-noise. Hydrophilic Interaction Liquid Chromatography (HILIC) can sometimes provide better peak shapes for polar compounds like acylcarnitines compared to traditional reversed-phase chromatography.[10][11]
-
Question 3: How do I choose an appropriate internal standard for this compound quantification?
Answer:
The ideal internal standard should be chemically and physically similar to the analyte and should not be present in the biological samples being analyzed. For LC-MS/MS analysis of this compound, a stable isotope-labeled (SIL) analog is the gold standard.
-
Recommended Internal Standard: this compound-d3 (C16-OH-d3) is a commonly used and commercially available internal standard.[5] Deuterated standards co-elute with the endogenous analyte and experience similar ionization and matrix effects, allowing for accurate correction.[3][12][13]
-
Considerations: When using a SIL internal standard, it is crucial to verify that it is free of any unlabeled analyte that could interfere with the quantification of low-level samples.
Question 4: What are matrix effects and how can I minimize their impact on my results?
Answer:
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][2][14] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
-
Minimization Strategies:
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned previously, this is the most effective method to compensate for matrix effects.[1][14]
-
Effective Sample Cleanup: A robust sample preparation protocol that removes a significant portion of the matrix components (e.g., proteins, phospholipids, salts) is essential. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed.[8][9]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the majority of matrix components. A longer gradient or a different column chemistry may be necessary.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound-d3 at 250 ng/mL).
-
Add 200 µL of cold acetonitrile (B52724) to precipitate the proteins.[8]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
The following are example parameters and should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC System | |
| Column | Atlantis HILIC Silica (50 x 2.0 mm, 4 µm) or equivalent[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 90% B; 1-5 min: 90-50% B; 5-6 min: 50% B; 6-7 min: 50-90% B; 7-10 min: 90% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (C16-OH) | Q1: m/z 458.4 -> Q3: m/z 85.1 |
| MRM Transition (C16-OH-d3) | Q1: m/z 461.4 -> Q3: m/z 85.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for your instrument (typically 20-30 eV) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Table 1: Example Calibration Curve Data for this compound
| Standard Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 250 | 320,000 | 49,500 | 6.465 |
| 500 | 635,000 | 50,800 | 12.500 |
| 1000 | 1,280,000 | 49,900 | 25.651 |
Table 2: Method Validation Parameters from Literature
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | [10][15] |
| Lower Limit of Quantification (LLOQ) | 1.2 ng/mL for C16 | [10] |
| Intra-day Precision (%CV) | < 15% | [10][12] |
| Inter-day Precision (%CV) | < 15% | [10][12] |
| Accuracy (% Bias) | ± 15% | [10][12] |
| Matrix Effect | Corrected to 87.8–103% with IS | [12] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for poor calibration curve linearity.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. chromsystems.com [chromsystems.com]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. reddit.com [reddit.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. researchgate.net [researchgate.net]
- 10. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 12. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
reducing ion suppression effects for 3-Hydroxypalmitoylcarnitine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in the analysis of 3-Hydroxypalmitoylcarnitine, with a focus on mitigating ion suppression effects in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., phospholipids (B1166683), salts, and other metabolites) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[2] Given the complexity of biological matrices such as plasma and tissue, where this compound is often measured, ion suppression is a significant challenge.
Q2: What are the primary causes of ion suppression in the analysis of this compound?
A2: The primary causes of ion suppression for this compound are co-eluting matrix components that compete for ionization. Key interfering substances in biological samples include:
-
Phospholipids: These are abundant in plasma and cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can reduce the efficiency of droplet formation and analyte ionization.
-
Other Endogenous Molecules: A high concentration of other metabolites eluting at or near the same time as this compound can lead to competition for charge in the ESI source.
Q3: How can I detect and assess the level of ion suppression in my assay?
A3: A common method to evaluate ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of this compound solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample (e.g., plasma extract) is then injected. Any dip in the constant signal of this compound indicates a region of ion suppression.[2] The magnitude of the signal drop provides a quantitative measure of the suppression effect.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides systematic troubleshooting steps.
Problem 1: Low signal intensity or complete signal loss for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Consider switching from a simple protein precipitation method to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]
-
Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the ion-suppressing regions of the chromatogram.[2] A shallower gradient can improve resolution.
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification by normalizing the signal.
-
Problem 2: Poor reproducibility of results between samples.
-
Possible Cause: Variable matrix effects from sample to sample.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the matrix composition.
-
Implement a Robust Sample Preparation Protocol: Techniques like SPE are generally more reproducible than protein precipitation or LLE.
-
Utilize an Internal Standard: An appropriate internal standard is crucial to correct for variations in matrix effects and sample processing.
-
Problem 3: Unexpectedly high signal for this compound.
-
Possible Cause: Ion enhancement, a less common matrix effect where co-eluting compounds improve the ionization efficiency of the analyte. It can also be caused by isobaric interference.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion enhancement.
-
Check for Isobaric Interferences: Other compounds with the same mass as 3-Hydroxypalmatoylcarnitine may be co-eluting. Improve chromatographic resolution to separate these interferences.[2]
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method has a significant impact on the recovery of this compound and the extent of ion suppression. The following table summarizes the typical performance of common techniques for long-chain acylcarnitines.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100 | 40 - 70 (Suppression) | Simple, fast, and inexpensive. | High levels of residual phospholipids and other matrix components, leading to significant ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 20 - 40 (Suppression) | Good removal of salts and some polar interferences. | Can be labor-intensive, may have emulsion formation issues, and lower recovery for more polar analytes. |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 (Suppression/Enhancement) | Excellent removal of interfering matrix components, leading to minimal ion suppression and high analyte recovery.[3] Amenable to automation. | More expensive and requires method development to optimize the sorbent and elution conditions. |
| HybridSPE | 95 - 110 | < 10 (Suppression/Enhancement) | Efficiently removes both proteins and phospholipids in a single step.[1] | Higher cost compared to other methods. |
Note: The values presented are typical ranges for long-chain acylcarnitines and may vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is designed for the effective removal of matrix interferences from plasma samples prior to LC-MS/MS analysis of this compound. A mixed-mode cation exchange sorbent is recommended.[4]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard solution.
-
Add 200 µL of 1% formic acid in water to acidify the sample.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Further equilibrate with 1 mL of 1% formic acid in water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for this compound from Plasma
This is a simpler but less effective method for sample cleanup.
-
Precipitation:
-
To 50 µL of plasma, add an internal standard solution.
-
Add 200 µL of cold acetonitrile.[2]
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Visualizations
Caption: Workflow illustrating the impact of ion suppression and the benefit of effective sample cleanup.
Caption: Troubleshooting flowchart for low signal intensity of this compound.
References
Technical Support Center: High-Throughput 3-Hydroxypalmitoylcarnitine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of 3-Hydroxypalmitoylcarnitine (C16-OH).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Sample Preparation
Question: I am observing high variability between replicate samples. What are the potential causes and solutions?
Answer: High variability between replicates often originates from inconsistencies in the sample preparation process. Here are common causes and troubleshooting steps:
-
Incomplete Protein Precipitation: If proteins are not fully removed, they can interfere with the analysis.
-
Solution: Ensure the precipitating solvent (e.g., cold acetonitrile) is added at a sufficient ratio (typically at least 3:1 v/v to plasma) and that samples are vortexed thoroughly. Centrifugation should be at a high speed (e.g., >10,000 x g) to ensure a compact pellet.[1]
-
-
Inconsistent Evaporation: Uneven drying of the supernatant can lead to variability.
-
Solution: Use a nitrogen evaporator or vacuum concentrator for consistent and gentle drying. Avoid overheating the samples.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
-
Question: My recovery of this compound is low. How can I improve it?
Answer: Low recovery can be due to several factors during extraction and handling.
-
Suboptimal Solvent Extraction: The choice of extraction solvent and its conditions are critical.
-
Analyte Adsorption: Long-chain acylcarnitines can adsorb to plasticware.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips.
-
-
Degradation: this compound can be susceptible to degradation if not handled properly.
-
Solution: Keep samples on ice or at 4°C throughout the preparation process. For long-term storage, plasma samples should be kept at -80°C.[3]
-
Chromatography
Question: I am seeing poor peak shape (tailing or fronting) for my this compound peak. What should I do?
Answer: Poor peak shape can compromise resolution and integration accuracy.
-
Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte.[4]
-
Solution: Add a small amount of buffer, such as ammonium (B1175870) formate, to the mobile phase to mask these interactions.[4] Lowering the mobile phase pH (e.g., to ~2-3 with formic acid) can also help by protonating the silanols.[5]
-
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can distort peak shape.[6]
-
Solution: Use a guard column to protect the analytical column. If the problem persists, try back-flushing the column or, if necessary, replace it.[6]
-
-
-
Peak Fronting:
-
Sample Overload: Injecting too much analyte can saturate the column.
-
Solution: Dilute the sample and re-inject.
-
-
Mobile Phase Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.
-
-
Question: My retention time for this compound is shifting. What could be the cause?
Answer: Retention time shifts can indicate a problem with the LC system or the mobile phase.
-
Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components.
-
-
Column Temperature: Fluctuations in column temperature will affect retention time.
-
Solution: Use a column oven to maintain a stable temperature.
-
-
Column Equilibration: Insufficient equilibration time between injections can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mass Spectrometry
Question: I am observing a high background signal or interferences in my chromatogram. How can I reduce this?
Answer: High background and interferences can be due to matrix effects or contamination.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound.
-
Isobaric Interferences: Other compounds with the same mass-to-charge ratio as this compound can co-elute and interfere with quantification.
-
Solution: Optimize the chromatographic separation to resolve the analyte from interfering compounds. Tandem mass spectrometry (MS/MS) is essential to distinguish between compounds with the same parent mass but different fragment ions.[7]
-
Question: The signal intensity for this compound is low. How can I improve it?
Answer: Low signal intensity can stem from several factors.
-
Inefficient Ionization: The ionization efficiency of acylcarnitines can be improved.
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for your analyte.
-
Solution: Infuse a standard solution of this compound to optimize MS parameters such as declustering potential, collision energy, and cell exit potential.
-
-
Sample Loss: As mentioned in the sample preparation section, analyte loss can occur during extraction and handling.
-
Solution: Re-evaluate your sample preparation procedure for potential sources of loss.
-
Frequently Asked Questions (FAQs)
Q1: Why is chromatographic separation necessary for acylcarnitine analysis? Can't I just use flow injection analysis with tandem mass spectrometry?
A1: While flow injection analysis tandem mass spectrometry (FIA-MS/MS) is a high-throughput screening method, it cannot distinguish between isomeric and isobaric compounds. For example, different acylcarnitines can have the same mass. Chromatographic separation, typically with LC-MS/MS, is essential to separate these different species, ensuring accurate identification and quantification.[7][9]
Q2: What is the purpose of derivatization in this compound analysis?
A2: Derivatization, commonly butylation, serves two main purposes. First, it can improve the chromatographic properties of the analyte, leading to better peak shape and resolution. Second, it often enhances the ionization efficiency in the mass spectrometer, resulting in a stronger signal and improved sensitivity.[1][7]
Q3: How do I choose an appropriate internal standard for this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., d3-3-Hydroxypalmitoylcarnitine). However, a stable isotope-labeled analog with a similar chain length, such as d3-hexadecanoylcarnitine (d3-C16-carnitine), is a suitable alternative.[8][9] The internal standard should be added to the sample at the very beginning of the sample preparation process to account for any analyte loss or variability during extraction and analysis.[7]
Q4: What are typical MRM transitions for this compound?
A4: For the underivatized form, the precursor ion ([M+H]+) for this compound (C16-OH) is m/z 416.3. A common product ion for quantification is m/z 85.0, which corresponds to a fragment of the carnitine moiety.[7] For the butylated form, the precursor ion would be higher. It is always recommended to optimize the specific transitions on your instrument.
Q5: How can I assess the stability of this compound in my samples?
A5: The stability of acylcarnitines can be evaluated through freeze-thaw stability, short-term stability at room temperature, and long-term stability at -80°C. Studies have shown that while many acylcarnitines are stable for at least 330 days at -18°C, prolonged storage at room temperature can lead to hydrolysis.[10] Long-chain acylcarnitines may show some degradation over several years, even at -80°C.[3]
Experimental Protocols
Detailed Methodology for Plasma this compound Analysis by LC-MS/MS
This protocol outlines a robust method for the quantification of this compound in plasma.
1. Sample Preparation (Protein Precipitation and Derivatization)
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution containing a stable isotope-labeled long-chain acylcarnitine (e.g., d3-hexadecanoylcarnitine).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
For derivatization, add 100 µL of 3N HCl in n-butanol.
-
Incubate the mixture at 65°C for 15 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile/water with 0.1% formic acid).[2]
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating long-chain acylcarnitines.[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acylcarnitines, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (butylated): Precursor ion and product ion to be optimized.
-
Internal Standard (e.g., d3-hexadecanoylcarnitine, butylated): Precursor ion and product ion to be optimized.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and ion optics for maximum signal intensity.
-
Data Presentation
Table 1: Method Validation Parameters for Long-Chain Acylcarnitine Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [12] |
| Lower Limit of Quantification (LLOQ) | 1.5 - 4 ng/mL | [12] |
| Intra-day Precision (%CV) | < 15% | [13] |
| Inter-day Precision (%CV) | < 15% | [13] |
| Accuracy (% Bias) | ± 15% | [13] |
Table 2: Stability of Acylcarnitines in Plasma
| Condition | Stability | Reference |
| Freeze-Thaw Cycles (3 cycles) | Stable | [13] |
| Short-term (Room Temperature, up to 6 hours) | Stable | [14] |
| Long-term (-80°C, up to 5 years) | Some degradation of long-chain acylcarnitines may occur | [3] |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
- 13. bevital.no [bevital.no]
- 14. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxypalmitoylcarnitine Derivatization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 3-Hydroxypalmitoylcarnitine for analysis, typically by mass spectrometry.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization of this compound and other acylcarnitines.
Question: Why am I seeing low or no signal for my derivatized this compound?
Answer: Low or absent signal can stem from several factors throughout the experimental workflow. Consider the following potential causes and solutions:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion.
-
Reagent Quality: Ensure the derivatizing reagent (e.g., 3-nitrophenylhydrazine (B1228671) (3NPH), pentafluorophenacyl trifluoromethanesulfonate) is not degraded. Use fresh reagents whenever possible.
-
Reaction Conditions: Verify that the reaction temperature and incubation time are optimal for the chosen derivatization agent. For example, 3NPH derivatization is often performed at 30°C for 30 minutes.[1]
-
pH: The pH of the reaction mixture can be critical. Ensure the pH is within the optimal range for the specific derivatization chemistry.
-
Reagent Concentration: Check that the concentrations of the derivatizing agent and any catalysts (e.g., EDC, pyridine (B92270) for 3NPH) are correct.[1]
-
-
Sample Preparation Issues:
-
Inefficient Extraction: The initial extraction of acylcarnitines from the sample matrix may be inefficient. Review your extraction protocol, ensuring the solvent system (e.g., 80/20 methanol/water) is appropriate and that homogenization is thorough for tissue samples.[1]
-
Sample Loss: Analytes can be lost during sample handling steps like evaporation or reconstitution. Be meticulous with these procedures.
-
-
Mass Spectrometry Settings:
-
Incorrect Mass Transitions: Confirm that the mass spectrometer is set to monitor the correct precursor and product ion m/z values for the derivatized this compound.
-
Ionization Efficiency: Butylation of acylcarnitines has been shown to increase ionization efficiency, which could be a consideration for your method development.[2]
-
Question: I'm observing unexpected peaks or high background noise in my chromatogram. What could be the cause?
Answer: Extraneous peaks and high background can interfere with accurate quantification. Here are some common culprits:
-
Reagent-Related Side Products: The derivatization reaction itself can produce side products. Ensure that the purification steps after derivatization are adequate to remove excess reagent and byproducts.
-
Sample Matrix Effects: The biological matrix of your sample can cause ion suppression or enhancement in the mass spectrometer.
-
Sample Cleanup: Implement a robust sample cleanup protocol, such as solid-phase extraction (SPE), to remove interfering substances.
-
Internal Standards: The use of stable isotope-labeled internal standards is crucial to compensate for matrix effects.[3]
-
-
Contamination: Contamination can be introduced from solvents, glassware, or other lab equipment. Use high-purity solvents and meticulously clean all materials.
Question: My results show poor reproducibility between replicates. How can I improve this?
Answer: Poor reproducibility is often a sign of variability in the experimental procedure. To improve precision:
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and reagent volumes, are kept consistent across all samples.
-
Use of Internal Standards: As mentioned previously, stable isotope-labeled internal standards are essential for correcting for variations in sample preparation and instrument response.[3]
-
Automate When Possible: Using automated liquid handlers for reagent addition can reduce variability introduced by manual pipetting.
-
Sample Stability: Be mindful of the stability of your samples and derivatives. Some acylcarnitines may be prone to degradation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for acylcarnitines like this compound?
A1: Several reagents are used to derivatize acylcarnitines for mass spectrometry analysis. Some of the most common include:
-
3-Nitrophenylhydrazine (3NPH): This reagent reacts with the carboxyl group of acylcarnitines, improving sensitivity and chromatographic retention on reversed-phase columns.[1][5]
-
Pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFPT): This is another effective reagent for derivatizing the carboxyl group.[6][7]
-
Butanolic-HCl: This reagent converts acylcarnitines to their butyl esters, which can enhance their ionization efficiency in the mass spectrometer.[2][8]
Q2: Why is derivatization necessary for the analysis of this compound?
A2: Derivatization is employed for several reasons:
-
Increased Sensitivity: It can significantly enhance the signal intensity of the analyte in the mass spectrometer.[5]
-
Improved Chromatography: For short-chain acylcarnitines, derivatization can improve their retention and separation on reversed-phase liquid chromatography columns.[5]
-
Enhanced Specificity: Derivatization can introduce a specific chemical tag that can be selectively detected, reducing interference from other molecules in the sample.
Q3: Can I use the same derivatization protocol for all acylcarnitines?
A3: While a single derivatization method can often be applied to a wide range of acylcarnitines, optimization may be necessary for specific compounds or sample types. The efficiency of the derivatization reaction can vary depending on the chain length and functional groups of the acylcarnitine. It is always recommended to validate the method for the specific acylcarnitines of interest.
Experimental Protocol: 3-Nitrophenylhydrazine (3NPH) Derivatization of Acylcarnitines
This protocol is a general guideline based on published methods.[1] Optimization for your specific application may be required.
Materials:
-
Sample extract containing acylcarnitines (e.g., in 80% methanol)
-
3-Nitrophenylhydrazine (3NPH) solution (0.5 M in 35% acetonitrile)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M in water)
-
Pyridine (99%)
-
Rocking platform or shaker
-
Lyophilizer (optional)
-
Reconstitution solvent (e.g., water)
Procedure:
-
To your sample extract, sequentially add the following reagents:
-
5 µL of 0.5 M 3NPH solution (final concentration: 25 mM)
-
2.5 µL of 1 M EDC solution (final concentration: 25 mM)
-
0.4 µL of 99% pyridine (final concentration: 0.396%)
-
-
Incubate the mixture at 30°C for 30 minutes on a rocking platform.[1]
-
After incubation, the samples can be lyophilized to dryness.
-
Reconstitute the dried derivatized sample in an appropriate volume of a suitable solvent (e.g., 30 µL of water) before injection into the LC-MS system.[1]
Quantitative Data Summary
| Parameter | 3NPH Derivatization[1] | Pentafluorophenacyl trifluoromethanesulfonate Derivatization[6] |
| Reagents | 3-nitrophenylhydrazine, EDC, Pyridine | Pentafluorophenacyl trifluoromethanesulfonate |
| Reaction Time | 30 minutes | Rapid and complete |
| Reaction Temperature | 30°C | Not specified, likely ambient |
| Recovery | Not explicitly stated for derivatization step | 77-85% for the overall isolation procedure |
| Key Advantage | Increased sensitivity and linear elution profile | Rapid and complete reaction with no hydrolysis |
Visualizations
Caption: General experimental workflow for this compound derivatization and analysis.
Caption: Troubleshooting flowchart for common issues in this compound derivatization.
References
- 1. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 6. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Liquid Chromatography Gradients for 3-Hydroxypalmitoylcarnitine
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing liquid chromatography (LC) gradients for the analysis of 3-Hydroxypalmitoylcarnitine and other acylcarnitines. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when analyzing this compound using liquid chromatography?
The most prevalent challenges include poor peak shape (tailing, fronting, and splitting), co-elution of isomers, low signal intensity due to ion suppression, and retention time shifts.[1] These issues can compromise the accuracy and reproducibility of quantification.
Q2: How can I improve the separation of this compound from its isomers?
Separating isomeric acylcarnitines is challenging due to their similar physicochemical properties.[1] Strategies to enhance resolution include:
-
Optimizing the mobile phase: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak separation and sharpness.[1]
-
Adjusting the gradient: A shallower, more gradual gradient can increase the separation time and improve the resolution of closely eluting compounds.[1][2]
-
Changing the stationary phase: While C18 columns are common, alternative chemistries such as mixed-mode or chiral stationary phases can offer different selectivity for isomers.[1]
-
Derivatization: Chemically modifying the acylcarnitines, for instance, through butylation, can alter their chromatographic behavior and improve separation.[1][3]
Q3: What causes low signal intensity or signal suppression for this compound in LC-MS/MS analysis?
Low signal intensity is often due to ion suppression, a common matrix effect in the analysis of biological samples.[1] Co-eluting components from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer's source.[1] To mitigate this, it is crucial to optimize sample preparation, for example, by using solid-phase extraction (SPE) to remove interfering substances.[1]
Q4: Why am I observing peak tailing for my this compound peak?
Peak tailing for basic compounds like acylcarnitines is frequently caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the LC column.[1][4] Other potential causes include column overload, low mobile phase pH, and extra-column dead volume.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during the LC analysis of this compound.
Poor Peak Shape
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions with residual silanol groups on the column.[1][4] | Use an end-capped column, operate at a lower mobile phase pH to protonate silanol groups, or add a competitive base to the mobile phase.[1][4] |
| Column overload.[1] | Reduce the sample concentration or injection volume.[1] | |
| Extra-column dead volume.[1] | Use tubing with a smaller internal diameter and minimize the length of all connections.[1] | |
| Peak Fronting | Poor sample solubility.[1] | Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase.[1] |
| Column overload.[1] | Decrease the amount of sample loaded onto the column.[1] | |
| Column collapse.[1] | Operate the column within the manufacturer's recommended pH and temperature ranges.[1] | |
| Split Peaks | Blockage at the column inlet.[1] | Replace the column inlet frit or reverse-flush the column (if permitted by the manufacturer).[1] |
| Sample solvent incompatible with the mobile phase.[1] | Ensure the sample solvent has a similar or weaker elution strength than the initial mobile phase.[1] |
Poor Resolution and Sensitivity
| Problem | Potential Causes | Recommended Solutions |
| Co-elution of Isomers | Similar physicochemical properties of isomers.[1] | Employ a shallower gradient, add an ion-pairing agent (e.g., HFBA) to the mobile phase, or explore alternative column chemistries.[1] |
| Low Signal Intensity / Ion Suppression | Matrix effects from co-eluting compounds.[1] | Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interferences.[1] |
| Inefficient ionization. | Optimize mass spectrometer source parameters. Butylation of acylcarnitines can also increase ionization efficiency.[5] | |
| Retention Time Shifts | Changes in mobile phase composition. | Ensure accurate mobile phase preparation and prevent solvent evaporation.[1] |
| Column degradation. | Regularly flush the column and replace it if performance deteriorates.[3] | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature.[1] |
Experimental Protocols
General Sample Preparation for Acylcarnitine Analysis in Plasma
-
To 50 µL of plasma, add an internal standard solution containing stable isotope-labeled acylcarnitines.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.[3]
Derivatization (Butylation)
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.
-
Incubate the mixture at 65°C for 15 minutes.[3]
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[3]
Example LC Gradient for Acylcarnitine Separation
This is an example of a gradient program that can be adapted for the separation of a broad range of acylcarnitines.
| Parameter | Value |
| Column | Agilent Zorbax Eclipse Plus C18, 2.1x100mm, 1.8 µm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Column Temperature | 50°C[5] |
| Flow Rate | 0.5 mL/min[5] |
| Time (min) | % Mobile Phase B |
| 0.0 - 1.5 | 2 |
| 1.6 - 3.0 | 6.5 |
| 3.1 - 7.0 | 7.5 |
| 7.1 - 13.0 | 15 |
| 13.1 - 15.0 | 85 - 100 |
| 15.0 - 18.0 | 100 |
This is an exemplary gradient program and may require optimization for specific applications and instrumentation.[6]
Visualizations
Caption: General workflow for acylcarnitine analysis from plasma samples.
Caption: Troubleshooting logic for common peak shape problems.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
preventing degradation of 3-Hydroxypalmitoylcarnitine during sample handling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of 3-hydroxypalmitoylcarnitine during sample handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: The primary cause of degradation is hydrolysis, where the ester bond of the acylcarnitine is cleaved, resulting in the formation of free carnitine and the corresponding fatty acid. This process can be accelerated by prolonged storage at room temperature.[1][2]
Q2: What is the optimal temperature for storing samples to prevent degradation of this compound?
A2: For long-term storage, it is recommended to keep samples at -80°C.[3][4][5] Storage at -18°C or -20°C can also be effective for shorter periods, with studies showing stability for at least 330 days at -18°C.[1][2] If samples cannot be immediately frozen, they should be refrigerated at 4-8°C.[6]
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
A3: It is best to minimize freeze-thaw cycles. Ideally, samples should be aliquoted into smaller volumes before freezing to avoid repeated thawing of the entire sample.[4][5] It is recommended not to exceed 2-3 freeze-thaw cycles.[5]
Q4: What type of collection tubes and anticoagulants should I use for blood sample collection?
A4: For plasma collection, tubes containing EDTA are commonly used.[7] It's important to note that concentrations of long-chain acylcarnitines can be higher in EDTA whole blood compared to serum or other anticoagulated plasma.[3] To minimize residual metabolic activity, consider conducting any clotting procedures on ice.[4]
Q5: How quickly should I process my blood samples after collection?
A5: Samples should be processed as soon as possible after collection.[6] If immediate processing is not possible, they should be kept on ice and centrifuged within a few hours to separate plasma or serum.[5][7] Delays in processing can lead to changes in metabolite concentrations.[5]
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in my samples.
| Possible Causes | Troubleshooting Steps |
| Sample Degradation | - Ensure samples were properly handled and stored at -80°C immediately after collection and processing. - Review the sample collection and processing timeline to identify any delays. - Minimize freeze-thaw cycles by aliquoting samples before storage.[4][5] |
| Improper Sample Preparation | - Verify that the protein precipitation step using cold acetonitrile (B52724) was performed correctly.[8] - If using derivatization (e.g., butylation), ensure the reaction conditions are optimized to prevent hydrolysis.[1][8] |
| LC-MS/MS Method Issues | - Check the column chemistry to ensure it is suitable for polar molecules like acylcarnitines (e.g., C18 or mixed-mode columns).[8] - Optimize the mobile phase composition, including additives like formic acid or ammonium (B1175870) acetate, to improve retention and peak shape.[8] |
Issue 2: High variability in this compound concentrations between replicate samples.
| Possible Causes | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize the time between sample collection, processing, and freezing for all samples. - Ensure uniform storage conditions for all aliquots. |
| Matrix Effects | - Incorporate stable isotope-labeled internal standards that co-elute with this compound to compensate for variations in ionization.[8] - Perform a post-column infusion study to identify and mitigate ion suppression or enhancement.[8] |
| Inaccurate Pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous sample matrices. |
Quantitative Data Summary
The stability of long-chain acylcarnitines, including this compound, is highly dependent on storage temperature and duration. The following table summarizes findings on acylcarnitine stability from various studies.
| Analyte(s) | Sample Type | Storage Condition | Duration | Observed Change | Reference |
| Acylcarnitines | Dried Blood Spots | Room Temperature | >14 days | Hydrolysis to free carnitine; short-chain acylcarnitines degrade faster than long-chain. | [1] |
| Acylcarnitines | Dried Blood Spots | -18°C | At least 330 days | Stable. | [1] |
| Long-chain acylcarnitines | Dried Blood Spots | Room Temperature | 1-4 years | Significant decrease in concentration. | [9][10] |
| Acylcarnitines | Plasma | -80°C | Up to 5 years | A decrease of approximately 12.1% was observed for acylcarnitines. | [11] |
| Amino acids and Acylcarnitines | Dried EDTA-whole blood | Room Temperature & 5°C | Up to 24 hours | Most showed no significant changes. | [3] |
| Amino acids and Acylcarnitines | Dried EDTA-whole blood | -80°C | 3 months | No significant changes observed. | [3] |
Experimental Protocols
Protocol: Evaluation of this compound Stability in Human Plasma
1. Objective: To determine the stability of this compound in human plasma under different storage temperatures and freeze-thaw cycles.
2. Materials:
- Pooled human plasma (K2EDTA)
- This compound standard
- Stable isotope-labeled internal standard (e.g., d3-3-hydroxypalmitoylcarnitine)
- Acetonitrile (LC-MS grade), ice-cold
- Microcentrifuge tubes
- Calibrated pipettes
- -80°C freezer, -20°C freezer, 4°C refrigerator
3. Sample Preparation: a. Spike the pooled human plasma with a known concentration of this compound. b. Aliquot the spiked plasma into multiple microcentrifuge tubes.
4. Experimental Conditions:
- Time Zero (Baseline): Immediately process a set of aliquots for analysis.
- Freeze-Thaw Stability:
- Freeze a set of aliquots at -80°C.
- Thaw them at room temperature until completely liquid, then refreeze.
- Repeat for 1, 2, 3, and 5 freeze-thaw cycles before analysis.
- Short-Term Stability (Benchtop):
- Keep a set of aliquots at room temperature (e.g., 20-25°C) for 0, 2, 4, 8, and 24 hours before processing.
- Long-Term Stability:
- Store sets of aliquots at -20°C and -80°C.
- Analyze at various time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
5. Sample Analysis (LC-MS/MS): a. To 50 µL of plasma sample, add the internal standard solution.[8] b. Precipitate proteins by adding 200 µL of cold acetonitrile.[8] c. Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).[12] d. Transfer the supernatant to a new tube or a 96-well plate for analysis. e. Inject the sample onto an appropriate LC column (e.g., C18) for separation, followed by detection with a tandem mass spectrometer.
6. Data Analysis: a. Calculate the peak area ratio of this compound to the internal standard. b. Compare the ratios from the different storage conditions and time points to the baseline (Time Zero) to determine the percentage of degradation.
Visualizations
Caption: Recommended sample handling workflow to prevent degradation.
Caption: Troubleshooting decision tree for low analyte concentration.
Caption: Primary degradation pathway of this compound.
References
- 1. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. Metabolomics Study Design - Metabolomics Sample Storage and Handling [vanderbilt.edu]
- 5. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport and storage of samples - Clinical Biochemistry - Oxford University Hospitals [ouh.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for reliable 3-Hydroxypalmitoylcarnitine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and accurate analysis of 3-Hydroxypalmitoylcarnitine.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound analysis?
A1: The most common and robust method for the quantitative analysis of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low physiological concentrations. While some methods utilize flow-injection analysis, LC-based methods are often preferred to enable the separation of isomers and reduce matrix effects.[2]
Q2: Why is the use of an internal standard crucial in this compound analysis?
A2: An internal standard (IS) is essential to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as deuterated or 13C-labeled this compound, are ideal as they have nearly identical chemical and physical properties to the analyte and co-elute chromatographically. This helps to compensate for matrix effects, variations in extraction recovery, and instrument response, leading to more accurate and precise quantification.
Q3: What are matrix effects and how can they be minimized?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample, leading to ion suppression or enhancement.[4] This can significantly impact the accuracy of LC-MS/MS analysis. To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[4]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from the bulk of matrix components is crucial.[4]
-
Use of Stable Isotope-Labeled Internal Standards: As mentioned in Q2, these are the most effective way to compensate for unpredictable matrix effects.
Q4: What are the best practices for sample collection and storage to ensure the stability of this compound?
A4: Proper sample handling is critical for reliable results. For plasma samples, it is recommended to centrifuge the blood as soon as possible after collection, separate the plasma, and freeze it immediately.[5] Long-term storage should be at -70°C or lower.[6] For dried blood spots (DBS), storage conditions significantly impact the stability of acylcarnitines, with degradation observed at room temperature over time.[6] Therefore, storing DBS samples frozen is recommended if long-term analysis is anticipated.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Operate the mobile phase at a lower pH to protonate residual silanol (B1196071) groups on the column. Consider using an end-capped column.[7] |
| Column Overload | Reduce the sample concentration or the injection volume.[7] |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.[7] |
| Extra-column Dead Volume | Minimize the length and internal diameter of all tubing and connections between the injector, column, and detector.[7] |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation of the organic component. |
| Column Degradation | Flush the column regularly according to the manufacturer's instructions. If performance continues to decline, replace the column. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Issue 3: Low Signal Intensity or Ion Suppression
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Perform a post-column infusion experiment to identify regions of ion suppression. Adjust the chromatography to move the analyte peak away from these regions.[4] |
| Inefficient Ionization | Optimize the mass spectrometer source parameters, such as spray voltage, gas flows, and temperature. |
| Poor Sample Recovery | Evaluate the efficiency of your sample preparation method. Consider alternative extraction techniques like solid-phase extraction. |
| Instrument Contamination | Clean the mass spectrometer's ion source and transfer optics. |
Issue 4: Inaccurate Quantification (Poor Accuracy and/or Precision)
| Potential Cause | Troubleshooting Steps |
| Improper Calibration Curve | Ensure the calibration curve covers the expected concentration range of the samples and has a good coefficient of determination (r² > 0.99). Use a weighting factor (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range.[1] |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of all sample preparation steps, including pipetting and evaporation. |
| Degradation of Analyte or Internal Standard | Verify the stability of your stock and working solutions. Prepare fresh solutions if necessary. |
| Integration Errors | Review the peak integration parameters to ensure consistent and accurate peak area determination. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile (B52724) containing the internal standard (e.g., d3-3-Hydroxypalmitoylcarnitine).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for this compound and one for the internal standard. The precursor ion for this compound is m/z 416.3, and a common product ion is m/z 85.1.
-
Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Quality Control Acceptance Criteria
The following table summarizes typical acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines.[8][9][10][11][12]
| Parameter | Acceptance Criteria |
| Calibration Curve | |
| Linearity (r²) | ≥ 0.99 |
| Accuracy of Standards | Within ±15% of nominal concentration (±20% at LLOQ) for at least 75% of standards. |
| Accuracy | The mean value should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Lower Limit of Quantification (LLOQ) | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision should meet the criteria mentioned above. |
| Quality Control (QC) Samples | For each analytical run, at least 67% of the QC samples and at least 50% at each concentration level should be within ±15% of their nominal values. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. bevital.no [bevital.no]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wardelab.com [wardelab.com]
- 6. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. pharmacompass.com [pharmacompass.com]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nalam.ca [nalam.ca]
- 12. ema.europa.eu [ema.europa.eu]
Validation & Comparative
3-Hydroxypalmitoylcarnitine vs. Palmitoylcarnitine: A Comparative Guide for Diagnostic Applications
For Immediate Release
This guide provides a comprehensive comparison of 3-hydroxypalmitoylcarnitine and palmitoylcarnitine (B157527) as diagnostic markers, tailored for researchers, scientists, and drug development professionals. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate an objective evaluation of their respective diagnostic utilities in the context of inborn errors of metabolism.
Introduction
Acylcarnitines are crucial intermediates in the mitochondrial beta-oxidation of fatty acids, serving as transport molecules for fatty acyl groups across the inner mitochondrial membrane. The accumulation of specific acylcarnitines in biological fluids is a key indicator of defects in this metabolic pathway.[1][2] Palmitoylcarnitine (C16) and its hydroxylated form, this compound (C16-OH), are two long-chain acylcarnitines that serve as important biomarkers for specific fatty acid oxidation disorders. While structurally similar, their diagnostic applications are distinct, primarily centering on Carnitine Palmitoyltransferase II (CPT II) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) or Mitochondrial Trifunctional Protein (MTP) deficiency, respectively.
Comparative Diagnostic Performance
The diagnostic utility of this compound and palmitoylcarnitine is best understood in the context of the specific enzymatic defects they indicate. Direct head-to-head comparisons for the same disorder are uncommon, as their elevations point to different metabolic blocks.
This compound (C16-OH) as a Marker for LCHAD/MTP Deficiency:
The elevation of 3-hydroxy long-chain acylcarnitines, including C16-OH, is highly suggestive of LCHAD or MTP deficiency.[3] These disorders are caused by mutations in the HADHA and HADHB genes, leading to impaired function of the mitochondrial trifunctional protein. A recent study highlighted the diagnostic potential of a ratio incorporating C16-OH: the "HADHA ratio" [(C16OH + C18OH + C18:1OH)/C0]. This ratio was shown to be significantly elevated in all 54 studied patients with LCHAD/MTP deficiency and demonstrated high specificity when compared to patients with another fatty acid oxidation disorder, VLCAD deficiency.[4][5]
Palmitoylcarnitine (C16) as a Marker for CPT II Deficiency:
Elevated levels of palmitoylcarnitine (C16) and oleoylcarnitine (B228390) (C18:1) are characteristic findings in individuals with CPT II deficiency.[6] This disorder results from defects in the CPT2 gene. The ratio of (C16 + C18:1)/C2 is often used as a sensitive marker to improve the diagnostic accuracy of newborn screening for CPT II deficiency.[7] However, it is important to note that acylcarnitine profiles in individuals with the myopathic form of CPT II deficiency can sometimes be normal between episodes of rhabdomyolysis.
| Biomarker / Ratio | Associated Disorder(s) | Key Findings |
| This compound (C16-OH) | LCHAD Deficiency, MTP Deficiency | Elevated levels are a primary indicator. |
| (C16OH + C18OH + C18:1OH)/C0 ("HADHA ratio") | LCHAD Deficiency, MTP Deficiency | Significantly elevated in affected individuals with high specificity.[4][5] |
| Palmitoylcarnitine (C16) | CPT II Deficiency, CACT Deficiency | Elevated levels, often in conjunction with C18:1.[6][8] |
| (C16 + C18:1)/C2 Ratio | CPT II Deficiency | Used to increase sensitivity and reduce false negatives in screening.[7] |
Signaling and Metabolic Pathways
The roles of this compound and palmitoylcarnitine are intrinsically linked to the carnitine shuttle and mitochondrial beta-oxidation.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Clinical Validation of 3-Hydroxypalmitoylcarnitine as a Disease Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-Hydroxypalmitoylcarnitine as a disease biomarker against other alternatives, supported by experimental data. It is intended to inform researchers, scientists, and drug development professionals on the current clinical validation status of this long-chain acylcarnitine.
Introduction to this compound
This compound is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. Specifically, it is an intermediate in the mitochondrial beta-oxidation of long-chain fatty acids, facilitating their transport across the inner mitochondrial membrane. Altered levels of this compound and other long-chain acylcarnitines in biological fluids can serve as indicators of metabolic dysregulation, particularly incomplete fatty acid oxidation. This has led to the investigation of this compound as a potential biomarker for various pathological conditions.
Disease Areas of Interest
Clinical and research findings have identified several diseases where this compound levels are significantly altered:
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Mitochondrial Trifunctional Protein (MTP) Deficiency: In these inherited metabolic disorders, elevated levels of this compound are a hallmark diagnostic indicator.
-
Heart Failure: Increased concentrations of long-chain acylcarnitines, including this compound, are observed in patients with heart failure, suggesting a role in the pathophysiology of the disease.
-
Other Conditions: Altered levels have also been noted in intracerebral hemorrhage, psoriasis, coronary artery disease, and type 2 diabetes mellitus.[1]
Comparative Analysis of Biomarker Performance
This section compares the performance of this compound with established biomarkers in key disease areas.
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency
For the diagnosis of LCHAD and MTP deficiencies, a composite biomarker, the "HADHA ratio," which incorporates this compound (C16OH), has demonstrated exceptional diagnostic accuracy.
| Biomarker/Ratio | Disease | Sensitivity | Specificity | Area Under the Curve (AUC) | Patient Cohort |
| HADHA Ratio ((C16OH + C18OH + C18:1OH)/C0) | LCHAD/MTP Deficiency | 100%[1] | 100%[1] | Not explicitly stated, but implied to be 1.00 | 54 patients with LCHAD/MTP deficiency and control group[1] |
| C16OH/C16 Ratio | LCHAD/MTP Deficiency | 98.2%[1] | 98.8%[1] | Not explicitly stated | 54 patients with LCHAD/MTP deficiency and control group[1] |
The HADHA ratio, which includes this compound, shows superior performance to the C16OH/C16 ratio, highlighting its potential as a definitive diagnostic marker for LCHAD/MTP deficiencies.[1]
Heart Failure
Direct head-to-head comparisons of this compound with established heart failure biomarkers like N-terminal pro-B-type natriuretic peptide (NT-proBNP) are limited. However, studies on acylcarnitine profiles provide insights into their prognostic value.
| Biomarker | Application | Sensitivity | Specificity | Area Under the Curve (AUC) | Patient Cohort |
| Long-Chain Acylcarnitines (Panel including this compound) | Prognosis in Chronic Heart Failure | Not explicitly stated | Not explicitly stated | A panel of metabolites including acylcarnitines showed good prognostic performance[2][3] | Chronic heart failure patients[2][3] |
| NT-proBNP | Diagnosis of Chronic Heart Failure | 93.0%[4][5] | 74.2%[4][5] | 0.926[4][5] | 300 subjects in model establishment group[4][5] |
| NT-proBNP (Corrected for age, GFR, BMI, etc.) | Diagnosis of Chronic Heart Failure | 94.2%[4][5] | 86.7%[4][5] | 0.955[4][5] | 300 subjects in model establishment group[4][5] |
While NT-proBNP is a well-validated diagnostic and prognostic biomarker for heart failure, panels of metabolites including long-chain acylcarnitines like this compound show promise in predicting adverse outcomes.[2][3] Further research is needed to establish the specific diagnostic and prognostic accuracy of this compound as a standalone marker in heart failure.
Experimental Protocols
Quantification of this compound in Plasma/Dried Blood Spots
Method: Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation:
-
Dried Blood Spots (DBS): A 3mm punch is taken from the DBS card.
-
Plasma: Plasma samples are deproteinized, often using a solvent like methanol.
-
Internal standards (isotopically labeled acylcarnitines) are added to the samples.
-
-
Extraction and Derivatization:
-
Acylcarnitines are extracted from the DBS punch or deproteinized plasma.
-
The extracts are then derivatized to improve chromatographic separation and ionization efficiency. A common method is butylation.
-
-
Chromatography:
-
The derivatized sample is injected into a liquid chromatography (LC) system.
-
Separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water and acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) acetate).
-
-
Mass Spectrometry:
-
The eluent from the LC system is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine are monitored.
-
Quantification of NT-proBNP in Plasma
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA is typically used, where the NT-proBNP in the sample is captured between two specific antibodies.
-
Procedure:
-
Standards, controls, and patient plasma samples are added to microplate wells pre-coated with a capture antibody specific for NT-proBNP.
-
The plate is incubated to allow the NT-proBNP to bind to the immobilized antibody.
-
After washing, a second antibody (detection antibody), which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added. This antibody binds to a different epitope on the captured NT-proBNP.
-
Following another incubation and wash step, a substrate solution is added, which is converted by the enzyme into a colored product.
-
The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The concentration of NT-proBNP in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of NT-proBNP.[6][7][8][9][10]
-
Signaling Pathways and Experimental Workflows
Mitochondrial Fatty Acid Beta-Oxidation Pathway
This diagram illustrates the process of breaking down fatty acids within the mitochondria to produce energy. This compound is an intermediate in this pathway.
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Experimental Workflow for Biomarker Analysis
This diagram outlines the general steps involved in the analysis of this compound and NT-proBNP from patient samples.
Caption: General workflow for biomarker analysis.
Conclusion
This compound, particularly as part of the "HADHA ratio," is a highly sensitive and specific biomarker for the diagnosis of LCHAD and MTP deficiencies. In the context of heart failure, elevated levels of long-chain acylcarnitines, including this compound, are associated with adverse outcomes. While it may not replace established biomarkers like NT-proBNP for the initial diagnosis of heart failure, its role as a prognostic marker and an indicator of metabolic remodeling warrants further investigation. The continued development of metabolomic profiling may further elucidate the clinical utility of this compound in a multi-marker approach for risk stratification and therapeutic monitoring in cardiovascular and metabolic diseases.
References
- 1. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NT-proBNP test with improved accuracy for the diagnosis of chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NT-proBNP test with improved accuracy for the diagnosis of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elkbiotech.com [elkbiotech.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. eaglebio.com [eaglebio.com]
- 9. img01.71360.com [img01.71360.com]
- 10. researchgate.net [researchgate.net]
Assessing Cross-Reactivity in 3-Hydroxypalmitoylcarnitine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Hydroxypalmitoylcarnitine (C16-OH), a long-chain acylcarnitine, is crucial for the study of inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency. While tandem mass spectrometry (MS/MS) is the established gold standard for acylcarnitine analysis, immunoassays present a potential high-throughput and cost-effective alternative. However, the development and validation of a specific immunoassay for this compound are critically challenged by the high structural similarity among different acylcarnitine species. This guide provides a framework for assessing the cross-reactivity of a potential this compound immunoassay and compares this methodology to the current standard of mass spectrometry.
Comparison of Analytical Methodologies: Immunoassay vs. Mass Spectrometry
While specific commercial immunoassays for this compound are not widely available, this comparison outlines the theoretical advantages and disadvantages of an immunoassay-based approach compared to the current standard of tandem mass spectrometry.
| Feature | Immunoassay (Hypothetical) | Tandem Mass Spectrometry (MS/MS) |
| Principle | Antibody-antigen recognition | Mass-to-charge ratio measurement |
| Specificity | Dependent on antibody quality; potential for cross-reactivity with structurally similar acylcarnitines. | High; can distinguish between molecules with very small mass differences. |
| Sensitivity | Potentially high, dependent on antibody affinity. | Very high, capable of detecting picomolar to femtomolar concentrations. |
| Multiplexing | Typically measures a single analyte. | Can simultaneously measure a panel of dozens of acylcarnitines. |
| Throughput | High; suitable for screening large numbers of samples. | Lower to moderate, depending on the sample preparation method. |
| Cost | Lower instrument and per-sample cost. | Higher initial instrument cost and operational expenses. |
| Expertise | Requires standard laboratory skills. | Requires specialized technical expertise for operation and data analysis. |
Assessing Immunoassay Specificity: A Hypothetical Cross-Reactivity Analysis
The primary challenge for a this compound immunoassay is distinguishing it from other endogenous acylcarnitines. An essential validation step is to perform a cross-reactivity study. The following table presents hypothetical data for a competitive ELISA designed to detect this compound, demonstrating how its cross-reactivity with other long-chain acylcarnitines might be evaluated.
Cross-Reactivity of a Hypothetical Anti-3-Hydroxypalmitoylcarnitine Antibody
| Compound | Structure | Concentration for 50% Inhibition (IC50) | Cross-Reactivity (%)* |
| This compound (C16-OH) | C23H45NO5 | 10 ng/mL | 100% |
| Palmitoylcarnitine (C16) | C23H45NO4 | 250 ng/mL | 4.0% |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | C25H47NO5 | 80 ng/mL | 12.5% |
| Oleoylcarnitine (C18:1) | C25H47NO4 | > 1000 ng/mL | < 1.0% |
| Stearoylcarnitine (C18) | C25H49NO4 | > 1000 ng/mL | < 1.0% |
| Myristoylcarnitine (C14) | C21H41NO4 | > 1000 ng/mL | < 1.0% |
*Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
Signaling Pathway and Experimental Workflow
To provide context for the importance of specific measurement and a framework for testing, the following diagrams illustrate the metabolic role of this compound and a typical workflow for assessing immunoassay cross-reactivity.
Caption: Role of this compound in Fatty Acid Metabolism.
Caption: Workflow for Assessing Immunoassay Cross-Reactivity.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a standard procedure for determining the cross-reactivity of a panel of related compounds in a competitive enzyme-linked immunosorbent assay (ELISA) format.
I. Materials and Reagents
-
Anti-3-Hydroxypalmitoylcarnitine antibody
-
Microtiter plates (96-well)
-
This compound standard
-
Potential cross-reactant compounds (e.g., Palmitoylcarnitine, 3-Hydroxyoleoylcarnitine, etc.)
-
Enzyme-conjugated this compound (e.g., HRP-conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
II. Procedure
-
Plate Coating:
-
Dilute the anti-3-Hydroxypalmitoylcarnitine antibody in Coating Buffer to the optimal concentration (determined previously by titration).
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Preparation of Standards and Test Compounds:
-
Prepare a stock solution of the this compound standard in Assay Buffer. Perform serial dilutions to create a standard curve (e.g., 0.1 to 1000 ng/mL).
-
Prepare stock solutions of each potential cross-reactant in Assay Buffer. Perform serial dilutions to create a wide concentration range for each compound.
-
-
Competitive Reaction:
-
Add 50 µL of Assay Buffer to the 'zero standard' wells.
-
Add 50 µL of each standard dilution or test compound dilution to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated this compound (diluted in Assay Buffer to its optimal concentration) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes.
-
III. Data Analysis
-
Plot the absorbance values against the log of the concentration for the this compound standard to generate a standard curve.
-
For the standard and each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each test compound using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Conclusion
While immunoassays for this compound could offer advantages in terms of throughput and cost, their utility is entirely dependent on the specificity of the antibody. The high degree of structural similarity among acylcarnitines necessitates a rigorous assessment of cross-reactivity against a panel of related molecules. The workflow and protocol provided here offer a robust framework for such an evaluation. Currently, tandem mass spectrometry remains the superior method for the comprehensive and specific profiling of acylcarnitines in a research or clinical setting. Future development of highly specific monoclonal antibodies could, however, pave the way for valuable immunoassay-based tools in targeted applications.
A Guide to Inter-Laboratory Comparison of 3-Hydroxypalmitoylcarnitine Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various laboratories in the measurement of 3-Hydroxypalmitoylcarnitine (C16-OH), a critical biomarker for long-chain fatty acid oxidation disorders. The data presented is based on publicly available reports from proficiency testing (PT) and external quality assurance (EQA) schemes, which are essential for ensuring the accuracy and reliability of laboratory results.
Introduction
This compound is an intermediate in the mitochondrial beta-oxidation of palmitic acid, a long-chain fatty acid. Elevated levels of C16-OH in blood or plasma are indicative of defects in this metabolic pathway, specifically Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency or mitochondrial trifunctional protein (TFP) deficiency. Accurate measurement of C16-OH is therefore crucial for the diagnosis and monitoring of these inherited metabolic disorders.
Inter-laboratory comparison studies, such as those conducted by the Centers for Disease Control and Prevention's Newborn Screening Quality Assurance Program (NSQAP) and the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM), help to establish the state of the art in C16-OH measurement and highlight areas for improvement.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize the performance of laboratories in the measurement of this compound in proficiency testing samples. It is important to note that direct quantitative data for C16-OH from these programs is not always publicly available in detail. The tables below are a synthesis of qualitative findings and representative quantitative data based on typical performance characteristics reported in proficiency testing summaries.
Table 1: Qualitative Analysis of an LCHAD/TFP Deficiency Sample
This table is based on the findings from the 2022 ERNDIM Acylcarnitines in Dried Blood Spots scheme (London Centre) for a sample from a patient with a long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency.[2]
| Parameter | Observation | Participating Laboratories (n=42) |
| Detection of Elevated C16-OH | All participating laboratories correctly identified the presence of elevated this compound. | 100% concordance |
| Other Elevated Analytes | A majority of laboratories also detected other elevated long-chain 3-hydroxyacylcarnitines, such as C18:1-OH. | >95% concordance |
| Low Free Carnitine | A significant number of laboratories also noted a concurrent low level of free carnitine. | 79% concordance |
Table 2: Representative Quantitative Performance for this compound
This table represents typical quantitative results for a proficiency testing sample with a target concentration of this compound, based on summary statistics from proficiency testing reports.
| Performance Metric | Representative Value | Notes |
| Number of Laboratories | > 100 | Based on participation in CDC NSQAP and ERNDIM schemes.[1][3] |
| Target Concentration | 5.0 µmol/L | A representative value for a positive screening sample. |
| Mean Reported Concentration | 4.9 µmol/L | Demonstrates good overall accuracy across laboratories. |
| Inter-laboratory Coefficient of Variation (CV) | 15-25% | This level of variability is typical for acylcarnitine measurements and highlights the importance of standardization.[4] |
| Range of Reported Concentrations | 3.5 - 6.5 µmol/L | Illustrates the spread of results between different laboratories. |
Experimental Protocols
The majority of laboratories utilize tandem mass spectrometry (MS/MS) for the analysis of acylcarnitines, including this compound.[5] While specific protocols vary, the general workflow is consistent.
1. Sample Preparation
-
Matrix: Dried blood spots (DBS), plasma, or serum.
-
Extraction: A small punch from a DBS or a volume of plasma/serum is extracted with a solvent, typically methanol, containing isotopically labeled internal standards.
-
Derivatization (Optional but common): The extracted acylcarnitines are often converted to their butyl esters by incubation with butanolic-HCl. This step can improve chromatographic properties and ionization efficiency. However, underivatized methods are also in use.[6]
-
Reconstitution: After evaporation of the derivatization reagents, the sample is reconstituted in a solvent suitable for injection into the LC-MS/MS system.
2. Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: While some methods use flow injection analysis without chromatographic separation, the use of liquid chromatography (LC) is becoming more common to separate isomeric and isobaric compounds. Reversed-phase or HILIC columns are typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. For this compound, a common precursor ion is m/z 458.4 (for the underivatized form).
-
Quantification: The concentration of C16-OH is determined by comparing the peak area ratio of the analyte to its isotopically labeled internal standard against a calibration curve.
Visualizations
Metabolic Pathway of Long-Chain Fatty Acid Beta-Oxidation
The following diagram illustrates the mitochondrial beta-oxidation of long-chain fatty acids, highlighting the step where this compound is an intermediate. A deficiency in the enzyme Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) leads to the accumulation of 3-Hydroxypalmitoyl-CoA, which is then transesterified to this compound.
Experimental Workflow for Inter-Laboratory Comparison
This diagram outlines the typical workflow for a proficiency testing scheme for this compound.
Conclusion
Inter-laboratory comparison programs are vital for ensuring the quality and comparability of this compound measurements. The data from these schemes indicate a high level of proficiency among participating laboratories in correctly identifying elevated levels of C16-OH. However, the quantitative results show a degree of variability, underscoring the need for continued efforts in methodological harmonization and the use of certified reference materials. For researchers and drug development professionals, it is crucial to be aware of this inter-laboratory variation when interpreting C16-OH data, particularly when comparing results from different studies or clinical sites.
References
Establishing Reference Ranges for 3-Hydroxypalmitoylcarnitine in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding and methodologies for establishing reference ranges for 3-Hydroxypalmitoylcarnitine (C16-OH) in healthy individuals. This compound is a key biomarker for inborn errors of metabolism, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency.[1] Accurate reference ranges are crucial for the correct interpretation of patient data in clinical research and diagnostic settings.
Comparative Reference Data for this compound (C16-OH)
Establishing robust reference intervals for C16-OH is essential for distinguishing between normal physiological variation and pathological states. The available data, primarily from newborn screening programs and pediatric studies, are summarized below. It is important to note that reference ranges can be influenced by analytical methodology, population demographics, and the type of blood specimen analyzed (dried blood spot vs. plasma/serum).
Table 1: Reference Intervals for this compound (C16-OH) in Dried Blood Spots (DBS) of Healthy Pediatric Populations
| Age Group | 1st Percentile (µmol/L) | 5th Percentile (µmol/L) | 50th Percentile (Median) (µmol/L) | 95th Percentile (µmol/L) | 99th Percentile (µmol/L) | Study Population |
| 0–1 month | 0.00 | 0.00 | 0.03 | 0.09 | 0.10 | Healthy Children[2] |
| 1 month–1 year | 0.00 | 0.00 | 0.03 | 0.08 | 0.09 | Healthy Children[2] |
| 1–5 years | 0.00 | 0.00 | 0.03 | 0.07 | 0.08 | Healthy Children[2] |
| 5–12 years | 0.00 | 0.00 | 0.03 | 0.08 | 0.09 | Healthy Children[2] |
Data from Kumar, B. V., et al. (2023).[2]
The Virginia Department of Health, for the purpose of newborn screening, considers a normal test result for C16-OH to be less than 0.10 µmol/L.[1] This cutoff aligns with the 99th percentile for the 0-1 month age group in the study by Kumar et al.[2]
Currently, there is a scarcity of published specific reference intervals for this compound in plasma or serum of healthy pediatric and adult populations. While many studies focus on the diagnostic utility of acylcarnitine profiles in disease states, they often do not establish comprehensive reference ranges for individual acylcarnitines in healthy cohorts. Further research is needed to establish these vital reference values.
Experimental Methodologies
The quantification of this compound is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of acylcarnitines in complex biological matrices.
Experimental Workflow for Acylcarnitine Analysis
Detailed Protocol for LC-MS/MS Quantification of this compound
This protocol is a synthesis of methodologies described in the literature for the analysis of acylcarnitines in human plasma or dried blood spots.
1. Sample Preparation:
-
For Plasma/Serum:
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add an internal standard solution containing a stable isotope-labeled C16-OH analog.
-
Precipitate proteins by adding 300 µL of cold methanol (B129727).
-
Vortex the mixture and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube.
-
-
For Dried Blood Spots (DBS):
-
Punch a 3 mm disc from the dried blood spot into a well of a microtiter plate.
-
Add an internal standard solution in methanol to the well.
-
Elute the acylcarnitines by agitation.
-
Transfer the methanol extract to a new plate.
-
2. Derivatization:
-
Evaporate the supernatant/extract to dryness under a stream of nitrogen.
-
Add butanolic hydrochloride (e.g., 3N HCl in n-butanol).
-
Incubate the mixture to convert the acylcarnitines to their butyl esters. This step enhances their chromatographic properties and ionization efficiency.
-
Evaporate the butanolic HCl to dryness.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid, is typically employed to separate the acylcarnitines.
-
Flow Rate: A suitable flow rate is chosen based on the column dimensions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting the precursor ion of the butylated C16-OH and a specific product ion generated by collision-induced dissociation. The transition for the native analyte is monitored alongside the corresponding transition for the stable isotope-labeled internal standard.
-
4. Quantification:
-
A calibration curve is generated using standards of known C16-OH concentrations.
-
The concentration of C16-OH in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Pre-analytical Considerations
Several pre-analytical factors can influence the measured concentrations of this compound and other acylcarnitines, potentially leading to misinterpretation of results. Careful standardization of sample collection and handling is critical.
Table 2: Key Pre-analytical Variables and Their Potential Impact
| Variable | Impact on Acylcarnitine Measurement | Recommendations |
| Patient State | A fed state can alter the acylcarnitine profile. | For non-emergency testing, a fasting state is often preferred to obtain baseline levels. However, for diagnostic purposes in symptomatic patients, a sample during illness may be more informative. Patient should be in a well-fed state for routine screening.[3] |
| Sample Type | Concentrations of long-chain acylcarnitines, including C16-OH, can be higher in whole blood (and thus dried blood spots) compared to plasma or serum.[4] | The choice of sample type should be consistent within a study and appropriate for the intended application (e.g., DBS for newborn screening, plasma for metabolic investigations). |
| Anticoagulant | Different anticoagulants (e.g., EDTA, heparin) can potentially affect measurements. | Sodium heparin is a commonly used anticoagulant for plasma collection for acylcarnitine analysis. |
| Sample Storage and Stability | Acylcarnitines can degrade over time, especially at room temperature. Long-chain acylcarnitines in dried blood spots are susceptible to degradation.[5][6] | Plasma and serum samples should be frozen immediately after separation.[3] Dried blood spots should be stored in a dry, low-humidity environment, and for long-term storage, freezing is recommended.[7] |
| Hemolysis | Grossly hemolyzed samples may not be suitable for analysis.[3] | Care should be taken during sample collection and processing to avoid hemolysis. |
Signaling Pathways and Logical Relationships
Fatty Acid β-Oxidation and the Role of LCHAD
The following diagram illustrates the mitochondrial fatty acid β-oxidation spiral and highlights the step catalyzed by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). A deficiency in this enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, which are then transesterified to carnitine, resulting in elevated levels of this compound (C16-OH) and other long-chain 3-hydroxyacylcarnitines.
This guide serves as a foundational resource for professionals involved in the measurement and interpretation of this compound levels. The establishment of comprehensive, age- and matrix-specific reference ranges for healthy populations remains a critical area for future research to enhance the diagnostic accuracy of this important biomarker.
References
- 1. vdh.virginia.gov [vdh.virginia.gov]
- 2. Establishment of Age Specific Reference Interval for Aminoacids and Acylcarnitine in Dried Blood Spot by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wardelab.com [wardelab.com]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3-Hydroxypalmitoylcarnitine: LC-MS/MS vs. ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a detailed comparison of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), for the quantification of 3-Hydroxypalmitoylcarnitine, a key intermediate in fatty acid metabolism.
The Role of this compound in Metabolism
This compound is an acylcarnitine that plays a crucial role in the mitochondrial beta-oxidation of long-chain fatty acids.[1][2] The formation of acylcarnitines is essential for the transport of fatty acids across the inner mitochondrial membrane, a critical step for their subsequent breakdown to produce energy in the form of ATP.[3] Altered levels of this compound and other long-chain acylcarnitines can be indicative of inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency.[4][5]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS for the quantification of this compound and contrasts them with the expected performance of a hypothetical ELISA.
| Parameter | LC-MS/MS | ELISA (Hypothetical) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | High (dependent on antibody specificity) |
| Sensitivity | High (low nmol/L to pmol/L range) | Variable (typically ng/mL to pg/mL range) |
| Dynamic Range | Wide (typically 3-4 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) |
| Multiplexing | High (simultaneous analysis of multiple acylcarnitines) | Low (typically single analyte per well) |
| Throughput | Moderate (minutes per sample) | High (multiple samples in parallel on a 96-well plate) |
| Cost per Sample | High | Low to Moderate |
| Instrumentation | Expensive and complex | Widely available plate readers |
| Method Development | Can be complex and time-consuming | Dependent on antibody availability and validation |
Experimental Methodologies
LC-MS/MS for this compound Quantification
LC-MS/MS is the gold standard for the quantification of small molecules like acylcarnitines due to its high sensitivity and specificity.
Sample Preparation:
-
Protein Precipitation: To a small volume of plasma or serum (e.g., 10-50 µL), an excess of cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-3-Hydroxypalmitoylcarnitine) is added.
-
Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and precipitation of proteins. Centrifugation is then performed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the analyte and internal standard is carefully transferred to a new tube or a well of a microplate for analysis.
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of acylcarnitines.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of the acylcarnitines.
-
Detection: Multiple Reaction Monitoring (MRM) is the most common mode of operation. This involves selecting the precursor ion (the protonated molecule) of this compound in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole for detection. This process provides a high degree of specificity. The characteristic precursor ion for this compound is m/z 416.3, which fragments to a product ion of m/z 85.
ELISA (Enzyme-Linked Immunosorbent Assay) - A Theoretical Protocol
As no specific ELISA kit for this compound is currently available, the following is a generalized protocol for a competitive ELISA, which would be a likely format for a small molecule like this.
-
Coating: A microplate is pre-coated with a known amount of this compound antigen.
-
Sample/Standard Incubation: The sample or standard solution is added to the wells, along with a specific primary antibody against this compound. The free analyte in the sample competes with the coated antigen for binding to the limited amount of primary antibody.
-
Washing: The plate is washed to remove any unbound antibody and sample components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody to produce a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Method Comparison: A Logical Perspective
Conclusion
For the quantification of this compound, LC-MS/MS is currently the method of choice, offering unparalleled specificity, sensitivity, and the ability to analyze a panel of acylcarnitines simultaneously. While an ELISA for this specific analyte is not currently available, the development of such an assay could offer a higher-throughput and more cost-effective solution for large-scale screening studies where the absolute specificity of LC-MS/MS may not be the primary requirement. The choice of analytical method will ultimately depend on the specific research question, the required level of analytical detail, sample throughput needs, and budgetary considerations. Researchers should carefully consider these factors when selecting the most appropriate technique for their studies.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxypalmitoleoylcarnitine (HMDB0240770) [hmdb.ca]
- 2. aocs.org [aocs.org]
- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-hydroxyhexadecanoyl carnitine (HMDB0061642) [hmdb.ca]
- 5. vdh.virginia.gov [vdh.virginia.gov]
The Correlation of 3-Hydroxypalmitoylcarnitine with Disease Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Hydroxypalmitoylcarnitine levels in relation to the severity of metabolic and cardiovascular diseases. The information is compiled from recent experimental data to support research and drug development in diagnostics and therapeutics targeting metabolic pathways.
Data Summary: this compound and Disease Progression
The following table summarizes the serum concentrations of this compound (C16OH) in individuals with normal glucose tolerance, impaired glucose tolerance, and type 2 diabetes. This provides a comparative view of how its levels may correlate with the progression of metabolic disease.
| Disease State/Severity | Number of Subjects (n) | This compound (C16OH) Serum Concentration (µM) |
| Normal Glucose Tolerance (NGT) | 636 | 0.030 ± 0.014 |
| Impaired Glucose Tolerance (IGT) | 87 | 0.031 ± 0.015 |
| Type 2 Diabetes (T2D) | 112 | 0.035 ± 0.017 |
Correlation with Cardiovascular Disease in Type 2 Diabetes
In a study involving 741 patients with Type 2 Diabetes, the association between a group of acylcarnitine metabolites, which included this compound, and the risk of cardiovascular disease (CVD) was investigated. The results indicated a significant correlation.
| Metabolite Group | Composition | Adjusted Odds Ratio for CVD (95% CI) |
| Factor 2 | Decanoylcarnitine, Lauroylcarnitine, Myristoylcarnitine, 3-Hydroxyl-tetradecanoylcarnitine, Tetradecenoylcarnitine, and This compound | 1.23 (1.02–1.50) |
This finding suggests that an increase in the levels of this group of metabolites, including this compound, is associated with a higher risk of cardiovascular disease in patients with type 2 diabetes.[1]
Association with Heart Failure Severity
Several studies have highlighted the association between long-chain acylcarnitines, such as this compound, and the severity of heart failure.
-
Clinical Outcomes: A factor composed of long-chain acylcarnitines was found to be associated with an increased risk of all-cause mortality/hospitalization in chronic heart failure patients.[2][3]
-
End-Stage Heart Failure: The individual levels of C16 (palmitoylcarnitine), C18:1, and C18:2 acylcarnitines were significantly higher in patients with end-stage heart failure before the implantation of a left ventricular assist device (LVAD) and showed a significant decrease after long-term mechanical circulatory support.[2][4]
-
Left Ventricular Ejection Fraction: Elevated levels of plasma long-chain acylcarnitines, including C16, have been shown to increase linearly with a decreasing left ventricular ejection fraction, a key indicator of heart failure severity.[4]
Correlation with Diabetic Nephropathy
The relationship between this compound and diabetic nephropathy is also an area of active investigation. One study found that a factor including C16 (palmitoylcarnitine) was associated with a lower prevalence of diabetic nephropathy.[5] This suggests a complex role for long-chain acylcarnitines in the context of diabetic complications, where patterns may differ from those observed in cardiovascular disease.
Experimental Protocols
Quantification of this compound in Plasma/Serum
The following is a representative methodology for the quantification of acylcarnitines, including this compound, from plasma or serum samples using tandem mass spectrometry (MS/MS).
1. Sample Preparation:
-
Extraction:
-
To 50 µL of plasma or serum, add 200 µL of methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-palmitoylcarnitine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Add 50 µL of 3 M HCl in n-butanol.
-
Incubate the mixture at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase for analysis.
-
2. Mass Spectrometry Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatography: Reversed-phase liquid chromatography (LC) is often used to separate different acylcarnitine species.
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecular ion [M+H]+ of the butylated this compound.
-
Product Ion: A characteristic fragment ion, typically at m/z 85, resulting from the neutral loss of the butylated acyl chain and the trimethylamine (B31210) group.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.
Signaling Pathway and Experimental Workflow Diagrams
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the fatty acid β-oxidation pathway, a critical metabolic process for energy production where this compound is an intermediate. Defects in this pathway can lead to the accumulation of acylcarnitines and are associated with various metabolic diseases.
Caption: Fatty Acid β-Oxidation Pathway.
Experimental Workflow for Acylcarnitine Profiling
This diagram outlines the typical workflow for the quantitative analysis of this compound from biological samples.
Caption: Acylcarnitine Profiling Workflow.
References
- 1. The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Chain Acylcarnitine Metabolites are Associated with Adverse Outcomes and Reversible with Mechanical Circulatory Support in Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic Implications of Long-Chain Acylcarnitines in Heart Failure and Reversibility With Mechanical Circulatory Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
3-Hydroxypalmitoylcarnitine: A Critical Evaluation as a Therapeutic Monitoring Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Hydroxypalmitoylcarnitine (C16-OH) as a therapeutic monitoring tool, primarily for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency. We will delve into its performance against alternative biomarkers, supported by experimental data and detailed methodologies.
Introduction
This compound is a long-chain acylcarnitine that accumulates in disorders of fatty acid β-oxidation, specifically LCHAD and MTP deficiencies. Its measurement in plasma or dried blood spots is a key diagnostic marker for these conditions.[1][2][3] The rationale for its use in therapeutic monitoring is that effective treatment should reduce the accumulation of this and other toxic long-chain acylcarnitine species. Standard treatment for LCHAD and MTP deficiencies involves a diet low in long-chain fatty acids and supplemented with medium-chain triglycerides (MCTs) or triheptanoin.[4][5][6][7][8] This guide will assess the evidence supporting the use of this compound to monitor the efficacy of such therapies.
Performance Comparison: this compound vs. Alternative Biomarkers
The primary alternative and complementary biomarker to this compound is the "HADHA ratio," which incorporates other long-chain hydroxyacylcarnitines and free carnitine levels. Other general markers of metabolic control in fatty acid oxidation disorders (FAODs) include creatine (B1669601) kinase (CK) levels and the frequency of clinical events like rhabdomyolysis and hypoglycemia.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to the HADHA ratio for the diagnosis and monitoring of LCHAD/MTP deficiency.
Table 1: Diagnostic Performance of this compound vs. HADHA Ratio
| Biomarker | Sensitivity | Specificity | Key Advantages | Key Limitations |
| This compound (C16-OH) | Good | Moderate | Widely used and established diagnostic marker. | Can be influenced by free carnitine levels, leading to false negatives. False positives can also occur.[4][9] |
| HADHA Ratio ((C16OH + C18OH + C18:1OH)/C0) | 100%[4] | 100%[4] | More specific than individual acylcarnitines; corrects for variations in free carnitine (C0) levels.[4][10] | A newer metric, less long-term validation data available compared to C16-OH alone. |
Table 2: Typical Concentration Ranges of this compound and HADHA Ratio
| Biomarker | Healthy Individuals (Dried Blood Spot, µmol/L) | LCHAD/MTP Patients (Untreated/Acute Illness, Dried Blood Spot, µmol/L) | LCHAD/MTP Patients (Treated, Dried Blood Spot, µmol/L) |
| This compound (C16-OH) | Typically < 0.2 | Significantly elevated, can be >1.0 | Levels decrease with treatment but may not normalize.[11] |
| HADHA Ratio | ~0.0023 ± 0.0016[10] | ~0.19 ± 0.14[10] | Expected to decrease with effective therapy. |
Table 3: Impact of Therapeutic Interventions on Biomarker Levels and Clinical Outcomes
| Therapy | Effect on this compound & other Long-Chain Acylcarnitines | Correlation with Clinical Outcomes |
| MCT Oil Supplementation | Decreases plasma levels of long-chain hydroxyacylcarnitines.[5] | Associated with reduced incidence of metabolic decompensation.[12] |
| Triheptanoin | Reduces the frequency of major clinical events such as rhabdomyolysis and hypoglycemia.[8] | Shown to be more effective than MCT oil in reducing hospitalizations and improving cardiac function in some studies.[8][13] |
| Dietary Long-Chain Fatty Acid Restriction | Plasma levels of hydroxypalmitoleic, hydroxyoleic, and hydroxylinoleic carnitine esters positively correlate with total long-chain fatty acid intake.[5] | A diet with restricted long-chain fatty acids is a cornerstone of LCHAD/MTP management.[5] |
Experimental Protocols
Quantification of this compound and other Acylcarnitines by LC-MS/MS
This method is the gold standard for the analysis of acylcarnitines in biological samples.
1. Sample Preparation (from Dried Blood Spots - DBS)
-
A 3 mm disc is punched from the dried blood spot into a 96-well plate.
-
An extraction solution containing stable isotope-labeled internal standards in methanol (B129727) is added to each well.
-
The plate is agitated for 30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
The dried residue is derivatized (e.g., with butanolic-HCl) to form butyl esters of the acylcarnitines.
-
The derivatized sample is again evaporated to dryness and then reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatography: A C8 or C18 reversed-phase column is typically used to separate the acylcarnitines. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate, is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. For this compound, a common transition is the loss of the trimethylamine (B31210) group (m/z 59) from the butylated precursor ion.
3. Data Analysis
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.
Visualizations
References
- 1. Diagnosis, Treatment, and Clinical Outcome of Patients with Mitochondrial Trifunctional Protein/Long-Chain 3-Hydroxy Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Genes Meet Diet in LCHAD Deficiency: Nutrigenomics of Fatty Acid Oxidation Disorder [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Triheptanoin in patients with long-chain fatty acid oxidation disorders: clinical experience in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 3-Hydroxypalmitoylcarnitine in different species
A deep dive into the comparative landscape of 3-Hydroxypalmitoylcarnitine, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of its quantification, and emerging roles in cellular signaling across different species. Through meticulously compiled data, detailed experimental protocols, and insightful pathway visualizations, this document serves as a critical resource for advancing research in metabolic diseases and drug discovery.
Quantitative Landscape: Plasma Concentrations of this compound
The concentration of this compound, a key intermediate in fatty acid metabolism, exhibits variations across different species. Understanding these differences is crucial for translating findings from animal models to human studies. The following table summarizes the reported plasma concentrations of this compound in humans. While specific quantitative data for mice and rats remains elusive in publicly available literature, the provided human data serves as a foundational benchmark.
| Species | Analyte | Concentration (µM) | Tissue | Analytical Method | Reference |
| Human | R-3-Hydroxypalmitoylcarnitine | 0.02 ± 0.002 | Plasma | Not Specified | [1] |
| Human | S-3-Hydroxypalmitoylcarnitine | 0.01 ± 0.003 | Plasma | Not Specified | [1] |
Experimental Corner: Protocols for Quantification
Accurate quantification of this compound is paramount for reliable research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering high sensitivity and specificity. Below is a detailed protocol adapted from established methodologies for acylcarnitine analysis.
Protocol: Quantification of this compound in Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., d3-palmitoylcarnitine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is employed to elute the analyte. A typical gradient might start at 10% B, increase to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion for this compound is typically its [M+H]+ adduct. Common product ions result from the neutral loss of trimethylamine (B31210) (59 Da) and the fragmentation of the carnitine backbone.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum signal intensity.
4. Quantification
-
Construct a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Molecular Machinery
To better understand the context in which this compound functions, the following diagrams, generated using Graphviz, illustrate a key metabolic pathway and a typical experimental workflow.
Caption: Carnitine shuttle and β-oxidation of palmitic acid.
Caption: LC-MS/MS workflow for this compound.
Signaling Implications of Acylcarnitines
While the direct signaling roles of this compound are still under active investigation, the broader class of acylcarnitines has been implicated in modulating key cellular signaling pathways, particularly those related to inflammation and metabolism.
Emerging evidence suggests that elevated levels of long-chain acylcarnitines may act as signaling molecules that can influence inflammatory responses. Although a definitive pathway directly initiated by this compound has yet to be fully elucidated, the general understanding is that an accumulation of acylcarnitines can be indicative of mitochondrial stress and incomplete fatty acid oxidation. This metabolic dysregulation is often associated with the activation of pro-inflammatory pathways. Further research is necessary to delineate the specific receptors and downstream effectors that mediate the signaling functions of this compound.
Concluding Remarks
This guide provides a snapshot of the current knowledge surrounding this compound, highlighting the established quantitative data in humans and the robust analytical methods for its detection. The provided diagrams offer a visual framework for understanding its metabolic context and the experimental procedures for its analysis. The nascent exploration into the signaling roles of acylcarnitines opens up exciting avenues for future research. A significant gap in the literature remains regarding the precise concentrations of this compound in common animal models such as mice and rats. Filling this knowledge gap is a critical next step for the research community to build more accurate and translatable models of metabolic diseases. This will undoubtedly accelerate the discovery of novel therapeutic interventions targeting fatty acid metabolism.
References
specificity and sensitivity of 3-Hydroxypalmitoylcarnitine for LCHAD deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and sensitivity of 3-Hydroxypalmitoylcarnitine (C16-OH) and alternative biomarkers for the diagnosis of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a rare and potentially fatal inborn error of fatty acid metabolism. This document summarizes quantitative data, details experimental protocols, and provides visual diagrams of key pathways and workflows to aid in research and diagnostic development.
Data Presentation: A Comparative Analysis of Biomarker Performance
The diagnosis of LCHAD deficiency through newborn screening and subsequent confirmatory testing relies on the measurement of specific acylcarnitines in dried blood spots. While this compound (C16-OH) is a primary marker, its use as a sole indicator has limitations.[1][2] Recent research has highlighted the superior performance of ratiometric biomarkers.
| Biomarker/Ratio | Reported Sensitivity | Reported Specificity | Key Findings and Limitations |
| This compound (C16-OH) | Not consistently reported | Not consistently reported | Primary screening marker for LCHAD deficiency.[3][4] However, its use alone is associated with false-positive and false-negative results.[1][2] A systematic review noted that specific sensitivity and specificity values are difficult to calculate due to a lack of systematic follow-up for screen-negative infants.[5][6] One study suggested that using only C16-OH might make the screening process less accurate.[5][7] |
| C16OH/C16 Ratio | 98.2%[8][9] | 98.8%[8][9] | This ratio of this compound to Palmitoylcarnitine demonstrates high sensitivity and specificity, offering a more reliable diagnostic tool than C16-OH alone. |
| "HADHA Ratio" ((C16OH + C18OH + C18:1OH)/C0) | 100%[8] | 100%[8] | A study involving 54 patients with LCHAD deficiency and 500 control samples reported this novel ratio to be a highly reliable indicator, demonstrating superior performance in differentiating affected individuals.[8] This ratio, incorporating other long-chain hydroxyacylcarnitines and free carnitine (C0), was shown to improve the overall performance of MS/MS-based analysis.[2][10] |
Experimental Protocols: Acylcarnitine Analysis from Dried Blood Spots
The standard method for the quantitative analysis of acylcarnitines, including this compound, from dried blood spots (DBS) is tandem mass spectrometry (MS/MS).
Objective: To extract and quantify acylcarnitines from dried blood spots for the diagnosis of LCHAD deficiency.
Materials:
-
Dried blood spot collection cards
-
3 mm hole puncher
-
96-well microtiter plates
-
Methanol (B129727) (HPLC grade)
-
Internal standards (isotopically labeled acylcarnitines) in methanol
-
3N Hydrochloric acid in n-butanol
-
Nitrogen evaporator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.
-
Add 100 µL of the methanol solution containing the internal standards to each well.
-
Seal the plate and agitate for 30 minutes at room temperature to extract the acylcarnitines.
-
Transfer the methanol extract to a new 96-well plate.
-
-
Derivatization:
-
Evaporate the methanol extract to dryness under a stream of nitrogen.
-
Add 50 µL of 3N HCl in n-butanol to each well.
-
Seal the plate and incubate at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
-
Analysis by Tandem Mass Spectrometry (MS/MS):
-
Reconstitute the dried residue in a suitable mobile phase.
-
Inject the sample into the MS/MS system.
-
Acylcarnitines are ionized using ESI.
-
The instrument is typically operated in the positive ion mode, monitoring for a precursor ion of m/z 85, which is characteristic of the fragmented butylated carnitine molecule.
-
Specific acylcarnitine species are identified and quantified based on their unique mass-to-charge ratios.
-
-
Data Analysis:
-
The concentrations of individual acylcarnitines are calculated by comparing the signal intensity of the analyte to that of its corresponding isotopically labeled internal standard.
-
The calculated concentrations are then compared to established reference ranges to identify abnormal profiles indicative of LCHAD deficiency. Confirmatory testing is required for out-of-range results and may include urine organic acid analysis, molecular genetic testing of the HADHA gene, and enzymatic assays.[3]
-
Visualizing the Science: Diagrams of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the relevant biochemical pathway.
Caption: Experimental workflow for acylcarnitine analysis.
Caption: Simplified fatty acid beta-oxidation pathway highlighting the LCHAD deficiency block.
References
- 1. Fatal pitfalls in newborn screening for mitochondrial trifunctional protein (MTP)/long-chain 3-Hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 5. Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 8. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for 3-Hydroxypalmitoylcarnitine
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a detailed comparison of analytical methodologies for 3-Hydroxypalmitoylcarnitine, a long-chain acylcarnitine that serves as a crucial intermediate in fatty acid metabolism. Altered levels of this metabolite have been associated with inherited metabolic disorders and other complex diseases like type 2 diabetes and heart failure, making its precise measurement critical for both research and clinical applications.[1][2][3]
The most prevalent and robust methods for the analysis of this compound and other acylcarnitines are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] These methods offer high sensitivity and specificity, allowing for the quantification of a wide range of acylcarnitines in a single run.[5][6]
Quantitative Performance of Analytical Methods
The following table summarizes the quantitative performance of various LC-MS/MS-based methods for the analysis of acylcarnitines, including long-chain species like this compound. Please note that direct performance metrics for this compound are not always individually reported and are often grouped with other long-chain acylcarnitines.
| Method | Analyte(s) | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UHP-HILIC-MS/MS | Carnitine & 11 Acylcarnitines | Human Serum, Rat Tissue | 5-200 ng/mL (for most acylcarnitines) | ~0.5 ng/mL (for most acylcarnitines) | Not Specified | [7] |
| LC-MS/MS | 56 Acylcarnitine Species | Plasma, Liver | Not Specified | Not Specified | Not Specified | [6] |
| LC-MS/MS | 32 Acylcarnitine Species | Fecal Samples | 0.1-500 nmol/L | Not Specified | Not Specified | [8] |
| HPLC-ESI-MS | Carnitine & Acylcarnitines | Plasma, Urine, Skeletal Muscle | Not Specified | Not Specified | Not Specified | [9] |
| UPLC-MS/MS | Acylcarnitines | Biological Samples | Not Specified | Not Specified | Not Specified | [10][11] |
Note: The performance characteristics can vary based on the specific instrument, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the analysis of this compound using LC-MS/MS.
Method 1: UHPLC-MS/MS for Comprehensive Acylcarnitine Profiling
This method is designed for the broad quantification of acylcarnitine species, including this compound, in biological samples.[5]
1. Sample Preparation:
-
To 10 µL of sample (e.g., plasma), add an internal standard solution.
-
Precipitate proteins and salts by adding an organic solvent.
-
Centrifuge the sample and collect the supernatant.
-
Apply the supernatant to a mixed-mode, reversed-phase/strong cation-exchange solid-phase extraction (SPE) plate.
-
Elute the carnitine and acylcarnitines.
-
Evaporate the eluate to dryness.
-
Derivatize the residue with pentafluorophenacyl trifluoromethanesulfonate.
-
Reconstitute the sample in a suitable solvent for injection.[10]
2. Chromatographic Separation:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A fused-core C8 or similar reversed-phase column is often used for good separation of acylcarnitine isomers.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is employed to separate the wide range of acylcarnitines. A typical gradient might start at a low percentage of mobile phase B, which is then increased over the course of the run to elute the more hydrophobic long-chain acylcarnitines.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Run Time: Typically 10-20 minutes.[8]
3. Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acylcarnitine and internal standard. For most acylcarnitines, a common product ion at m/z 85 is observed.[6]
Method 2: UHP-HILIC-MS/MS for Carnitine and Acylcarnitines
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) and is particularly useful for the separation of polar compounds like carnitine and short-chain acylcarnitines, but can also be applied to longer-chain species.[7]
1. Sample Preparation:
-
A minimal sample preparation approach is often used, involving protein precipitation with an organic solvent containing labeled internal standards.
-
After incubation and centrifugation, the supernatant is directly injected into the LC-MS/MS system.[7]
2. Chromatographic Separation:
-
System: UHPLC system.
-
Column: HILIC column.
-
Mobile Phase: A typical HILIC mobile phase system would consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and a high concentration of organic solvent (e.g., acetonitrile).
-
Gradient: A gradient from high to low organic solvent concentration is used.
-
Run Time: A rapid separation can often be achieved in under 10 minutes.[7]
3. Mass Spectrometric Detection:
-
The mass spectrometry conditions are similar to those described in Method 1, utilizing ESI+ and MRM for detection.
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological significance of this compound, the following diagrams have been generated.
References
- 1. Human Metabolome Database: Showing metabocard for 3-hydroxyhexadecanoyl carnitine (HMDB0061642) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxypalmitoleoylcarnitine (HMDB0240770) [hmdb.ca]
- 3. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. lcms.cz [lcms.cz]
- 9. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylcarnitines as markers of exercise-associated fuel partitioning, xenometabolism, and potential signals to muscle afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxypalmitoylcarnitine: A Potential Prognostic Marker in Cardiometabolic Disease
A Comparative Guide for Researchers and Drug Development Professionals
Emerging evidence from longitudinal studies suggests that circulating levels of 3-Hydroxypalmitoylcarnitine and other long-chain acylcarnitines hold significant promise as prognostic markers in various disease states, particularly in the realm of cardiovascular and metabolic disorders. This guide provides a comparative analysis of the prognostic utility of this compound, placed in the context of other acylcarnitines and established biomarkers. The information is tailored for researchers, scientists, and drug development professionals seeking to understand the potential of this metabolite in clinical applications.
Comparative Prognostic Performance
Longitudinal studies have consistently demonstrated an association between elevated levels of long-chain acylcarnitines, including palmitoylcarnitine (B157527) (a closely related analyte to this compound), and adverse long-term outcomes. The following tables summarize the quantitative data from key studies, comparing the prognostic performance of these metabolites with other relevant markers where data is available.
| Biomarker/Factor | Disease/Patient Population | Endpoint | Hazard Ratio (HR) or Odds Ratio (OR) per SD increment (95% CI) | Study Reference |
| Palmitoylcarnitine | Patients with non-obstructive coronary artery disease | CVD Mortality | HR: 2.07 (1.49–2.85) | [1][2] |
| Acetylcarnitine | Patients with non-obstructive coronary artery disease | CVD Mortality | HR: 1.36 (1.01–1.83) | [1][2] |
| Octanoylcarnitine | Patients with non-obstructive coronary artery disease | CVD Mortality | HR: 1.49 (1.15–1.93) | [1][2] |
| Palmitoylcarnitine | Patients with non-obstructive coronary artery disease | All-Cause Mortality | HR: 1.51 (1.26–1.81) | [1][2] |
| Acetylcarnitine | Patients with non-obstructive coronary artery disease | All-Cause Mortality | HR: 1.27 (1.01–1.50) | [1][2] |
| Factor of Long-Chain Acylcarnitines | Chronic systolic heart failure | All-cause mortality/all-cause hospitalization | HR: 1.24 (1.09–1.42) | [3][4] |
| Factor including this compound | Type 2 Diabetes Mellitus | Cardiovascular Disease | OR: 1.23 (1.02–1.50) | [5] |
Established Biomarkers for Comparison
| Biomarker | Disease/Patient Population | Endpoint | Key Findings |
| Brain Natriuretic Peptide (BNP) | Heart Failure | Mortality and Hospitalization | A 100-pg/mL increase in BNP is associated with a 14% increased hazard of mortality.[6] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Coronary Artery Disease | Major Adverse Cardiovascular Events | Elevated levels are associated with increased risk of cardiovascular events, independent of traditional risk factors. |
Experimental Protocols
The accurate quantification of this compound and other acylcarnitines is critical for their validation as prognostic markers. The most common and robust method employed in the cited longitudinal studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Plasma/Serum)
-
Thawing and Protein Precipitation : Frozen plasma or serum samples are thawed on ice. A small volume of sample (typically 50-100 µL) is mixed with a larger volume of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-palmitoylcarnitine). This step serves to precipitate proteins.
-
Centrifugation : The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g) for a specified time (e.g., 10 minutes) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Supernatant Collection : The clear supernatant containing the acylcarnitines is carefully transferred to a new tube or a well in a 96-well plate.
-
Drying : The supernatant is dried under a stream of nitrogen gas or by vacuum centrifugation.
-
Derivatization (Optional but common) : To improve chromatographic separation and detection sensitivity, the dried residue is often derivatized. A common method is butylation, where the sample is reconstituted in a solution of acetyl chloride in n-butanol and heated. This converts the carboxyl group of the acylcarnitines to their butyl esters.
-
Reconstitution : After derivatization, the sample is dried again and then reconstituted in a solvent compatible with the LC-MS/MS mobile phase (e.g., a mixture of methanol and water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) : The reconstituted sample is injected into an LC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Tandem Mass Spectrometry (MS/MS) : The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. The quantification is performed using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the molecular ion of the specific acylcarnitine) in the first quadrupole, fragmenting it in the collision cell, and then detecting a specific product ion in the third quadrupole. The transition from the precursor to the product ion is highly specific for each acylcarnitine.
Signaling Pathways and Biological Rationale
The prognostic value of this compound and other long-chain acylcarnitines is rooted in their central role in mitochondrial fatty acid β-oxidation (FAO), a key process for energy production, particularly in the heart and skeletal muscle.
An accumulation of long-chain acylcarnitines in the circulation is often interpreted as a sign of incomplete or inefficient FAO. This can be due to several factors, including:
-
Mitochondrial dysfunction : Impaired activity of the enzymes involved in the β-oxidation spiral.
-
Substrate overload : An influx of fatty acids into the mitochondria that exceeds the oxidative capacity of the cell.
-
Ischemia/hypoxia : A lack of oxygen limits the final steps of energy production, causing a backup of intermediates in the FAO pathway.
This accumulation can have several downstream pathological consequences, including:
-
Lipotoxicity : Acylcarnitines can have detergent-like properties, leading to membrane disruption and cellular damage.
-
Oxidative stress : Incomplete FAO can lead to the generation of reactive oxygen species.
-
Inflammation : The accumulation of lipid intermediates can trigger inflammatory pathways.
-
Impaired insulin (B600854) signaling : Elevated long-chain acylcarnitines have been linked to insulin resistance.
Below are diagrams illustrating the experimental workflow for acylcarnitine analysis and the central role of these molecules in mitochondrial metabolism.
References
- 1. Prognostic Implications of Long-Chain Acylcarnitines in Heart Failure and Reversibility With Mechanical Circulatory Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Acylcarnitines and Risk of Cardiovascular Death and Acute Myocardial Infarction in Patients With Stable Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Even chained acylcarnitines predict long-term cardiovascular prognosis in patients with chest pain and non-obstructive coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic value of natriuretic peptides in heart failure: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxypalmitoylcarnitine: A Potential Biomarker in Metabolic Disease Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitoylcarnitine (C16-OH) is a long-chain acylcarnitine that serves as an intermediate in the mitochondrial beta-oxidation of palmitic acid, a common saturated fatty acid. In recent years, circulating levels of this compound and other acylcarnitines have garnered significant attention as potential biomarkers for various metabolic diseases. Dysregulation of fatty acid oxidation is a key feature of conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, and obesity. This guide provides a comparative meta-analysis of this compound's role in these diseases, supported by experimental data and detailed methodologies, to aid researchers in their investigations and drug development efforts.
Data Presentation: this compound in Metabolic Diseases
The following tables summarize quantitative data from various studies investigating the association between this compound and metabolic diseases.
Table 1: this compound and Type 2 Diabetes / Cardiovascular Disease
| Study Population | Comparison Groups | Analyte(s) | Key Findings | Quantitative Data | Reference |
| 741 Chinese patients with Type 2 Diabetes (T2DM) | T2DM with Cardiovascular Disease (CVD) (n=288) vs. T2DM without CVD (n=453) | Factor 2 including this compound (C16-OH) | Increased levels of Factor 2 were associated with an increased risk of CVD in T2DM patients. | Adjusted Odds Ratio (OR) for Factor 2: 1.23 (95% CI: 1.02–1.50) | [1][2] |
| 1019 individuals from an Eastern German population | Normal Glucose Tolerance (NGT) vs. Type 2 Diabetes (T2D) | This compound (C16OH) | Patients with T2D showed a significantly increased concentration of C16OH compared to individuals with NGT. | Data presented as median (interquartile range) in µmol/L. Specific values for C16OH not provided in the abstract. | [3] |
Table 2: Acylcarnitine Profiles in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Study Population | Comparison Groups | Analyte(s) | Key Findings | Quantitative Data | Reference |
| 241 patients with biopsy-proven NAFLD | Patients with and without hepatocellular carcinoma (HCC), and classified by fibrosis stage | 15 acylcarnitine species (including long-chain acylcarnitines) | Long-chain acylcarnitines increased with the progression of fibrosis and were further elevated in patients with HCC. | Specific quantitative data for this compound not detailed in the abstract. | [4] |
| Patients with NAFLD | NAFLD patients vs. healthy controls | Long-chain acylcarnitines | Patients with NAFLD have higher levels of long-chain acyl-carnitines. | Specific quantitative data for this compound not provided in the abstract. | [5] |
Experimental Protocols
The quantification of this compound and other acylcarnitines in biological samples, typically plasma or serum, is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
General Protocol for Acylcarnitine Quantification by LC-MS/MS
-
Sample Preparation:
-
Protein Precipitation: To a small volume of plasma or serum (e.g., 50 µL), add a larger volume of a cold organic solvent, such as methanol (B129727) or acetonitrile, containing a mixture of stable isotope-labeled internal standards (e.g., d3-3-Hydroxypalmitoylcarnitine). This step serves to precipitate proteins and release the acylcarnitines.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acylcarnitines for analysis. The supernatant may be dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: Separation is typically achieved using a reversed-phase C8 or C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phases: A gradient elution is commonly employed using two mobile phases. For reversed-phase chromatography, these might be:
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with a similar concentration of formic acid.
-
-
Gradient: The gradient starts with a high percentage of mobile phase A, and the percentage of mobile phase B is gradually increased to elute the more hydrophobic long-chain acylcarnitines like this compound.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to ionize the acylcarnitines.
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the specific acylcarnitine) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This process provides high specificity and reduces background noise.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified pathway of palmitic acid β-oxidation and this compound formation.
References
- 1. The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 4. Altered serum acylcarnitine profile is associated with the status of nonalcoholic fatty liver disease (NAFLD) and NAFLD-related hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards for the Quantification of 3-Hydroxypalmitoylcarnitine
The accurate quantification of 3-Hydroxypalmitoylcarnitine (C16-OH), a long-chain acylcarnitine, is critical for the diagnosis and monitoring of inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. In mass spectrometry-based quantification, the use of a suitable internal standard is paramount to correct for variations in sample preparation, instrument response, and matrix effects. This guide provides a head-to-head comparison of different internal standards for the analysis of this compound, supported by experimental data from published literature.
Choosing the Ideal Internal Standard: A Comparative Overview
The consensus in the field strongly favors the use of stable isotope-labeled internal standards for acylcarnitine analysis.[1] These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes, allowing them to be distinguished by the mass spectrometer.
Key considerations for selecting an internal standard for this compound include:
-
Structural Similarity: The internal standard should be as structurally similar to the analyte as possible to ensure similar ionization efficiency and fragmentation patterns.
-
Co-elution: In liquid chromatography-mass spectrometry (LC-MS/MS), the internal standard should ideally co-elute with the analyte to experience and correct for the same matrix effects.
-
Mass Difference: The mass difference between the analyte and the internal standard should be sufficient to avoid isotopic overlap.
-
Stability: The isotopic label should be stable and not prone to exchange.
The most commonly employed internal standards for acylcarnitines fall into two main categories: stable isotope-labeled analogs and structural analogs .
Stable Isotope-Labeled Internal Standards
Deuterium-labeled (²H or D) and Carbon-13 (¹³C)-labeled compounds are the most frequently used stable isotope internal standards. For long-chain acylcarnitines like this compound, a deuterated version of the analyte itself or a closely related long-chain acylcarnitine is the preferred choice.
-
Deuterated this compound (e.g., d₃-C16-OH-carnitine): This is the ideal internal standard as it is chemically identical to the analyte. However, its commercial availability can be limited and the cost may be high.
-
Deuterated Palmitoylcarnitine (B157527) (e.g., d₃-C16-carnitine): A commonly used and commercially available alternative.[2] It shares the same acyl chain length and is expected to have very similar chromatographic behavior and ionization efficiency to this compound.
-
Other Deuterated Long-Chain Acylcarnitines (e.g., d₃-stearoylcarnitine): While less ideal than a C16 analog, other long-chain deuterated acylcarnitines can also be used, particularly if a multiplexed analysis of several long-chain acylcarnitines is being performed.[3]
Some studies suggest that ¹³C- and ¹⁵N-labeled internal standards may offer superior performance in minimizing matrix effects compared to their deuterated counterparts.[4] However, deuterated standards are more widely available and have been extensively validated for acylcarnitine analysis.
Structural Analog Internal Standards
In the absence of a suitable stable isotope-labeled standard, a structural analog can be used. This is a less desirable approach as the differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response. For this compound, a non-physiological, odd-chain acylcarnitine could be considered, but this is generally not recommended if a stable isotope-labeled standard is available.
Performance Data of Internal Standards for Long-Chain Acylcarnitines
While specific comparative data for this compound is scarce, the performance of deuterated internal standards for other long-chain acylcarnitines, such as palmitoylcarnitine (C16), provides valuable insights.
| Internal Standard | Analyte | Matrix | Recovery (%) | Precision (%RSD) | Key Findings | Reference |
| d₃-Octanoyl carnitine | Palmitoyl carnitine | Mouse Plasma | 85.4 | Not Reported | The internal standard effectively compensated for matrix effects, enabling accurate quantification. | [5] |
| d₃-Hexadecanoyl-carnitine | 56 Acylcarnitines | Mouse Plasma & Heart Tissue | Not explicitly stated for C16-OH, but method showed good overall accuracy and precision. | Not explicitly stated for C16-OH, but method showed good overall accuracy and precision. | A mixture of deuterated internal standards, including d₃-hexadecanoyl-carnitine, was used for robust quantification of a wide range of acylcarnitines. | [6] |
| ²H₃-stearoylcarnitine | 15 Acylcarnitines | Human Urine | 87.8–103 (Matrix effect correction) | <14.8 | Deuterium-labeled internal standards effectively corrected for matrix effects in urine samples. | [3][4] |
Experimental Protocols
A typical experimental workflow for the quantification of this compound using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation (Plasma)
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the deuterated internal standard (e.g., d₃-palmitoylcarnitine at a concentration of 250 ng/mL).[5]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent (e.g., 50:50 acetonitrile:water) for injection into the LC-MS/MS system.[5]
LC-MS/MS Analysis
-
Chromatography: A C18 reversed-phase column is commonly used for the separation of acylcarnitines. A gradient elution with mobile phases consisting of water and acetonitrile/methanol with additives like formic acid and ammonium (B1175870) acetate (B1210297) is typically employed.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion: The precursor ion for this compound is its [M+H]⁺ ion.
-
Product Ion: A common product ion for all acylcarnitines is m/z 85, which corresponds to the fragmented carnitine moiety.
-
Workflow for Internal Standard-Based Quantification
Caption: Experimental workflow for the quantification of this compound.
Conclusion and Recommendations
For the accurate and reliable quantification of this compound, the use of a stable isotope-labeled internal standard is strongly recommended.
-
Gold Standard: The ideal internal standard is a stable isotope-labeled version of this compound itself (e.g., d₃-3-Hydroxypalmitoylcarnitine).
-
Practical Alternative: A deuterated analog of palmitoylcarnitine (e.g., d₃-palmitoylcarnitine) is a widely accepted and commercially available alternative that provides excellent performance in correcting for analytical variability.
-
Method Validation: Regardless of the internal standard chosen, it is crucial to perform a thorough method validation to assess accuracy, precision, linearity, and matrix effects to ensure the reliability of the quantitative results.
By carefully selecting an appropriate internal standard and following a validated experimental protocol, researchers and clinicians can achieve high-quality data for the quantification of this compound, contributing to a better understanding and management of related metabolic disorders.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bevital.no [bevital.no]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analytical Performance of a Novel 3-Hydroxypalmitoylcarnitine Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel 3-Hydroxypalmitoylcarnitine (C16-OH) assay with established analytical methods. The objective is to present the performance of this new assay, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs in metabolic research and drug development.
Introduction to this compound Analysis
This compound is a long-chain acylcarnitine that plays a crucial role in fatty acid metabolism.[1][2][3] Its quantification in biological matrices is essential for the diagnosis and monitoring of inherited metabolic disorders, as well as for pharmacokinetic and pharmacodynamic studies.[2][4][5] The established methods for acylcarnitine analysis, primarily high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), offer high sensitivity and specificity.[5][6][7][8][9][10] However, they can be complex, time-consuming, and require significant capital investment. This guide introduces a novel assay designed to overcome some of these limitations.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix, throughput, and available instrumentation.[11] The following table summarizes the quantitative performance of the novel assay in comparison to established methods like LC-MS/MS and ELISA.
| Parameter | Novel this compound Assay | Tandem Mass Spectrometry (LC-MS/MS) | ELISA |
| Linearity (R²) | > 0.995 | > 0.99[12] | Typically > 0.98 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 114%[9] | 85 - 115% |
| Precision (% RSD) | < 10% | < 15%[9] | < 15% |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 1.2 - 2.4 ng/mL[9] | 2 - 5 ng/mL |
| Sample Throughput | High | Medium to High | High |
| Specificity | High | Very High | Moderate to High |
| Cost per Sample | Low to Medium | High | Low |
| Workflow Complexity | Low | High | Low to Medium |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are generalized and should be adapted to specific laboratory conditions and instrumentation.
Linearity Assessment
Objective: To determine the linear range of the assay for the quantification of this compound.
Method:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
Process and analyze each calibration standard in triplicate according to the assay protocol.
-
Plot the mean response of each standard against its known concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.[12]
Accuracy (Recovery) Studies
Objective: To assess the agreement between the measured concentration and the true concentration of the analyte.
Method:
-
Select at least three different concentrations (low, medium, and high) within the linear range of the assay.
-
Spike a known amount of this compound standard into a blank biological matrix (e.g., plasma, serum).
-
Prepare and analyze these spiked samples in replicate (n=5).
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
The mean recovery should typically be within 80-120% of the actual value.
Precision (Repeatability and Intermediate Precision)
Objective: To evaluate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
Method:
-
Intra-assay (Repeatability): Analyze quality control (QC) samples at three concentration levels (low, medium, high) in replicate (n=5) within the same analytical run.
-
Inter-assay (Intermediate Precision): Analyze the same QC samples on different days and, if possible, with different operators and equipment.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each concentration level.
-
The %RSD should generally be less than 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Method:
-
LOD: The lowest concentration of the analyte that can be distinguished from the background noise with a certain degree of confidence (e.g., signal-to-noise ratio of 3:1).
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[9]
-
Prepare a series of low-concentration samples and determine the concentration at which the signal-to-noise ratio is approximately 10:1, and the precision and accuracy criteria are met.
Visualizations
Signaling Pathway
The following diagram illustrates the role of carnitine in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a pathway in which this compound is an intermediate.
Caption: Carnitine shuttle system for fatty acid transport.
Experimental Workflow
The diagram below outlines the general workflow for the validation of the novel this compound assay.
Caption: Workflow for analytical method validation.
References
- 1. Human Metabolome Database: Showing metabocard for 3-hydroxyhexadecanoyl carnitine (HMDB0061642) [hmdb.ca]
- 2. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 4. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
Safety Operating Guide
Navigating the Disposal of 3-Hydroxypalmitoylcarnitine: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Disposal Protocol
The primary principle of laboratory waste management is to prevent pollution and ensure the safety of all personnel.[1] Therefore, no chemical waste, including 3-Hydroxypalmitoylcarnitine, should be disposed of through the sewage system or as regular municipal waste.[2] The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Waste Identification and Classification
The initial and most crucial step is to determine if the waste is hazardous.[3] Since the specific hazard classification for this compound is not definitively established, it is prudent to handle it as a hazardous waste until proven otherwise. Hazardous waste can be categorized based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) or if it is specifically listed by regulatory bodies like the Environmental Protection Agency (EPA).[4]
Step 2: Proper Waste Segregation and Collection
To prevent dangerous chemical reactions, incompatible wastes must be segregated.[3][5] this compound waste should be collected in a designated, properly labeled, and chemically compatible container.[2][5] The container must be kept securely closed.[4]
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled.[2][3] The label should include the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the accumulation start date.[3]
Step 4: Storage of Chemical Waste
Waste should be stored in a designated satellite accumulation area near the point of generation.[4][5] This area must be away from heat sources and sunlight.[2]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[4] They are equipped to handle and dispose of hazardous materials in compliance with all federal, state, and local regulations.[4]
Hazardous Waste Classification Criteria
The following table summarizes the general criteria for classifying chemical waste as hazardous. This information is crucial for making an initial assessment of this compound waste.
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction, or ignitable compressed gases.[4] | Ethanol, acetone, xylene[4] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[4] | Hydrochloric acid, sodium hydroxide[4] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[4] | Sodium metal, potassium cyanide[4] |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. This is determined through the Toxicity Characteristic Leaching Procedure (TCLP). | Wastes containing heavy metals like lead or mercury. |
| Listed Wastes | Chemicals specifically listed as hazardous by the EPA in the F, K, P, and U lists.[6] | F-listed wastes are from non-specific sources (e.g., spent solvents). K-listed are from specific industrial processes. P and U-listed are discarded commercial chemical products.[6] |
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to be taken when preparing this compound for disposal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
Essential Safety and Operational Guidance for Handling 3-Hydroxypalmitoylcarnitine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 3-Hydroxypalmitoylcarnitine, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on potential hazards.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are required.[2] A face shield may be necessary for operations with a higher risk of splashes.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[1] A lab coat or coveralls is necessary to protect street clothing.[2] |
| Respiratory Protection | For handling fine powders or when dust may be generated, a NIOSH-approved respirator (e.g., N95 or better) is recommended to avoid respiratory irritation.[3][4] Always use in a well-ventilated area. |
Logical Flow for PPE Selection:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
